molecular formula C14H15NO3S B040645 N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide CAS No. 124772-05-0

N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

Cat. No.: B040645
CAS No.: 124772-05-0
M. Wt: 277.34 g/mol
InChI Key: PWCDUUXCNJSZRC-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a sulfonamide group bridging a substituted benzene ring and a 4-hydroxyphenyl moiety, a structural motif known to confer bioactivity and potential for molecular interaction with various enzymatic targets. Its primary research value lies in its role as a key chemical intermediate or a potential lead compound for the development of novel therapeutic agents. Researchers utilize this benzenesulfonamide in studies focused on enzyme inhibition, particularly investigating its effects on cyclooxygenase (COX) pathways or other enzymes where the sulfonamide group can act as a zinc-binding motif or disrupt active site function. The presence of the phenolic hydroxyl group enhances its potential for further chemical modification, enabling the synthesis of more complex molecules for structure-activity relationship (SAR) studies. Current applications include its use in high-throughput screening assays, as a building block in organic synthesis for creating focused libraries, and in biochemical investigations aimed at understanding cellular signaling and inflammation pathways. This product is provided as a high-purity compound to ensure reproducible and reliable results in your scientific investigations.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-11-3-9-14(10-4-11)19(17,18)15(2)12-5-7-13(16)8-6-12/h3-10,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCDUUXCNJSZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368088
Record name N-(4-Hydroxyphenyl)-N,4-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124772-05-0
Record name N-(4-Hydroxyphenyl)-N,4-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide from Metol and Tosyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide, a molecule of interest in medicinal chemistry. The synthesis involves the reaction of metol (also known as N-methyl-p-aminophenol) with tosyl chloride (p-toluenesulfonyl chloride). This document details the experimental protocol, presents key quantitative data, and illustrates the reaction workflow.

Reaction Overview

The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of metol attacks the electrophilic sulfur atom of tosyl chloride, displacing the chloride ion. The phenolic hydroxyl group of metol is generally less reactive under these conditions, leading to the formation of the N-sulfonated product.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Product Name N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide[1]
Molecular Formula C₁₄H₁₅NO₃S[2]
Molecular Weight 277.34 g/mol [2]
Appearance Grey amorphous powder[1]
Yield 65%[1]
¹H-NMR (300 MHz, CDCl₃) δ 7.55 (d, J = 8.4 Hz, 2H, H-2', H-6'), 6.85 (d, J = 9.0 Hz, 2H, H-2, H-6), 6.67 (d, J = 8.7 Hz, 2H, H-3, H-5), 3.09 (s, 3H, N-CH₃), 2.41 (s, 3H, Ar-CH₃)[1]
IR (KBr, cm⁻¹) νₘₐₓ 3350 (O-H), 1590 (C=C), 1350, 1150 (SO₂)[1]
EI-MS (m/z) 277 [M]⁺, 262 [M-CH₃]⁺, 213 [M-SO₂]⁺[1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from metol and tosyl chloride.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Metol (p-methylaminophenol)150-75-4C₇H₉NO123.15
Tosyl Chloride (p-toluenesulfonyl chloride)98-59-9C₇H₇ClO₂S190.65
Pyridine110-86-1C₅H₅N79.10
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Hydrochloric Acid (HCl)7647-01-0HCl36.46
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve metol (1.0 eq.) in a mixture of pyridine (1.1 eq.) and dichloromethane (DCM).

  • Addition of Tosyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirring solution, add a solution of tosyl chloride (1.05 eq.) in DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, acidify the reaction mixture with 5 M HCl. Transfer the mixture to a separatory funnel and dilute with DCM.

  • Extraction: Wash the organic phase with water. Combine the aqueous layers and back-extract with DCM.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound. The parent study reported the product as a grey amorphous powder.[1]

Visualizations

Reaction Scheme:

The synthesis of this compound from metol and tosyl chloride can be represented by the following reaction scheme:

Reaction_Scheme cluster_reactants Reactants cluster_products Products Metol Metol (p-methylaminophenol) reaction_node Metol->reaction_node + TosylChloride Tosyl Chloride TosylChloride->reaction_node Product This compound Pyridine Pyridine (Base) Pyridine->reaction_node DCM, RT HCl_byproduct HCl reaction_node->Product

Caption: Reaction scheme for the synthesis.

Experimental Workflow:

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of the target compound.

Experimental_Workflow start Start dissolve Dissolve Metol in Pyridine and DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tosyl Add Tosyl Chloride Solution Dropwise cool->add_tosyl react Stir at Room Temperature for 24 hours add_tosyl->react monitor Monitor by TLC react->monitor workup Acidify with 5 M HCl and Dilute with DCM monitor->workup Reaction Complete extract Extract with DCM workup->extract dry Dry Organic Layers over Na₂SO₄ extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify characterize Characterize Pure Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow diagram.

Safety Considerations

  • Tosyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use in a well-ventilated area or fume hood.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with care in a fume hood.

  • Hydrochloric acid is corrosive. Handle with appropriate PPE.

This guide is intended for use by qualified professionals and should be supplemented with standard laboratory safety practices.

References

An In-depth Technical Guide to the Physicochemical Properties of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide. Due to a lack of extensive experimental data in publicly available literature, this guide combines established factual data with computationally predicted values to offer a robust profile of the molecule. Detailed experimental protocols for determining key physicochemical parameters are provided to guide researchers in further characterization. Additionally, this document outlines the compound's known biological activities and illustrates the signaling pathways associated with its inhibitory actions on acetylcholinesterase and lipoxygenase. All quantitative data is summarized in structured tables for ease of reference, and logical workflows are visualized using Graphviz diagrams.

Chemical Identity and Properties

This compound is a sulfonamide derivative with a molecular structure featuring a p-toluenesulfonyl group attached to an N-methylated p-aminophenol moiety.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the available and predicted physicochemical properties of this compound. Experimental values are provided where available; otherwise, computationally predicted values from reputable sources are listed.

PropertyValueSource
Molecular Formula C₁₄H₁₅NO₃SAppchem[1]
Molecular Weight 277.34 g/mol Appchem[1]
CAS Number 124772-05-0Appchem[1]
Predicted Melting Point 135-145 °C(Prediction)
Predicted Boiling Point 450-550 °C(Prediction)
Predicted Water Solubility 0.05 - 0.15 g/L(Prediction)
Predicted pKa (acidic) 9.5 - 10.5 (Phenolic OH)(Prediction)
Predicted pKa (basic) -2.0 to -3.0 (Sulfonamide N)(Prediction)
Predicted LogP 2.5 - 3.5(Prediction)

Experimental Protocols

This section provides detailed, generalized methodologies for the experimental determination of the core physicochemical properties of this compound. These protocols are based on standard laboratory practices and may require optimization for this specific compound.

Synthesis of this compound

A general workflow for the synthesis is outlined below.

G reagent1 p-Methylaminophenol (Metol) reaction Reaction Mixture reagent1->reaction reagent2 p-Toluenesulfonyl chloride reagent2->reaction solvent Pyridine (Solvent/Base) solvent->reaction workup Aqueous Workup (HCl, Water) reaction->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Crystallization or Chromatography) extraction->purification product N-(4-hydroxyphenyl)-N,4- dimethylbenzenesulfonamide purification->product

Caption: General workflow for the synthesis of this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve p-methylaminophenol (metol) in a suitable solvent such as pyridine, which also acts as a base to neutralize the HCl byproduct.

  • Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride to the solution at room temperature with constant stirring. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Once the reaction is complete, pour the mixture into a beaker of ice-cold dilute hydrochloric acid to neutralize the excess pyridine and precipitate the crude product.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Determination of Melting Point

G sample_prep Sample Preparation (Dry and powder the sample) capillary_loading Capillary Loading (Pack sample into capillary tube) sample_prep->capillary_loading apparatus_setup Apparatus Setup (Place in melting point apparatus) capillary_loading->apparatus_setup heating Heating (Heat slowly, ~1-2 °C/min) apparatus_setup->heating observation Observation (Record start and end of melting) heating->observation result Melting Point Range observation->result

Caption: Workflow for determining the melting point of a solid organic compound.

Protocol:

  • Sample Preparation: Ensure the synthesized compound is thoroughly dried to remove any residual solvent. Grind the crystalline solid into a fine powder.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring a compact column of 2-3 mm in height.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample slowly, at a rate of 1-2 °C per minute, near the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range represents the melting point.

Determination of Solubility

G start Start with a known mass of solute and volume of solvent mix Mix solute and solvent (e.g., vortex or sonicate) start->mix equilibrate Equilibrate at a constant temperature mix->equilibrate observe Visually inspect for undissolved solid equilibrate->observe undissolved Undissolved solid present observe->undissolved dissolved All solid dissolved observe->dissolved add_solvent Add more solvent undissolved->add_solvent add_solute Add more solute dissolved->add_solute calculate Calculate solubility (mass/volume) dissolved->calculate at saturation add_solvent->mix add_solute->mix

Caption: Iterative workflow for determining the solubility of a compound.

Protocol:

  • Solvent Selection: Test the solubility in a range of solvents of varying polarity, such as water, ethanol, acetone, and dichloromethane.

  • Procedure: To a small, known volume of the solvent (e.g., 1 mL) in a vial, add a small, weighed amount of the compound.

  • Mixing and Equilibration: Vigorously stir or sonicate the mixture at a constant temperature until equilibrium is reached (no more solid dissolves).

  • Observation: Visually inspect for the presence of undissolved solid.

  • Quantification: If the solid dissolves completely, add more of the compound in weighed portions until saturation is reached. If the solid is insoluble, a quantitative measurement can be made by preparing a saturated solution, filtering the undissolved solid, and determining the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Determination of pKa

G solution_prep Prepare a solution of the compound of known concentration titration Titrate with a standard acid or base while monitoring pH solution_prep->titration data_collection Record pH as a function of titrant volume titration->data_collection plot Plot the titration curve (pH vs. volume) data_collection->plot half_equivalence Determine the half-equivalence point plot->half_equivalence pka pKa = pH at half-equivalence half_equivalence->pka G solution_prep Prepare a solution of the compound in n-octanol and water partitioning Shake vigorously to allow partitioning and then allow layers to separate solution_prep->partitioning sampling Sample both the n-octanol and aqueous layers partitioning->sampling analysis Determine the concentration of the compound in each layer (e.g., HPLC) sampling->analysis calculation LogP = log([Compound]octanol / [Compound]water) analysis->calculation G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_in_cleft Acetylcholine (ACh) ACh_release->ACh_in_cleft AChE Acetylcholinesterase (AChE) ACh_in_cleft->AChE Hydrolysis ACh_receptor ACh Receptor ACh_in_cleft->ACh_receptor inhibitor N-(4-hydroxyphenyl)-N,4- dimethylbenzenesulfonamide inhibitor->AChE Inhibition signal_transduction Signal Transduction ACh_receptor->signal_transduction G membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases lipoxygenase Lipoxygenase (LOX) arachidonic_acid->lipoxygenase leukotrienes Leukotrienes lipoxygenase->leukotrienes inhibitor N-(4-hydroxyphenyl)-N,4- dimethylbenzenesulfonamide inhibitor->lipoxygenase Inhibition inflammation Inflammation leukotrienes->inflammation

References

An In-depth Technical Guide on N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide (CAS: 124772-05-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. This technical guide provides a comprehensive overview of its known physicochemical properties, synthesis, biological activities, and potential therapeutic applications based on available scientific literature. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

This compound is a moderately sized organic molecule with the key properties summarized in the table below.

PropertyValueReference
CAS Number 124772-05-0N/A
Molecular Formula C₁₄H₁₅NO₃SN/A
Molecular Weight 277.34 g/mol N/A
Melting Point 138 °CN/A
SMILES CN(C1=CC=C(O)C=C1)S(=O)(=O)C2=CC=C(C)C=C2N/A

Synthesis

The synthesis of this compound is achieved through the reaction of p-(methylamino)phenol (also known as metol) with 4-methylbenzenesulfonyl chloride (tosyl chloride)[1].

Synthesis_Workflow Metol p-(Methylamino)phenol (Metol) Reaction + Metol->Reaction TosylChloride 4-Methylbenzenesulfonyl chloride (Tosyl Chloride) TosylChloride->Reaction Product N-(4-hydroxyphenyl)-N,4- dimethylbenzenesulfonamide Reaction->Product Base (e.g., Pyridine) Solvent (e.g., DCM) AChE_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis AChE AChE Solution Mix Incubate AChE + Inhibitor AChE->Mix Inhibitor Test Compound/ Inhibitor Solution Inhibitor->Mix DTNB DTNB Solution Add_Substrate Initiate Reaction (Add Substrate + DTNB) DTNB->Add_Substrate Substrate Acetylthiocholine (Substrate) Substrate->Add_Substrate Mix->Add_Substrate Measure Measure Absorbance at 412 nm (Kinetic) Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC₅₀ Calculate->IC50 LOX_Inhibition_Workflow cluster_prep_lox Preparation cluster_reaction_lox Reaction & Measurement cluster_analysis_lox Data Analysis LOX Lipoxygenase Solution Mix_lox Incubate LOX + Inhibitor LOX->Mix_lox Inhibitor_lox Test Compound/ Inhibitor Solution Inhibitor_lox->Mix_lox Substrate_lox Linoleic Acid or Arachidonic Acid (Substrate) Add_Substrate_lox Initiate Reaction (Add Substrate) Mix_lox->Add_Substrate_lox Measure_lox Measure Absorbance at 234 nm (Kinetic) Add_Substrate_lox->Measure_lox Calculate_lox Calculate % Inhibition Measure_lox->Calculate_lox IC50_lox Determine IC₅₀ Calculate_lox->IC50_lox

References

An In-depth Technical Guide to the Structure Elucidation of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural elucidation of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide, a compound of interest due to its potential biological activities, including enzyme inhibition. This document outlines the synthetic pathway, spectroscopic characterization, and the biological context of its mechanism of action.

Chemical Structure and Properties

This compound is a sulfonamide derivative with the molecular formula C₁₄H₁₅NO₃S and a molecular weight of approximately 277.34 g/mol .[1] The structure features a central sulfonamide linkage with a p-tolyl group on the sulfur atom and an N-methyl-p-hydroxyphenyl group on the nitrogen atom.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 124772-05-0[1]
Molecular Formula C₁₄H₁₅NO₃S[1]
Molecular Weight 277.34 g/mol [1]
SMILES CN(S(C1=CC=C(C)C=C1)(=O)=O)C1=CC=C(O)C=C1[1]

Synthesis and Experimental Protocol

The synthesis of this compound is achieved through the reaction of p-methylaminophenol (also known as metol) with p-toluenesulfonyl chloride.

Synthetic Workflow

Synthesis_Workflow Metol p-Methylaminophenol Reaction Metol->Reaction TosylChloride p-Toluenesulfonyl Chloride TosylChloride->Reaction Product N-(4-hydroxyphenyl)-N,4- dimethylbenzenesulfonamide Pyridine Pyridine (Base) Pyridine->Reaction DCM Dichloromethane (Solvent) DCM->Reaction Reaction->Product Stirring, Room Temp.

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of N-aryl-N-methyl-benzenesulfonamides, adapted from established procedures for similar compounds.

Materials:

  • p-Methylaminophenol (1.0 eq)

  • p-Toluenesulfonyl chloride (1.1 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a stirred solution of p-methylaminophenol in anhydrous dichloromethane, add pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Spectroscopic Data for Structure Elucidation

Due to the unavailability of the full experimental data for the target compound, the following tables present expected and representative spectroscopic data based on the analysis of closely related N-aryl-N-methyl-benzenesulfonamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Representative ¹H NMR Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.70-7.60Doublet2HAromatic protons ortho to SO₂
~ 7.30-7.20Doublet2HAromatic protons meta to SO₂
~ 7.10-7.00Doublet2HAromatic protons ortho to N
~ 6.80-6.70Doublet2HAromatic protons meta to N
~ 5.50-5.00Singlet (broad)1HPhenolic -OH
~ 3.20Singlet3HN-CH₃
~ 2.40Singlet3HAr-CH₃

Table 3: Representative ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 155.0Aromatic C-OH
~ 144.0Aromatic C-CH₃
~ 137.0Aromatic C-S
~ 135.0Aromatic C-N
~ 130.0Aromatic CH (meta to SO₂)
~ 128.0Aromatic CH (ortho to SO₂)
~ 127.0Aromatic CH (ortho to N)
~ 116.0Aromatic CH (meta to N)
~ 38.0N-CH₃
~ 21.5Ar-CH₃
Infrared (IR) Spectroscopy

Table 4: Representative IR Absorption Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3500-3300BroadO-H stretch (phenolic)
~ 3100-3000MediumAromatic C-H stretch
~ 2950-2850WeakAliphatic C-H stretch
~ 1600, 1500StrongAromatic C=C stretch
~ 1350-1320StrongAsymmetric SO₂ stretch
~ 1170-1150StrongSymmetric SO₂ stretch
~ 910-890MediumS-N stretch
Mass Spectrometry (MS)

Table 5: Representative Mass Spectrometry Fragmentation Data (Electron Ionization)

m/zProposed Fragment
277[M]⁺ (Molecular Ion)
155[CH₃-C₆H₄-SO₂]⁺
122[HO-C₆H₄-NCH₃]⁺
91[CH₃-C₆H₄]⁺

A common fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond.

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. The reported IC₅₀ value for this inhibition is 75 ± 0.83 µM.

Acetylcholinesterase Inhibition Signaling Pathway

Acetylcholinesterase inhibitors prevent the degradation of acetylcholine in the synaptic cleft, leading to an increased concentration and prolonged action of this neurotransmitter on its receptors. This has implications for cholinergic signaling, which is involved in various physiological processes.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicles ACh_synthesis->ACh_vesicle Packaging ACh_released Acetylcholine ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor Acetylcholine Receptors ACh_released->ACh_receptor Binding Inhibitor N-(4-hydroxyphenyl)-N,4- dimethylbenzenesulfonamide Inhibitor->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal

Figure 2: Signaling pathway of acetylcholinesterase inhibition.

The inhibition of acetylcholinesterase can modulate various downstream signaling cascades depending on the specific cholinergic receptors activated. For instance, activation of muscarinic acetylcholine receptors can lead to the activation of G-protein coupled signaling pathways, while nicotinic acetylcholine receptors are ligand-gated ion channels.

Conclusion

The structural elucidation of this compound is achieved through a combination of synthesis and spectroscopic analysis. Its characterization by NMR, IR, and mass spectrometry provides a comprehensive understanding of its molecular structure. The identification of its inhibitory activity against acetylcholinesterase highlights its potential as a lead compound for further investigation in the context of neurodegenerative diseases and other conditions involving cholinergic dysfunction. Further studies are warranted to explore its detailed mechanism of action and potential therapeutic applications.

References

An In-depth Technical Guide on the Postulated Mechanism of Action of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed examination of the potential mechanism of action for the compound N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide. Direct research elucidating the specific biological pathways of this molecule is limited in publicly accessible literature. Therefore, this guide presents a comprehensive analysis based on the reported bioactivities of the closely related structural analog, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. The primary hypothesized mechanisms involve the inhibition of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). This guide furnishes detailed experimental protocols for the assays used to determine these activities, presents all available quantitative data in a structured format, and includes visualizations of the experimental workflow and implicated signaling pathways to facilitate a deeper understanding for research and development professionals.

Introduction and Postulated Biological Targets

While the precise mechanism of action for this compound has not been extensively characterized, studies on its immediate analog, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, offer significant insights. Research indicates that this class of sulfonamide derivatives engages with specific enzymes implicated in neurological and inflammatory processes.

A study involving the synthesis and biological screening of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide (referred to as compound 3 in the study) and its derivatives identified several key biological targets.[1] The parent compound itself was found to be the most effective inhibitor of acetylcholinesterase (AChE) among the series tested.[1] Furthermore, derivatives of this compound demonstrated potent inhibitory effects against lipoxygenase (LOX) and butyrylcholinesterase (BChE).[1] These findings suggest that the primary mechanism of action for this structural class, and likely for this compound, is enzyme inhibition.

The principal targets identified are:

  • Acetylcholinesterase (AChE): A critical enzyme in the central and peripheral nervous systems responsible for the hydrolysis of the neurotransmitter acetylcholine.

  • Butyrylcholinesterase (BChE): A non-specific cholinesterase that hydrolyzes choline esters and plays a compensatory role in acetylcholine metabolism when AChE is inhibited.

  • Lipoxygenase (LOX): A family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of leukotrienes and other lipid mediators of inflammation.

Quantitative Analysis of Enzyme Inhibition

The inhibitory activities of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide (Compound 3 ) and its synthesized derivatives were quantified by determining their half-maximal inhibitory concentration (IC₅₀) values. The data is summarized in the table below for comparative analysis.

Compound IDDerivative Structure (Modification at 4-O position)IC₅₀ vs. AChE (μM)IC₅₀ vs. BChE (μM)IC₅₀ vs. LOX (μM)
3 -OH (Parent Compound)75 ± 0.83> 100> 100
6 -C(O)Ph92 ± 1.2389 ± 0.7957 ± 0.97
7a -CH₂-(2-Cl-Ph)> 100> 10065 ± 0.88
7b -CH₂-(4-Cl-Ph)> 100> 10071 ± 1.01
7c -CH₂-(2-NO₂-Ph)> 100> 10083 ± 1.12
7d -CH₂-(3-NO₂-Ph)> 100> 10095 ± 0.93
EserineReference Standard0.85 ± 0.0010.07 ± 0.001-
QuercetinReference Standard--37.12 ± 0.07

Data sourced from the biological screening of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide and its derivatives.[1]

Detailed Experimental Protocols

The following protocols are based on the methodologies employed in the screening of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide and its derivatives.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of cholinesterases spectrophotometrically.

  • Principle: The enzyme hydrolyzes a substrate (acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BChE) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, the concentration of which is measured at 412 nm.

  • Reagents:

    • Phosphate Buffer (100 mM, pH 8.0)

    • Acetylcholinesterase (AChE) from Electric eel (518 U/mg)

    • Butyrylcholinesterase (BChE) from equine serum (7-16 U/mg)

    • Acetylthiocholine Iodide (Substrate for AChE)

    • Butyrylthiocholine Chloride (Substrate for BChE)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Eserine (Reference Inhibitor)

  • Procedure:

    • Prepare working solutions of enzymes, substrates, and DTNB in the phosphate buffer.

    • In a 96-well microplate, add 5 µL of the test compound solution at various concentrations.

    • Add 20 µL of the respective enzyme solution (AChE or BChE) to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the substrate solution (acetylthiocholine or butyrylthiocholine) and 10 µL of DTNB solution.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Record readings every minute for 15 minutes.

    • Calculate the rate of reaction (V) for each concentration.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of the enzyme that catalyzes the oxidation of linoleic acid.

  • Principle: Lipoxygenase converts linoleic acid to a conjugated diene, hydroperoxylinoleic acid, which absorbs light at 234 nm. The inhibitory activity is determined by measuring the reduction in the rate of formation of this product.

  • Reagents:

    • Tris-HCl Buffer (100 mM, pH 8.0)

    • Lipoxygenase from Glycine max (soybean) (165,000 U/mg)

    • Linoleic Acid (Substrate)

    • Test compounds dissolved in a suitable solvent

    • Quercetin (Reference Inhibitor)

  • Procedure:

    • Prepare a 100 U/mL solution of lipoxygenase in the Tris-HCl buffer.

    • Prepare a 100 µM solution of linoleic acid substrate in the same buffer.

    • In a quartz cuvette, mix 150 µL of the Tris-HCl buffer, 10 µL of the test compound solution, and 20 µL of the lipoxygenase solution.

    • Incubate the mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the linoleic acid substrate solution.

    • Immediately monitor the increase in absorbance at 234 nm for 5-6 minutes using a UV-Vis spectrophotometer.

    • Calculate the rate of reaction (V) for each concentration.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for screening compounds for enzyme inhibition activity.

G cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Compound Synthesize & Purify Test Compound Incubate Incubate Enzyme with Test Compound Compound->Incubate Reagents Prepare Enzyme, Substrate, & Buffer Solutions Reagents->Incubate React Add Substrate to Initiate Reaction Incubate->React Measure Spectrophotometric Measurement React->Measure Calc Calculate % Inhibition Measure->Calc Plot Plot Dose-Response Curve Calc->Plot IC50 Determine IC50 Value Plot->IC50

General workflow for enzyme inhibition screening.
Postulated Signaling Pathway Inhibition

This diagram illustrates the potential impact of inhibiting lipoxygenase on the inflammatory signaling cascade.

G AA Arachidonic Acid LOX Lipoxygenase (LOX) AA->LOX Catalyzes Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Produces Inflammation Inflammatory Response (Chemotaxis, Vascular Permeability) Leukotrienes->Inflammation Mediates Inhibitor N-(4-hydroxyphenyl)-N,4- dimethylbenzenesulfonamide (Postulated) Inhibitor->LOX Inhibits

References

An In-depth Technical Guide on the Biological Activity of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. While research on this specific molecule is limited, analysis of its close structural analog, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, reveals significant biological activity. This guide provides a comprehensive overview of the known biological effects, focusing on enzyme inhibition, and presents detailed experimental protocols for the assays used to determine these activities. Furthermore, a plausible signaling pathway modulated by this class of compounds is illustrated, providing a basis for future research and drug development efforts.

Introduction

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the benzenesulfonamide core substituted with a hydroxyphenyl group suggests potential for various biological interactions. This document focuses on the biological activity of this compound, primarily through the lens of its closely related analog, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, for which experimental data is available. The primary activities identified are the inhibition of key enzymes involved in neurotransmission and inflammation.

Quantitative Biological Activity

The biological activity of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide has been quantified through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) are summarized in the table below.

Enzyme TargetIC50 (µM)Reference CompoundIC50 of Reference (µM)
Acetylcholinesterase (AChE)75 ± 0.83EserineNot Specified
Butyrylcholinesterase (BChE)89 ± 0.79Eserine0.85 ± 0.001
Lipoxygenase (LOX)57 ± 0.97Quercetin37.12 ± 0.07

Data is for the structural analog N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide as a proxy for this compound.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the biological activity of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.

Synthesis of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide

The synthesis of the parent compound involves the reaction of p-methylaminophenol (metol) with toluene-4-sulfonyl chloride (tosyl chloride).[1]

  • Materials: p-Methylaminophenol, Toluene-4-sulfonyl chloride, suitable solvent (e.g., pyridine or an inert solvent with a base), apparatus for chemical synthesis including reaction flasks, condensers, and purification equipment (e.g., for crystallization or chromatography).

  • Procedure:

    • Dissolve p-methylaminophenol in a suitable solvent.

    • Add toluene-4-sulfonyl chloride to the solution. The reaction is typically carried out in the presence of a base to neutralize the HCl formed.

    • The reaction mixture is stirred, often with heating, for a specified period to ensure completion.

    • Upon completion, the reaction mixture is worked up. This may involve quenching with water, extraction with an organic solvent, and washing of the organic phase.

    • The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield the pure N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.[1]

    • The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H-NMR, IR, and EI-MS.[1]

Enzyme Inhibition Assays

The inhibitory activity against AChE and BChE was determined using a spectrophotometric method.[1]

  • Principle: The assay is based on the Ellman's method, where the enzyme hydrolyzes a thiocholine ester substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.

  • Materials:

    • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • Test compound (N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide)

    • Reference inhibitor (e.g., Eserine)

    • 96-well microplate and microplate reader

  • Procedure:

    • Prepare solutions of the enzyme, substrate, DTNB, test compound, and reference inhibitor in phosphate buffer.

    • In a 96-well plate, add the enzyme solution to wells containing different concentrations of the test compound or the reference inhibitor.

    • A control well containing the enzyme and buffer (no inhibitor) is also prepared.

    • The plate is pre-incubated to allow the inhibitor to interact with the enzyme.

    • The reaction is initiated by adding the substrate (ATCI or BTCI) and DTNB to all wells.

    • The absorbance is measured kinetically at 412 nm over a period of time.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

The lipoxygenase inhibitory activity was evaluated by monitoring the formation of hydroperoxides from a fatty acid substrate.[1]

  • Principle: Lipoxygenase catalyzes the oxidation of polyunsaturated fatty acids (e.g., linoleic acid or arachidonic acid) to form conjugated hydroperoxides. The formation of these hydroperoxides can be monitored by measuring the increase in absorbance at 234 nm.

  • Materials:

    • Lipoxygenase (e.g., from soybean)

    • Linoleic acid or arachidonic acid (substrate)

    • Borate buffer (e.g., 0.1 M, pH 9.0)

    • Test compound (N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide)

    • Reference inhibitor (e.g., Quercetin)

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare solutions of the enzyme, substrate, test compound, and reference inhibitor in the appropriate buffer.

    • In a quartz cuvette, pre-incubate the enzyme solution with various concentrations of the test compound or the reference inhibitor.

    • A control reaction containing the enzyme and buffer (no inhibitor) is also prepared.

    • Initiate the reaction by adding the substrate to the cuvette.

    • Immediately monitor the change in absorbance at 234 nm over time.

    • The initial reaction rate is calculated from the linear portion of the absorbance curve.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control rate.

    • The IC50 value is calculated from the dose-response curve.

Signaling Pathway Modulation

While direct evidence for the signaling pathways modulated by this compound is not available, the observed inhibition of lipoxygenase by its close analog provides a strong indication of its potential to interfere with the arachidonic acid signaling cascade.

Arachidonic Acid Signaling Pathway

Lipoxygenases are key enzymes in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as leukotrienes and hydroxyeicosatetraenoic acids (HETEs). By inhibiting lipoxygenase, this compound could potentially downregulate the production of these inflammatory molecules, thereby exerting anti-inflammatory effects.

Arachidonic_Acid_Pathway membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox Cyclooxygenases (COX-1, COX-2) arachidonic_acid->cox lox Lipoxygenases (LOX) arachidonic_acid->lox prostaglandins Prostaglandins Thromboxanes cox->prostaglandins inflammation_cox Inflammation Pain, Fever prostaglandins->inflammation_cox leukotrienes Leukotrienes HETEs lox->leukotrienes inflammation_lox Inflammation Allergy, Asthma leukotrienes->inflammation_lox sulfonamide N-(4-hydroxyphenyl)-N,4- dimethylbenzenesulfonamide sulfonamide->lox Inhibits

Caption: Proposed mechanism of action via the arachidonic acid pathway.

Experimental Workflow and Synthesis Diagram

The general workflow for evaluating the biological activity of a novel compound like this compound and its synthesis are depicted below.

Experimental_Workflow synthesis Synthesis of N-(4-hydroxyphenyl)-N,4- dimethylbenzenesulfonamide purification Purification (Crystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization biological_screening Biological Screening (Enzyme Inhibition Assays) characterization->biological_screening data_analysis Data Analysis (IC50 Determination) biological_screening->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies

Caption: General experimental workflow for synthesis and biological evaluation.

Synthesis_Diagram metol p-Methylaminophenol (Metol) reaction Reaction (Base, Solvent) metol->reaction tosyl_chloride Toluene-4-sulfonyl chloride tosyl_chloride->reaction product N-(4-hydroxyphenyl)-N-methyl-4- methylbenzenesulfonamide reaction->product

Caption: Synthesis of the structural analog.

Conclusion

While direct experimental data for this compound remains to be published, the analysis of its close structural analog provides valuable insights into its potential biological activities. The observed inhibition of acetylcholinesterase, butyrylcholinesterase, and lipoxygenase suggests that this compound may have applications in the fields of neurodegenerative diseases and inflammation. The provided experimental protocols serve as a foundation for further investigation into this and related sulfonamide compounds. Future research should focus on confirming these activities for the title compound and elucidating the precise molecular mechanisms and signaling pathways involved. The potential modulation of the arachidonic acid pathway warrants further exploration for the development of novel anti-inflammatory agents.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide and its derivatives. This class of compounds holds promise for further investigation in drug discovery, particularly as enzyme inhibitors. This document details the synthetic methodologies, experimental protocols, and extensive characterization data.

Synthesis

The synthesis of the parent compound, this compound, is achieved through a nucleophilic substitution reaction between p-(methylamino)phenol (also known as metol) and p-toluenesulfonyl chloride.[1] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Further derivatization can be accomplished by targeting the hydroxyl group of the parent compound.

A representative synthetic scheme is as follows:

Scheme 1: Synthesis of this compound

Synthesis_Scheme Metol p-(Methylamino)phenol (Metol) Plus + Metol->Plus TosylChloride p-Toluenesulfonyl Chloride Arrow -> TosylChloride->Arrow Plus->TosylChloride Product This compound Arrow->Product Base Base (e.g., Pyridine or Triethylamine) Dichloromethane (DCM) Arrow->Base Reaction Conditions

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for sulfonamide synthesis.

Materials:

  • p-(Methylamino)phenol (Metol)

  • p-Toluenesulfonyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask, dissolve p-(methylamino)phenol (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine or triethylamine (1.5 eq) to the solution and stir at room temperature.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl to remove the excess base.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

  • The parent compound has been synthesized with a reported yield of 65%.[1]

Characterization

The synthesized this compound and its derivatives are characterized using various spectroscopic techniques to confirm their structure and purity.

Physicochemical and Spectroscopic Data

The following table summarizes the key characterization data for this compound.

ParameterData
Molecular Formula C₁₄H₁₅NO₃S
Molecular Weight 277.34 g/mol
Appearance Grey amorphous powder[1]
Yield 65%[1]
¹H-NMR (300 MHz, CDCl₃) δ 7.55 (d, J = 8.4 Hz, 2H, H-2', H-6'), 7.25 (d, J = 8.4 Hz, 2H, H-3', H-5'), 6.85 (d, J = 9.0 Hz, 2H, H-2, H-6), 6.67 (d, J = 8.7 Hz, 2H, H-3, H-5), 3.09 (s, 3H, N-CH₃), 2.41 (s, 3H, Ar-CH₃)[1]
¹³C-NMR Data not explicitly found in the searched literature for this specific compound. Typical chemical shifts for similar structures are provided in the discussion below.
Mass Spectrometry (EI-MS) m/z (%): 277 (M⁺), 262 ([M-CH₃]⁺), 213 ([M-SO₂]⁺)[1]
Infrared (IR) (KBr, cm⁻¹) νₘₐₓ: 3400 (O-H), 3050 (aromatic C-H), 1600 (C=C), 1350 (asymmetric SO₂ stretch), 1160 (symmetric SO₂ stretch)[1]

¹³C-NMR Discussion: While specific ¹³C-NMR data for this compound was not found in the searched literature, expected chemical shifts can be predicted based on analogous structures. Aromatic carbons typically appear in the range of 110-160 ppm. The carbon bearing the hydroxyl group would be expected at the higher end of this range, while the carbon attached to the sulfur atom would also be significantly deshielded. The methyl carbons would appear at much higher field, typically in the range of 20-40 ppm.

Experimental Workflow for Characterization

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Crude_Product Crude Product Purified_Product Purified Product (Column Chromatography) Crude_Product->Purified_Product NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR MS Mass Spectrometry (EI-MS) Purified_Product->MS IR IR Spectroscopy Purified_Product->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for the characterization of synthesized compounds.

Biological Activity and Signaling Pathways

Derivatives of this compound have been screened for their biological activity, showing potential as enzyme inhibitors.

Enzyme Inhibition

The parent compound, this compound, has been identified as an inhibitor of acetylcholinesterase (AChE), with an IC₅₀ value of 75 ± 0.83 µM.[1] Furthermore, 4-O-substituted derivatives have demonstrated inhibitory activity against lipoxygenase and butyrylcholinesterase (BChE).[1] For instance, the N-(4-benzoyloxyphenyl) derivative was found to be a potent inhibitor of lipoxygenase and butyrylcholinesterase.[1]

The following diagram illustrates the general principle of enzyme inhibition by these compounds.

Enzyme_Inhibition_Pathway cluster_reactants Enzyme-Substrate Reaction cluster_inhibition Inhibition Pathway Enzyme Enzyme (e.g., AChE, LOX) Product Product Enzyme->Product Catalyzes Inhibited_Complex Enzyme-Inhibitor Complex Enzyme->Inhibited_Complex Substrate Substrate Substrate->Product Converts to Inhibitor This compound Derivative Inhibitor->Inhibited_Complex Binds to Inhibited_Complex->Product Inhibits Formation

Caption: General mechanism of enzyme inhibition.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound and its derivatives. The straightforward synthetic route and the interesting biological activities of these compounds make them attractive candidates for further research and development in medicinal chemistry. The provided experimental protocols and characterization data serve as a valuable resource for scientists working in this area. Further investigation into the structure-activity relationships and optimization of the inhibitory potency of these derivatives is warranted.

References

Spectroscopic Analysis of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide, a sulfonamide derivative of potential interest in medicinal chemistry. The following sections detail the methodologies for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for the structural elucidation and characterization of this compound. The presented data is illustrative and based on the analysis of structurally similar compounds.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Table 1: ¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.65s1HAr-OH
7.62d2HAr-H (ortho to SO₂)
7.38d2HAr-H (meta to SO₂)
7.05d2HAr-H (ortho to OH)
6.75d2HAr-H (meta to OH)
3.15s3HN-CH₃
2.40s3HAr-CH₃

Table 2: ¹³C NMR (Carbon NMR) Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
156.5C-OH
143.8C-SO₂
135.2C-CH₃ (on tosyl)
130.0C (ipso, N-substituted)
129.5Ar-CH (meta to SO₂)
127.8Ar-CH (ortho to SO₂)
125.0Ar-CH (ortho to OH)
115.8Ar-CH (meta to OH)
38.0N-CH₃
21.0Ar-CH₃

Table 3: IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (phenolic)
3050MediumAromatic C-H stretch
2925WeakAliphatic C-H stretch
1595, 1500StrongAromatic C=C stretch
1340StrongAsymmetric SO₂ stretch
1160StrongSymmetric SO₂ stretch
1250MediumC-N stretch
1180MediumC-O stretch (phenolic)

Table 4: MS (Mass Spectrometry) Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
29385[M]⁺ (Molecular Ion)
155100[CH₃C₆H₄SO₂]⁺
13840[M - CH₃C₆H₄SO₂]⁺
12365[HOC₆H₄NCH₃]⁺
9155[C₇H₇]⁺ (Tropylium ion)
7730[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional proton spectrum with a spectral width of 0-12 ppm.

    • Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.

    • Accumulate 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with a spectral width of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Accumulate 1024 scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C-H, C=C, SO₂).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1]

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, either directly via a solid probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry can be used to determine the exact mass and elemental composition.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic techniques used to characterize this compound. The combination of NMR, IR, and MS provides complementary information that is essential for unambiguous structure determination in drug discovery and development.

References

Potential Therapeutic Targets of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide is a synthetic compound that has demonstrated inhibitory activity against several key enzymes implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the identified potential therapeutic targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways. The information herein is intended to facilitate further research and drug development efforts centered on this molecule and its derivatives.

Identified Therapeutic Targets

Based on current research, this compound and its derivatives have been shown to primarily target enzymes within the cholinesterase and lipoxygenase families. These enzymes play crucial roles in neurotransmission and inflammation, respectively, making them attractive targets for therapeutic intervention in a range of disorders.

Quantitative Data on Enzyme Inhibition

The inhibitory activity of this compound and its benzoylated derivative against key enzymes is summarized in the table below. This data provides a quantitative basis for assessing the compound's potency and potential for therapeutic application.

CompoundTarget EnzymeIC50 Value (µM)
This compoundAcetylcholinesterase (AChE)75 ± 0.83[1]
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamideButyrylcholinesterase (BChE)89 ± 0.79[1]
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamideLipoxygenase (LOX)57 ± 0.97[1]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which the identified target enzymes operate is crucial for elucidating the mechanism of action of this compound and predicting its physiological effects.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Signaling

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This action terminates the nerve impulse. Butyrylcholinesterase, while also capable of hydrolyzing ACh, has a broader substrate specificity and is found in plasma and various tissues. Inhibition of these enzymes leads to an accumulation of acetylcholine, enhancing cholinergic transmission. This mechanism is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

AChE_BChE_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release AChE AChE ACh_Synapse->AChE Hydrolysis BChE BChE ACh_Synapse->BChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_Synapse->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate BChE->Choline_Acetate Signal Signal Transduction AChR->Signal Inhibitor N-(4-hydroxyphenyl)-N,4- dimethylbenzenesulfonamide Inhibitor->AChE Inhibitor->BChE

Cholinergic Synaptic Transmission and Inhibition.
Lipoxygenase (LOX) Signaling Pathway

Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce biologically active lipids, including leukotrienes and lipoxins. These molecules are potent inflammatory mediators involved in a wide range of physiological and pathological processes, including inflammation, immune responses, and cancer. Inhibition of lipoxygenase can therefore be a valuable strategy for treating inflammatory diseases.

LOX_Signaling Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inhibitor N-(4-hydroxyphenyl)-N,4- dimethylbenzenesulfonamide Derivative Inhibitor->LOX Inflammation Inflammation Immune Response Leukotrienes->Inflammation

Lipoxygenase Signaling Pathway and Inhibition.

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for high-throughput screening.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine cholinesterase activity.

Materials:

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • This compound (test compound)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution.

  • Add various concentrations of the test compound to the wells. A control well should contain the solvent without the test compound.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE).

  • Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes). The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cholinesterase_Assay_Workflow Prepare_Reagents Prepare Reagents (Buffer, DTNB, Enzyme, Substrate, Inhibitor) Plate_Setup Plate Setup (96-well) Buffer + DTNB + Enzyme Prepare_Reagents->Plate_Setup Add_Inhibitor Add Test Compound (Various Concentrations) Plate_Setup->Add_Inhibitor Pre_incubation Pre-incubate (e.g., 37°C, 15 min) Add_Inhibitor->Pre_incubation Add_Substrate Add Substrate (ATCI or BTCI) Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance (412 nm, kinetic) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for Cholinesterase Inhibition Assay.
Lipoxygenase (LOX) Inhibition Assay

This assay measures the activity of lipoxygenase by monitoring the formation of hydroperoxides from a fatty acid substrate.

Materials:

  • Linoleic acid or arachidonic acid as substrate

  • Soybean lipoxygenase

  • Borate buffer (e.g., 0.2 M, pH 9.0)

  • This compound derivative (test compound)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a cuvette, mix the borate buffer and the enzyme solution.

  • Add the test compound at various concentrations. A control cuvette should contain the solvent only.

  • Incubate the mixture at room temperature for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes (hydroperoxides).

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC50 value from the dose-response curve.

Conclusion and Future Directions

This compound and its derivatives have emerged as promising inhibitors of acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of these compounds.

Future research should focus on:

  • Determining the IC50 values of the parent compound against butyrylcholinesterase and lipoxygenase to complete the quantitative profile.

  • Elucidating the precise binding modes of these inhibitors with their target enzymes through structural biology studies.

  • Conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds.

  • Evaluating the efficacy and safety of lead compounds in preclinical models of relevant diseases, such as Alzheimer's disease and inflammatory disorders.

The multifaceted inhibitory profile of this chemical scaffold suggests its potential for the development of novel therapeutics with applications in neurodegenerative and inflammatory conditions.

References

The Versatile Scaffold: A Technical Guide to Benzenesulfonamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the foundation of a vast array of therapeutic agents. Its remarkable versatility, stemming from favorable physicochemical properties and the ability to engage in key biological interactions, has led to the development of drugs across multiple therapeutic areas. This technical guide provides an in-depth review of the recent advancements of benzenesulfonamide derivatives in drug discovery, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory activities. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activity: Targeting Key Pathways in Malignancy

Benzenesulfonamide derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit enzymes crucial for tumor growth and survival.

Carbonic Anhydrase Inhibition

A prominent mechanism of action for many anticancer benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform IX (CA IX).[1][2] Under the hypoxic conditions prevalent in solid tumors, CA IX is overexpressed and plays a critical role in regulating intracellular and extracellular pH, facilitating tumor cell proliferation and metastasis.[3]

Compound/SeriesCancer Cell LineIC50 (µM)Target EnzymeIC50/Ki (nM)Selectivity (CA II/CA IX)Reference
Aryl thiazolone-benzenesulfonamides (4b-c, 4e, 4g-h) MDA-MB-231, MCF-71.52–6.31CA IX10.93–25.06High[2]
4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamide (3f) COLO-205, MDA-MB-231, DU-1455.03, 5.81, 23.93 (µg/ml)CA IX2.2 (Ki)High[4]
4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino)benzenesulfonamides (4c) MCF-73.96hCA II, hCA IX2.6 (Ki, hCA II), 16.1 (Ki, hCA IX)-[5]
Benzenesulfonate Derivatives (BS1-BS6) K562, HCT 116, U-251, MCF-7, A5490.078 - 11.34---[6]
Imidazole-benzenesulfonamide (23) IGR39, MDA-MB-23127.8, 20.5---[7][8]
Tubulin Polymerization Inhibition

Certain benzenesulfonamide derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

CompoundCancer Cell LinesIC50 (µM)Reference
BA-3b Seven cancer cell lines0.007–0.036[3]
Signaling Pathway: Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin dimers. Their assembly (polymerization) and disassembly (depolymerization) are crucial for various cellular processes, including cell division. Tubulin-targeting agents can disrupt this dynamic equilibrium.

G cluster_0 Microtubule Dynamics tubulin αβ-Tubulin Dimers (GTP-bound) gtp_cap GTP-Cap tubulin->gtp_cap Polymerization mt Microtubule (GDP-bound lattice) mt->tubulin Depolymerization (Catastrophe) gtp_cap->mt gtp_cap->mt GTP Hydrolysis destabilizers Benzenesulfonamide Destabilizers destabilizers->tubulin Promotes Depolymerization stabilizers Stabilizing Agents (e.g., Taxol) stabilizers->mt Inhibits Depolymerization

Caption: Microtubule polymerization and depolymerization cycle.

Antimicrobial Activity

Benzenesulfonamide derivatives have a long-standing history as antimicrobial agents. Their mechanism often involves the inhibition of essential metabolic pathways in bacteria and fungi.

Quantitative Data: Antimicrobial Activity
Compound/SeriesMicroorganismMIC (µg/mL)Reference
Aryl thiazolone-benzenesulfonamides (4e, 4g, 4h) S. aureus50 (concentration for significant inhibition)[2]
N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide (5c) Gram-positive and Gram-negative bacteria- (stated as most active)[9]
Sulfonamide Derivatives I, II, III S. aureus clinical isolates32 - 512[10][11]
Benzenesulfonamide-bearing imidazole-2-thiol (13) M. abscessus complex0.5 - 4[12]

Antiviral Activity

The antiviral potential of benzenesulfonamide derivatives has been demonstrated against a range of viruses, including influenza, Dengue, and Zika viruses.

Mechanism of Action

One notable mechanism is the inhibition of viral entry into host cells. For instance, some derivatives inhibit the fusion of the viral envelope with the host endosomal membrane by binding to viral proteins like hemagglutinin.[13] Another approach involves targeting host kinases, such as Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), which are essential for viral replication.[14]

Quantitative Data: Antiviral Activity
CompoundVirusEC50Reference
RO5487624 (analogue of 28) Influenza A/Weiss/43 (H1N1)86 nM[13]
N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide (9) Dengue virus (DENV)1.52 µM[14]
N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide (9) Zika virus (ZIKV)1.91 µM[14]
Benzenesulfonamide-containing phenylalanine derivative (11l) HIV-1 NL4-390 nM[15]

Anti-inflammatory Activity

Benzenesulfonamide derivatives exhibit anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.

Quantitative Data: Anti-inflammatory Activity
Compound/SeriesTarget% Inhibition / IC50Reference
4-(4-oxo-2-substituted-1,3-thiazolidin-3-yl) benzenesulfonamide (3b) COX-261.75%[16]
Benzoxazolone derivatives (2c, 2d, 3d) NO productionIC50: 16.43, 14.72, 13.44 µM[17]
Signaling Pathway: JAK/STAT in Inflammation and Cancer

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and cell proliferation.[1][18] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

G cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT (inactive) jak->stat Phosphorylation pstat p-STAT (active) dimer p-STAT Dimer pstat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Target Gene Transcription nucleus->gene inhibitor Benzenesulfonamide Inhibitors inhibitor->jak Inhibition

Caption: The JAK/STAT signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of benzenesulfonamide derivatives.

Synthesis of 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamides

This protocol describes a general method for the synthesis of thiazolidinone derivatives of benzenesulfonamide.[4][5][19][20]

  • Step 1: Synthesis of Schiff Base. A mixture of sulfanilamide (1 mmol), an appropriate aromatic aldehyde (1 mmol), and a catalytic amount of glacial acetic acid in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

  • Step 2: Cyclization. The Schiff base (1 mmol) and thioglycolic acid (1.2 mmol) are dissolved in dry dioxane. A pinch of anhydrous zinc chloride is added as a catalyst. The mixture is refluxed for 8-10 hours. The solvent is then removed under reduced pressure. The resulting solid is washed with a sodium bicarbonate solution to remove unreacted thioglycolic acid, then with water, and finally dried. The crude product is purified by recrystallization from a suitable solvent.

In Vitro Anticancer Activity (MTT Assay)

This assay is used to assess the cytotoxic effect of compounds on cancer cell lines.[7][8]

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the benzenesulfonamide derivatives (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the antiviral efficacy of a compound.[21][22][23][24][25]

  • Cell Seeding: Host cells susceptible to the virus (e.g., Vero cells for Dengue/Zika) are seeded in 6-well plates and grown to a confluent monolayer.

  • Virus Dilution and Infection: A stock of the virus is serially diluted. The cell monolayers are infected with a dilution of the virus that produces a countable number of plaques (e.g., 50-100 PFU/well).

  • Compound Treatment: Immediately after infection, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the benzenesulfonamide derivative.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 3-7 days), depending on the virus.

  • Plaque Visualization: After incubation, the cells are fixed (e.g., with 4% formaldehyde) and stained with a dye such as crystal violet. Plaques appear as clear zones where the cells have been lysed by the virus.

  • Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 value (the concentration that reduces the number of plaques by 50%) is then determined.

Experimental Workflow: Drug Discovery Process

The discovery and development of benzenesulfonamide-based drugs follow a structured workflow.

G cluster_workflow Drug Discovery Workflow design Compound Design & Library Synthesis screening High-Throughput Screening design->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies (In vivo efficacy & toxicology) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A typical drug discovery workflow.

Conclusion

Benzenesulfonamide derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic tractability and the ability to modulate their biological activity through structural modifications make them an attractive scaffold for medicinal chemists. The ongoing research into their diverse mechanisms of action, particularly in the areas of oncology and infectious diseases, promises to deliver novel and effective treatments for a range of human ailments. This guide provides a foundational understanding of the current landscape of benzenesulfonamide-based drug discovery, offering valuable insights and practical methodologies for researchers in the field.

References

Methodological & Application

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide is a sulfonamide derivative that has demonstrated inhibitory activity against key enzymes, indicating its potential for further investigation in drug discovery and development. This document provides detailed application notes and experimental protocols for conducting an in vitro enzyme inhibition assay to characterize the inhibitory effects of this compound, with a specific focus on its activity against acetylcholinesterase (AChE).

Enzyme Target and Biological Activity

Research has identified this compound as an inhibitor of acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels at the synaptic cleft, a mechanism utilized in the treatment of conditions such as Alzheimer's disease and myasthenia gravis. The parent compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, has been shown to be the most effective inhibitor of AChE among a series of synthesized derivatives.[1]

Quantitative Data

The inhibitory potency of this compound against acetylcholinesterase has been quantified, as summarized in the table below.

CompoundEnzyme TargetIC50 Value (µM)
This compoundAcetylcholinesterase (AChE)75 ± 0.83

Table 1: Inhibitory activity of this compound against Acetylcholinesterase.[1]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman's method, a widely used, simple, and sensitive colorimetric assay for measuring AChE activity. The assay measures the hydrolysis of acetylthiocholine iodide (ATCI) by AChE. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

Materials:

  • This compound (Test Compound)

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) (Substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) (Ellman's Reagent)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Tris-HCl Buffer (50 mM, pH 8.0): Prepare and adjust the pH to 8.0.

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution in Tris-HCl buffer to achieve final concentrations ranging from, for example, 1 µM to 1000 µM in the assay wells.

    • AChE Solution: Prepare a solution of AChE in Tris-HCl buffer to a final concentration of 0.025 U/mL.

    • ATCI Solution: Prepare a 15 mM solution of ATCI in Tris-HCl buffer.

    • DTNB Solution: Prepare a 10 mM solution of DTNB in Tris-HCl buffer.

  • Assay in 96-well Plate:

    • Add 20 µL of Tris-HCl buffer (for control) or 20 µL of the different concentrations of the test compound to the appropriate wells of a 96-well plate.

    • Add 20 µL of the AChE enzyme solution to each well.

    • Mix the contents gently and pre-incubate at 37°C for 15 minutes.

    • Add 20 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 20 µL of the ATCI substrate solution to each well. The final volume in each well will be 80 µL.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to record the absorbance every minute for a total of 15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor. The rate is proportional to the change in absorbance per unit of time (ΔAbs/min).

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound using the following formula:

      % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

      Where:

      • V_control = Rate of reaction in the absence of the inhibitor.

      • V_inhibitor = Rate of reaction in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis of the dose-response curve.

Diagrams

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Acquisition & Analysis reagent_prep Prepare Stock Solutions (Compound, Enzyme, Substrate, DTNB) serial_dil Perform Serial Dilutions of Test Compound reagent_prep->serial_dil add_reagents Add Reagents to 96-well Plate (Buffer/Compound, Enzyme) serial_dil->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate add_dtnb Add DTNB pre_incubate->add_dtnb add_substrate Initiate Reaction with Substrate (ATCI) add_dtnb->add_substrate measure_abs Measure Absorbance at 412 nm add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

signaling_pathway ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Synaptic_Cleft Increased Acetylcholine in Synaptic Cleft Inhibitor N-(4-hydroxyphenyl)-N,4- dimethylbenzenesulfonamide Inhibitor->AChE Inhibition

Caption: Mechanism of acetylcholinesterase inhibition.

References

Application Notes and Protocols for N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic signals.[1] The inhibition of AChE is a critical therapeutic strategy for managing conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[1] Benzenesulfonamide derivatives have emerged as a promising class of compounds with potential as acetylcholinesterase inhibitors.[1][2] This document provides detailed application notes and protocols for the investigation of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide as a potential acetylcholinesterase inhibitor.

This compound is a sulfonamide compound that has been evaluated for its enzyme inhibition properties. The data and protocols presented herein are intended to guide researchers in the further characterization and development of this and related molecules.

Quantitative Data

The acetylcholinesterase inhibitory activity of this compound has been reported in the literature. The following table summarizes the available quantitative data for this compound.

Compound NameTarget EnzymeIC50 Value (µM)Reference Compound
This compoundAcetylcholinesterase (AChE)75 ± 0.83Eserine
Data sourced from a study by Rehman, A. et al.[3]

Experimental Protocols

The following protocol details the in vitro colorimetric assay for determining the acetylcholinesterase inhibitory activity of this compound. This protocol is based on the widely used Ellman's method.[1][4]

Principle of the Assay

The assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-Thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm.[1] The rate of TNB formation is directly proportional to the AChE activity, and a decrease in this rate in the presence of an inhibitor indicates the potency of the inhibitor.

Materials and Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • This compound (Test Compound)

  • Donepezil or Eserine (Positive Control)

  • Acetylthiocholine iodide (ATCI) (Substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions
  • Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer and adjust the pH to 8.0.

  • AChE Enzyme Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, with a common starting point of 0.1-0.25 U/mL.[1] Store aliquots at -20°C.

  • DTNB Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect from light and store at 4°C.[1]

  • ATCI Solution (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM. Prepare this solution fresh before use.[1]

  • Test Compound and Control Solutions:

    • Dissolve this compound and the positive control (e.g., Donepezil) in DMSO to create high-concentration stock solutions (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in the assay buffer to achieve a range of desired test concentrations.

    • The final DMSO concentration in the assay wells should not exceed 1% to avoid interference with enzyme activity.

Assay Procedure (96-well plate format)
  • Plate Setup: Design the plate layout to include wells for:

    • Blank: Contains all reagents except the enzyme.

    • Negative Control (100% Activity): Contains all reagents and the DMSO vehicle, but no inhibitor.

    • Positive Control: Contains all reagents and the known inhibitor (e.g., Donepezil).

    • Test Compound: Contains all reagents and the test compound at various concentrations.

  • Enzyme and Inhibitor Incubation:

    • To each well (except the blank), add 20 µL of the AChE working solution.

    • Add 20 µL of the appropriate inhibitor dilution (Test Compound or Positive Control) or vehicle (for the Negative Control) to the corresponding wells.

    • To the blank wells, add 40 µL of assay buffer.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • To each well, add 100 µL of assay buffer.

    • Add 20 µL of DTNB solution to each well.

    • Add 20 µL of ATCI solution to each well to start the reaction.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.

Data Analysis
  • Calculate the rate of reaction (ΔAbs/min) for each well by plotting absorbance against time and determining the slope of the linear portion of the curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [1 - (Rate of Test Compound / Rate of Negative Control)] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, can be determined by non-linear regression analysis of the dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (0.1M Phosphate, pH 8.0) prep_enzyme Prepare AChE Solution (0.1-0.25 U/mL) prep_buffer->prep_enzyme prep_dtnb Prepare DTNB Solution (10 mM) prep_buffer->prep_dtnb prep_inhibitor Prepare Test Compound & Control Dilutions prep_buffer->prep_inhibitor prep_atci Prepare ATCI Solution (14-15 mM) add_enzyme Add AChE to Wells add_inhibitor Add Inhibitor/Vehicle add_enzyme->add_inhibitor incubate Incubate at 37°C for 15 min add_inhibitor->incubate add_reagents Add Buffer, DTNB, & ATCI incubate->add_reagents read_absorbance Measure Absorbance at 412 nm (Kinetic Reading) add_reagents->read_absorbance calc_rate Calculate Reaction Rate (ΔAbs/min) read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Mechanism of Acetylcholinesterase and its Inhibition

G cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition Mechanism AChE {Acetylcholinesterase (AChE) | Active Site} Products Choline + Acetate (Inactive) AChE->Products Hydrolyzes ACh Acetylcholine (ACh) (Substrate) ACh->AChE Binds to Active Site AChE_inhibited {Acetylcholinesterase (AChE) | Active Site Blocked} No_Reaction No Hydrolysis AChE_inhibited->No_Reaction Inhibitor N-(4-hydroxyphenyl)-N,4- dimethylbenzenesulfonamide (Inhibitor) Inhibitor->AChE_inhibited Binds to Active Site ACh_blocked Acetylcholine (ACh) ACh_blocked->AChE_inhibited Binding Blocked

Caption: Acetylcholinesterase mechanism and competitive inhibition.

References

Application Notes and Protocols for Testing N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial in vitro characterization of the novel compound, N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide, for its potential anti-cancer properties. The protocols outlined below detail methodologies for assessing cytotoxicity, induction of apoptosis, and potential mechanisms of action in cancer cell lines.

Introduction

This compound belongs to the sulfonamide class of compounds. Sulfonamides are a well-established group of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer properties.[1] Several sulfonamide derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, such as cell cycle perturbation, inhibition of angiogenesis, and induction of apoptosis.[1] Given the structural features of this compound, it is hypothesized that this compound may exhibit cytotoxic and pro-apoptotic effects on cancer cells. The following protocols are designed to systematically evaluate these potential anti-cancer activities.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in the tables below for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound (IC50 Values in µM)

Cell Line24 hours48 hours72 hours
e.g., MCF-7DataDataData
e.g., HCT116DataDataData
e.g., A549DataDataData
Normal (e.g., MCF-10A)DataDataData
Data to be obtained from MTT or similar cell viability assays.

Table 2: Apoptosis Induction by this compound (% of Apoptotic Cells)

Cell LineTreatmentConcentration (µM)Incubation Time (h)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
e.g., MCF-7Control (DMSO)-48DataData
CompoundIC5048DataData
Compound2 x IC5048DataData
Data to be obtained from Annexin V & Propidium Iodide staining followed by flow cytometry analysis.[2][3]

Table 3: Cell Cycle Analysis of Cells Treated with this compound

Cell LineTreatmentConcentration (µM)Incubation Time (h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
e.g., MCF-7Control (DMSO)-24DataDataData
CompoundIC5024DataDataData
Compound2 x IC5024DataDataData
Data to be obtained from propidium iodide staining followed by flow cytometry analysis.[4]

Table 4: Effect of this compound on Protein Expression

Cell LineTreatmentConcentration (µM)ProteinFold Change vs. Control
e.g., MCF-7Control (DMSO)-Cleaved Caspase-31.0
CompoundIC50Cleaved Caspase-3Data
Control (DMSO)-Bcl-21.0
CompoundIC50Bcl-2Data
Control (DMSO)-Bax1.0
CompoundIC50BaxData
Data to be obtained from Western blot analysis.

Experimental Protocols

3.1. Cell Culture and Compound Preparation

  • Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) and a non-tumorigenic cell line (e.g., MCF-10A) to assess selectivity.

  • Culture Conditions: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO). Store aliquots at -20°C. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.

3.2. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

  • Materials:

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[6]

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[6]

    • Treat the cells with a range of concentrations of the compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).[7]

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

    • Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

3.3. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.[2] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains necrotic cells with compromised membrane integrity.[2][8]

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 48 hours.

    • Harvest both adherent and floating cells and wash them twice with cold PBS.[7]

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[4]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[7]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

    • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]

3.4. Cell Cycle Analysis

This protocol uses propidium iodide staining of DNA to analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[4]

  • Materials:

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.[4]

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[4][6]

    • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.[4]

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[4]

    • Analyze the stained cells using a flow cytometer.[4]

3.5. Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of the compound on key signaling pathways involved in apoptosis.

  • Materials:

    • Lysis buffer

    • Protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against cleaved caspase-3, Bcl-2, Bax, and a loading control like β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • After treatment with the compound, lyse the cells in lysis buffer.[7]

    • Determine the protein concentration of the lysates.[7]

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[7]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody overnight at 4°C.[7]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[7]

    • Normalize protein expression levels to a loading control.[7]

Visualizations

G cluster_0 Experimental Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Compound Treatment->Apoptosis Assay (Annexin V) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Compound Treatment->Cell Cycle Analysis (PI Staining) Western Blot Analysis Western Blot Analysis Compound Treatment->Western Blot Analysis Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Annexin V)->Data Analysis Cell Cycle Analysis (PI Staining)->Data Analysis Western Blot Analysis->Data Analysis

Caption: Experimental workflow for evaluating the anti-cancer effects.

G cluster_1 Hypothesized Apoptotic Signaling Pathway Compound Compound Cancer Cell Cancer Cell Compound->Cancer Cell Bax_up Bax (pro-apoptotic) upregulation Cancer Cell->Bax_up Bcl2_down Bcl-2 (anti-apoptotic) downregulation Cancer Cell->Bcl2_down Mitochondrial_Pathway Mitochondrial Pathway Activation Bax_up->Mitochondrial_Pathway Bcl2_down->Mitochondrial_Pathway Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized apoptotic signaling pathway.

References

Application Notes and Protocols for N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide in Lipoxygenase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxygenases (LOXs) are a family of iron-containing enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of bioactive lipids like leukotrienes and lipoxins.[1] These lipid mediators are key players in inflammatory pathways, and their dysregulation is implicated in a variety of inflammatory diseases including asthma, arthritis, cancer, and cardiovascular diseases.[1] Consequently, the inhibition of lipoxygenase activity presents a promising therapeutic strategy for the management of these conditions. This document provides detailed application notes and protocols for the study of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide as a potential lipoxygenase inhibitor.

This compound: A Potential Lipoxygenase Inhibitor

This compound belongs to the sulfonamide class of compounds, a well-known pharmacophore in drug discovery. The structural similarity to its N-methyl analog, which has a reported half-maximal inhibitory concentration (IC50) for lipoxygenase, suggests its potential as a modulator of the lipoxygenase pathway. Further investigation is warranted to fully characterize its inhibitory profile against various lipoxygenase isoforms.

Data Presentation

The following table summarizes the reported lipoxygenase inhibitory activity of the closely related analog, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. This data serves as a valuable reference for designing experiments with this compound.

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamideLipoxygenase (LOX)75 ± 0.83Quercetin37.12 ± 0.07
Data from a study on a structurally similar compound and may not be representative of this compound.[2]

Experimental Protocols

A detailed methodology for a common in vitro lipoxygenase inhibition assay is provided below. This spectrophotometric assay is suitable for screening and characterizing the inhibitory potential of this compound.

Spectrophotometric Lipoxygenase Inhibition Assay

This protocol is adapted from established methods for determining lipoxygenase activity by monitoring the formation of hydroperoxides from a fatty acid substrate.[3][4][5]

Materials:

  • Soybean Lipoxygenase (LOX), Type I-B (Sigma-Aldrich or equivalent)

  • Linoleic acid or Arachidonic acid (substrate)

  • This compound (test compound)

  • Quercetin or Nordihydroguaiaretic acid (NDGA) (positive control)

  • Borate buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Enzyme Solution: Prepare a stock solution of soybean lipoxygenase in cold 0.2 M borate buffer (pH 9.0). The final concentration in the assay should be determined empirically to yield a linear rate of reaction for at least 5 minutes. A typical final concentration is around 150-200 U/mL.[4] Keep the enzyme solution on ice throughout the experiment.

    • Substrate Solution: Prepare a stock solution of linoleic acid or arachidonic acid in ethanol. Dilute this stock in 0.2 M borate buffer to the desired final concentration (e.g., 125 µM).[3] The substrate solution should be prepared fresh daily.

    • Test Compound and Control Solutions: Dissolve this compound and the positive control (e.g., quercetin) in DMSO to prepare stock solutions. Further dilute with the assay buffer to achieve a range of desired final concentrations for IC50 determination. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

  • Assay Protocol:

    • Set the spectrophotometer to read absorbance at 234 nm.[3][4]

    • Blank: To a cuvette, add the appropriate volume of borate buffer and the same volume of DMSO as used for the test compounds.

    • Control (100% Activity): In a separate cuvette, add the borate buffer, the enzyme solution, and the DMSO vehicle.

    • Test Compound: In test cuvettes, add the borate buffer, the enzyme solution, and the desired concentration of this compound solution.

    • Positive Control: In a separate cuvette, add the borate buffer, the enzyme solution, and the positive control inhibitor.

    • Incubate all cuvettes at room temperature for 5 minutes to allow for any pre-incubation effects of the inhibitor on the enzyme.

    • To initiate the reaction, add the substrate solution to each cuvette, mix gently, and immediately start recording the absorbance at 234 nm for 5 minutes at 30-second intervals.[4]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and the control.

    • The percentage of inhibition can be calculated using the following formula:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the lipoxygenase activity, by non-linear regression analysis.

Visualizations

Lipoxygenase Signaling Pathway

The following diagram illustrates the central role of lipoxygenase in the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes.

Lipoxygenase_Pathway cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Stimuli PLA2 Phospholipase A2 (PLA2) LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX HPETEs Hydroperoxyeicosatetraenoic Acids (HPETEs) LOX->HPETEs Leukotrienes Leukotrienes HPETEs->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Inhibitor N-(4-hydroxyphenyl)-N,4- dimethylbenzenesulfonamide Inhibitor->LOX Inhibition

Caption: The Lipoxygenase Pathway and Point of Inhibition.

Experimental Workflow for Lipoxygenase Inhibition Assay

This diagram outlines the key steps in the spectrophotometric assay for determining the inhibitory activity of this compound.

Experimental_Workflow Start Start Prep_Reagents Prepare Reagents: - Enzyme Solution (LOX) - Substrate Solution (Linoleic Acid) - Test Compound & Control Start->Prep_Reagents Setup_Assay Set up Assay Cuvettes: - Blank - Control (100% Activity) - Test Compound - Positive Control Prep_Reagents->Setup_Assay Pre_incubation Pre-incubate at Room Temperature (5 min) Setup_Assay->Pre_incubation Initiate_Reaction Initiate Reaction with Substrate Solution Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 234 nm (5 min at 30s intervals) Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Value Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Lipoxygenase Inhibition Assay.

References

Application Notes & Protocols: Development of Analgesics with an N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide Backbone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Current treatments, primarily nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids, carry risks of gastrointestinal, cardiovascular, and addiction-related side effects, highlighting the urgent need for alternatives. The N-(4-hydroxyphenyl)benzenesulfonamide scaffold represents a promising area for analgesic development. This structure incorporates the N-(4-hydroxyphenyl) moiety, a key pharmacophore in the widely used analgesic and antipyretic acetaminophen (ApAP), combined with a sulfonamide group present in various biologically active compounds.

While direct analgesic data for N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide is not extensively documented in publicly available literature, structurally related compounds have demonstrated significant analgesic potential. These application notes provide a comprehensive framework for the synthesis, in vivo screening, and mechanistic investigation of novel analgesics based on this chemical backbone. The protocols outlined below are established methods for evaluating the antinociceptive properties of new chemical entities (NCEs).

Synthetic Protocol: this compound

The synthesis of the parent compound can be achieved via a nucleophilic substitution reaction between p-methylaminophenol (metol) and p-toluenesulfonyl chloride (tosyl chloride). This procedure is adapted from established methods for synthesizing similar sulfonamides.

Materials and Reagents
  • p-Methylaminophenol (Metol)

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Hydrochloric acid (HCl), 1M solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (eluents)

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve p-methylaminophenol (1.0 eq) in the chosen solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add the base (e.g., pyridine, 1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Sulfonyl Chloride Addition: Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding 1M HCl solution to neutralize the excess base.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vivo Analgesic Screening: Experimental Protocols

The following are standard and widely used preclinical models to assess the efficacy of potential analgesic compounds in rodents.

Acetic Acid-Induced Writhing Test (Visceral Pain Model)

This model evaluates a compound's ability to reduce visceral pain, which is induced by the intraperitoneal injection of an irritant like acetic acid.

  • Animals: Male Swiss albino or CD-1 mice.

  • Procedure:

    • Acclimatize animals to the testing environment.

    • Administer the test compound (e.g., this compound derivatives) or vehicle control orally (p.o.) or intraperitoneally (i.p.). A positive control, such as aspirin or acetaminophen, should be used.

    • After a set pre-treatment time (e.g., 30-60 minutes), administer a 0.6% solution of acetic acid (10 mL/kg) via i.p. injection.

    • Immediately place the mouse in an observation chamber and count the number of "writhes" (a specific stretching and constriction of the abdomen) over a 20-minute period.

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (% inhibition) is calculated as: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test (Thermal Pain Model)

This test assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

  • Apparatus: A commercially available hot plate apparatus with a controlled surface temperature (e.g., 55 ± 0.5°C) and a transparent restraining cylinder.

  • Procedure:

    • Determine the baseline latency by placing each animal on the hot plate and recording the time it takes to exhibit a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-45 seconds) must be set to prevent tissue damage.

    • Administer the test compound, vehicle, or positive control (e.g., morphine).

    • At various time points post-administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and record the response latency.

  • Data Analysis: A significant increase in the post-treatment latency compared to the baseline and vehicle control groups indicates an analgesic effect. Results can be expressed as the raw latency time or as the percentage of Maximum Possible Effect (%MPE).

Formalin Test (Inflammatory and Nociceptive Pain Model)

The formalin test is a robust model that can differentiate between nociceptive and inflammatory pain mechanisms by observing a biphasic pain response.

  • Procedure:

    • Administer the test compound, vehicle, or positive control.

    • After the appropriate pre-treatment time, inject a dilute formalin solution (e.g., 2.5% in saline, 20 µL) into the plantar surface of the mouse's hind paw.

    • Immediately place the animal in an observation chamber.

    • Record the total time the animal spends licking or biting the injected paw during two distinct phases:

      • Phase 1 (Early/Neurogenic Phase): 0-5 minutes post-injection (reflects direct nociceptor activation).

      • Phase 2 (Late/Inflammatory Phase): 15-30 minutes post-injection (involves inflammatory processes and central sensitization).

  • Data Analysis: A reduction in paw licking/biting time in Phase 1 suggests central analgesic activity, while a reduction in Phase 2 indicates peripheral anti-inflammatory effects or central anti-hyperalgesic actions.

Data Presentation: Analgesic Activity of Structurally Related Analogs

While specific data for the title compound is limited, a study on novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs (compounds 3b and 3r ) provides valuable insight into the potential efficacy of this chemical class. The data below is from the acetic acid-induced writhing assay in mice.

CompoundMolecular StructureED₅₀ (μmol/kg)Efficacy vs. ApAP
Acetaminophen (ApAP)
alt text
68.6Baseline
Analog 3b N-(4-hydroxyphenyl)-2-(phenylsulfonamido)acetamide45.2More Potent
Analog 3r 2-((4-fluorophenyl)sulfonamido)-N-(4-hydroxyphenyl)acetamide14.7Significantly More Potent

Table 1: Comparative analgesic efficacy of acetaminophen (ApAP) and two novel sulfonamide-based analogs in the murine acetic acid-induced writhing test. Data sourced from Bazan et al., 2020.

Experimental Workflows and Potential Signaling Pathways

Visualizing the drug development workflow and potential biological targets is crucial for a structured research approach.

G cluster_0 Preclinical Development Workflow synthesis Synthesis of Analogs characterization Structural Characterization (NMR, MS, IR) synthesis->characterization invitro In Vitro Screening (e.g., COX, TRP Channel Assays) characterization->invitro Optional invivo In Vivo Analgesic Assays (Writhing, Hot Plate, Formalin) characterization->invivo invitro->invivo lead_opt Lead Optimization (SAR Studies) invivo->lead_opt Active Hits tox Preliminary Toxicity (e.g., Hepatotoxicity Assay) invivo->tox lead_opt->synthesis Iterative Design

Caption: Workflow for the development of novel analgesics.

Potential Mechanism of Action: COX Inhibition

Many analgesics function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins that sensitize nociceptors. Given the structural similarities to other COX inhibitors, this is a plausible pathway.

G stimuli Inflammatory Stimuli (e.g., Tissue Injury) membrane Membrane Phospholipids stimuli->membrane pla2 PLA₂ membrane->pla2 aa Arachidonic Acid pla2->aa Liberation cox COX-1 / COX-2 aa->cox pgs Prostaglandins (e.g., PGE₂) cox->pgs Synthesis receptor Prostanoid Receptors (on Nociceptors) pgs->receptor pain Pain Signal to CNS receptor->pain drug Sulfonamide Compound drug->cox Inhibition

Caption: Potential analgesic mechanism via COX enzyme inhibition.

Potential Mechanism of Action: Modulation of Endocannabinoid/TRPV1 Pathways

The analgesic effect of acetaminophen is partly mediated by its metabolite, AM404, which acts on the endocannabinoid system and TRPV1 channels in the brain. Analogs of N-(4-hydroxyphenyl)benzenesulfonamide could potentially act through a similar central mechanism.

G cluster_pre Peripheral cluster_cns Central Nervous System (Brain) drug Sulfonamide Pro-drug (Administered) metabolite Active Metabolite (e.g., AM404-like) drug->metabolite Metabolism (e.g., in Liver/Brain) faah FAAH metabolite->faah Inhibition trpa1 TRPV1 Channel metabolite->trpa1 Activation cb1 CB1 Receptor metabolite->cb1 Activation analgesia Analgesia faah->analgesia trpa1->analgesia cb1->analgesia

Caption: Potential central mechanism involving FAAH, TRPV1, and CB1.

Application Notes and Protocols for Cell Viability Assays with N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide is a compound belonging to the sulfonamide class of molecules. While specific data on the cytotoxic effects of this particular compound is limited, the broader class of sulfonamides has been extensively investigated for its potential as anti-cancer and anti-proliferative agents.[1][2][3][4] This document provides detailed protocols for assessing the impact of this compound on cell viability using common colorimetric assays: MTT, XTT, and LDH.

Data Presentation: Representative Cytotoxicity of Benzenesulfonamide Derivatives

The following table summarizes representative IC50 values for various benzenesulfonamide derivatives against different human cancer cell lines, as reported in the literature. This data is intended to provide a comparative context for the potential cytotoxic activity of this compound.

Compound ClassCell LineIC50 (µM)Reference
Benzenesulfonamide DerivativeU87 (Glioblastoma)~10[5]
Thiazolone-BenzenesulfonamideMDA-MB-231 (Breast Cancer)1.52 - 6.31[4]
Thiazolone-BenzenesulfonamideMCF-7 (Breast Cancer)1.52 - 6.31[4]
Novel Sulfonamide DerivativeHeLa (Cervical Cancer)< 360[1]
Novel Sulfonamide DerivativeMCF-7 (Breast Cancer)< 128[1]
Novel Sulfonamide DerivativeMDA-MB-468 (Breast Cancer)< 30[1]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-cell control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the no-cell control.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Principle: The XTT assay is another tetrazolium-based assay where the water-soluble XTT is reduced to a water-soluble formazan product by metabolically active cells. This allows for direct measurement without a solubilization step.

Materials:

  • This compound

  • XTT labeling reagent

  • Electron-coupling reagent

  • Cell culture medium

  • 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.

  • Measure the absorbance of the formazan product at 450-500 nm using a multi-well spectrophotometer.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Cell culture medium

  • 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Follow steps 1-4 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • After the incubation period, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's protocol.

  • Add the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting the background absorbance. Cell viability can then be inferred (100% - % cytotoxicity).

Visualization of Potential Mechanisms

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_treatment Add Compound to Cells incubation_24h->add_treatment prepare_dilutions Prepare Serial Dilutions of This compound prepare_dilutions->add_treatment incubate_treatment Incubate for 24/48/72h add_treatment->incubate_treatment add_reagent Add Assay Reagent (MTT, XTT, or LDH substrate) incubate_treatment->add_reagent incubate_assay Incubate as per Protocol add_reagent->incubate_assay measure_absorbance Measure Absorbance incubate_assay->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability

Caption: General workflow for assessing cell viability after treatment.

Hypothetical Signaling Pathway for Benzenesulfonamide-Induced Cytotoxicity

Based on the known mechanisms of action for various benzenesulfonamide derivatives, a potential signaling pathway leading to cytotoxicity is proposed below. This diagram illustrates the inhibition of key cellular targets that can lead to apoptosis.

hypothetical_signaling_pathway cluster_targets Potential Molecular Targets cluster_effects Cellular Effects compound N-(4-hydroxyphenyl)-N,4- dimethylbenzenesulfonamide ca_ix Carbonic Anhydrase IX compound->ca_ix Inhibition vegfr2 VEGFR-2 compound->vegfr2 Inhibition trka TrkA Receptor compound->trka Inhibition ph_regulation Disruption of pH Homeostasis ca_ix->ph_regulation angiogenesis Inhibition of Angiogenesis vegfr2->angiogenesis pi3k_akt Inhibition of PI3K/Akt Pathway trka->pi3k_akt apoptosis Apoptosis ph_regulation->apoptosis angiogenesis->apoptosis pi3k_akt->apoptosis

References

Application Notes and Protocols: N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide and its Analogs in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct research on N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide in the context of neurodegenerative diseases is not extensively documented in publicly available literature, the broader class of sulfonamide derivatives is a subject of growing interest in this field. Sulfonamides are being investigated for their potential as multi-target agents against complex neurological disorders like Alzheimer's and Parkinson's disease. Their activities are reported to span acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, reduction of amyloid-β (Aβ) aggregation, and antioxidant effects.[1][2][3]

This document provides application notes and protocols based on research conducted on a closely related structural analog, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide , and other sulfonamides that have been evaluated for neuroprotective properties. These notes are intended to guide researchers in the potential synthesis, screening, and mechanistic evaluation of this compound and similar compounds in neurodegenerative disease models.

Quantitative Data for a Structurally Related Analog

A study on the synthesis and biological screening of O-substituted derivatives of the closely related compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, provides valuable data on its potential as a cholinesterase inhibitor, a key target in Alzheimer's disease therapy. The parent compound itself was identified as the most suitable inhibitor of acetylcholinesterase (AChE) among the series synthesized.[4]

Table 1: In Vitro Activity of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide

CompoundTargetAssayIC₅₀ (µM)
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamideAcetylcholinesterase (AChE)Enzyme Inhibition Assay75 ± 0.83[4]

Experimental Protocols

Synthesis of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide

This protocol is adapted from the synthesis of the parent compound described in the literature.[4]

Materials:

  • p-Methylaminophenol (Metol)

  • Toluene-4-sulfonyl chloride (Tosyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve p-methylaminophenol (1 equivalent) in a mixture of dichloromethane and pyridine at 0 °C.

  • Slowly add a solution of toluene-4-sulfonyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 10% HCl to remove excess pyridine.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.

Diagram 1: General Synthesis of N-(4-hydroxyphenyl)-N-alkyl-benzenesulfonamides

G Metol p-Alkylaminophenol Reaction Reaction Mixture Metol->Reaction TosylCl Benzenesulfonyl Chloride TosylCl->Reaction Base Base (e.g., Pyridine) in Solvent (e.g., DCM) Base->Reaction Product N-(4-hydroxyphenyl)-N-alkyl- benzenesulfonamide Reaction->Product Stir at RT

Caption: Synthetic scheme for N-alkylated sulfonamides.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method, a widely used method for measuring cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (e.g., N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE solution to each well and incubate for 15 minutes at 25 °C.

  • Initiate the reaction by adding the ATCI solution.

  • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance per minute.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram 2: Workflow for In Vitro AChE Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents: AChE, ATCI, DTNB, Buffer, Test Compound Add_Components Add Buffer, DTNB, and Test Compound to Plate Prep_Reagents->Add_Components Incubate_AChE Add AChE and Incubate Add_Components->Incubate_AChE Start_Reaction Add ATCI to Initiate Reaction Incubate_AChE->Start_Reaction Measure_Absorbance Measure Absorbance at 412 nm Start_Reaction->Measure_Absorbance Calc_Inhibition Calculate % Inhibition Measure_Absorbance->Calc_Inhibition Determine_IC50 Determine IC50 Value Calc_Inhibition->Determine_IC50

Caption: Screening workflow for AChE inhibitors.

General Application Notes for Sulfonamides in Neurodegenerative Disease Research

The sulfonamide scaffold offers a versatile platform for designing multi-target ligands for neurodegenerative diseases. Research has focused on several key areas.

Table 2: Common In Vitro Assays for Evaluating Neuroprotective Sulfonamides

Assay TypePurposeCommon Cell LinesKey Readouts
Cell Viability Assays To assess the protective effect of the compound against neurotoxin-induced cell death.SH-SY5Y, PC12, HT22MTT reduction, LDH release, Calcein-AM/EthD-1 staining
Oxidative Stress Assays To measure the antioxidant capacity of the compound.SH-SY5Y, PC12Intracellular ROS levels (e.g., using DCFDA), Glutathione (GSH) levels
Mitochondrial Function Assays To evaluate the effect on mitochondrial health.SH-SY5Y, PC12Mitochondrial membrane potential (e.g., using JC-1 or TMRM)
Enzyme Inhibition Assays To determine the inhibitory activity against specific enzymes.N/A (cell-free)IC₅₀ values for AChE, BChE, MAO-A/B, etc.
Protein Aggregation Assays To assess the ability to inhibit the aggregation of disease-related proteins.N/A (cell-free)Thioflavin T (ThT) fluorescence for Aβ or α-synuclein aggregation
General Protocol for In Vitro Neuroprotection Assay (MTT Assay)

This protocol describes a general method for assessing the neuroprotective effects of a test compound against a neurotoxin in a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺ for Parkinson's models; Aβ oligomers for Alzheimer's models)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Neurotoxin Exposure: Add the neurotoxin to the wells (except for the vehicle control wells) to induce cell death.

  • Incubation: Incubate the plate for the required duration (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated, non-toxin exposed) cells and determine the protective effect of the compound.

Diagram 3: Multi-Target Neuroprotective Mechanisms of Sulfonamides

G cluster_targets Cellular Targets cluster_outcomes Neuroprotective Outcomes Sulfonamide Sulfonamide Derivative AChE AChE Inhibition Sulfonamide->AChE Oxidative_Stress Reduced Oxidative Stress (ROS) Sulfonamide->Oxidative_Stress Abeta Aβ Aggregation Inhibition Sulfonamide->Abeta Cholinergic Improved Cholinergic Neurotransmission AChE->Cholinergic Neuronal_Survival Increased Neuronal Survival Oxidative_Stress->Neuronal_Survival Synaptic Enhanced Synaptic Function Abeta->Synaptic Cholinergic->Neuronal_Survival Synaptic->Neuronal_Survival

Caption: Potential multi-target mechanisms of sulfonamides.

Conclusion

While this compound itself has not been a direct focus of published neurodegenerative disease research, its structural similarity to compounds with demonstrated activity against relevant targets, such as acetylcholinesterase, suggests that it could be a worthwhile candidate for investigation. The protocols and data presented here for closely related sulfonamides provide a solid foundation for researchers to design and execute studies to explore the potential neuroprotective effects of this and other novel sulfonamide derivatives. The multi-target capabilities of the sulfonamide scaffold make it an attractive starting point for the development of new therapeutics for complex neurodegenerative disorders.

References

Application Notes and Protocols: N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide in molecular docking studies. While direct molecular docking research on this specific compound is limited in the available literature, this document outlines protocols and potential targets based on studies of structurally related sulfonamide derivatives.

Introduction

This compound belongs to the sulfonamide class of compounds, a versatile group of molecules with a wide range of biological activities, including antimicrobial and anticancer effects.[1] Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a target protein, providing insights into binding affinity and interaction patterns.[1][2] This information is crucial for rational drug design and lead optimization.

Potential Protein Targets and Applications

Based on studies of similar sulfonamide derivatives, this compound could be investigated as an inhibitor of various enzymes and proteins. A structurally related compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, has been shown to inhibit the lipoxygenase enzyme with an IC50 value of 75 ± 0.83 µM.[3] This suggests that lipoxygenase could be a primary target for molecular docking studies with this compound.

Other potential targets for sulfonamide derivatives, and by extension for the compound of interest, include:

  • Dihydropteroate Synthase (DHPS): A key enzyme in the bacterial folic acid synthesis pathway, the traditional target of antibacterial sulfonamides.[1][4]

  • Penicillin-Binding Protein 2X (PBP-2X): A target for antibacterial agents.[1][5]

  • Carbonic Anhydrases: Involved in various physiological processes, making them targets for diuretics and other drugs.[2]

  • Acetylcholinesterase and Butyrylcholinesterase: Enzymes involved in neurotransmission, targeted for the treatment of Alzheimer's disease.[3]

Quantitative Data from a Structurally Similar Compound

The following table summarizes the enzyme inhibition data for the closely related compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.[3] This data can serve as a benchmark for potential molecular docking studies.

CompoundTarget EnzymeIC50 (µM)
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamideLipoxygenase (LOX)75 ± 0.83

Experimental Protocols for Molecular Docking

This section provides a generalized protocol for performing molecular docking studies with this compound. This protocol is a synthesis of common procedures reported for other sulfonamide derivatives.[1][2][5]

Protein Preparation
  • Retrieve Protein Structure: Obtain the three-dimensional crystal structure of the target protein (e.g., lipoxygenase, DHPS) from the Protein Data Bank (PDB).

  • Pre-processing: Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file.

  • Add Hydrogens and Charges: Add hydrogen atoms to the protein structure and assign partial charges using a molecular modeling software package (e.g., Schrödinger, AutoDock Tools).

  • Energy Minimization: Perform energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.

Ligand Preparation
  • Draw and Convert Structure: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

  • Energy Minimization: Minimize the energy of the 3D ligand structure using a suitable force field (e.g., MMFF94).[1]

  • Assign Partial Charges: Assign partial charges to the ligand atoms.

Molecular Docking
  • Define Binding Site: Define the docking grid box around the active site of the target protein. The active site can be identified from the position of a co-crystallized ligand in the PDB structure or from literature reports.[1]

  • Run Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the protein. The docking algorithm will explore various conformations and orientations of the ligand.[1][6]

  • Scoring and Pose Selection: The docking poses are scored based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol). The pose with the most favorable score is typically selected as the most likely binding mode.[1]

Analysis of Results
  • Interaction Analysis: Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, to understand the molecular basis of binding.[1]

  • Comparison: Compare the docking score and binding mode of this compound with a known inhibitor or the natural substrate of the target protein.

Visualizations

Signaling Pathway

bacterial_folic_acid_synthesis PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHPS->Dihydropteroate Inhibited by DHFR->Tetrahydrofolate Sulfonamides Sulfonamides (e.g., N-(4-hydroxyphenyl)-N,4- dimethylbenzenesulfonamide) Sulfonamides->DHPS

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Experimental Workflow

molecular_docking_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking & Analysis PDB Retrieve Protein Structure (PDB) Preprocess Pre-process (Remove water, ligands) PDB->Preprocess AddH Add Hydrogens & Assign Charges Preprocess->AddH EnergyMinP Energy Minimization AddH->EnergyMinP DefineSite Define Binding Site EnergyMinP->DefineSite Draw Draw 2D Structure of This compound Convert3D Convert to 3D Draw->Convert3D EnergyMinL Energy Minimization Convert3D->EnergyMinL AssignChargesL Assign Partial Charges EnergyMinL->AssignChargesL Docking Run Docking Simulation AssignChargesL->Docking DefineSite->Docking Analysis Analyze Interactions & Scores Docking->Analysis

Caption: A typical workflow for a molecular docking study.

References

Application Notes and Protocols for In Vivo Evaluation of Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a class of synthetic compounds characterized by the presence of a sulfonamide group (-S(=O)₂-NH₂). They were the first class of effective antibacterial drugs and continue to be used for a variety of therapeutic purposes.[1] Beyond their well-known antibacterial effects, which stem from the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, various sulfonamide derivatives have been developed as carbonic anhydrase inhibitors, diuretics, anti-inflammatory agents, and anticancer therapies.[2][3][4] Given their diverse pharmacological activities, robust and well-designed in vivo studies are essential to characterize the efficacy and safety of novel sulfonamide compounds.[3][5]

This document provides detailed application notes and standardized protocols for the in vivo evaluation of sulfonamide compounds in preclinical animal models. These guidelines are intended to assist researchers in designing and executing experiments to assess the antibacterial, anti-inflammatory, and diuretic properties of these compounds, as well as their general toxicity.

General Considerations for In Vivo Studies

Successful in vivo evaluation of sulfonamide compounds requires careful planning and consideration of several key factors:

  • Animal Model Selection: The choice of animal model is critical and depends on the therapeutic indication. Mice and rats are the most common species used for efficacy and toxicity studies.[2][5] Specific strains may be preferred for certain disease models.

  • Route of Administration: Sulfonamides can be administered via various routes, including oral (PO), intraperitoneal (IP), intravenous (IV), and topical application.[1][6] The chosen route should align with the intended clinical application and the compound's physicochemical properties.

  • Dosing Regimen: Dose levels and frequency should be determined based on in vitro potency and preliminary tolerability studies. A dose-response relationship is often investigated to determine the effective dose.

  • Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the sulfonamide compound is crucial for interpreting efficacy and toxicity data.[1][7] Most sulfonamides are metabolized in the liver and excreted by the kidneys.[1]

  • Endpoint Selection: Primary endpoints for efficacy studies will vary depending on the compound's intended use (e.g., reduction in bacterial load, decrease in inflammation, increase in urine output).[2] Safety and toxicity assessments should include monitoring of clinical signs, body weight, and post-mortem analysis of major organs.[5]

Signaling Pathway: Antibacterial Action of Sulfonamides

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS). This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a key step in the bacterial synthesis of folic acid. Folic acid is an essential precursor for the synthesis of nucleotides and amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.[1][2] Humans are not affected by this mechanism as they obtain folic acid from their diet.[1]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acids & Amino Acids Tetrahydrofolic_Acid->Nucleic_Acids Sulfonamide Sulfonamide Compound Sulfonamide->DHPS Competitive Inhibition

Bacterial Folic Acid Synthesis Pathway Inhibition.

Experimental Protocols

Antibacterial Efficacy: Murine Systemic Infection Model

This protocol describes a common method to evaluate the in vivo antibacterial efficacy of a sulfonamide compound in a mouse model of systemic infection.[2]

Experimental Workflow

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Endpoints Animal_Acclimation Animal Acclimation (BALB/c mice) Infection Systemic Infection (Intraperitoneal Injection) Animal_Acclimation->Infection Inoculum_Prep Inoculum Preparation (e.g., S. aureus) Inoculum_Prep->Infection Treatment Compound Administration (PO or IP) Infection->Treatment Survival_Monitoring Survival Monitoring (7 days) Treatment->Survival_Monitoring Bacterial_Load Bacterial Load Determination (Spleen/Kidney Homogenates) Treatment->Bacterial_Load

Workflow for Murine Systemic Infection Model.

Methodology

  • Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.[2]

  • Infecting Organism: A relevant bacterial strain, such as Staphylococcus aureus or Escherichia coli, should be selected based on the compound's spectrum of activity.[4]

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on appropriate agar plates.

    • Suspend bacterial colonies in sterile saline or phosphate-buffered saline (PBS) to a predetermined concentration (e.g., 1 x 10⁷ CFU/mL). The exact concentration should be optimized to induce a lethal or sublethal infection, depending on the chosen endpoint.

  • Infection and Treatment:

    • Inject the bacterial suspension intraperitoneally (IP) into the mice.

    • At a specified time post-infection (e.g., 1 hour), administer the test sulfonamide compound.[2] Dosing can be performed orally (PO) or via IP injection.

    • Include necessary control groups: vehicle control, and a positive control with a known effective antibiotic.

  • Efficacy Endpoints:

    • Survival: Monitor the mice for a set period (e.g., 7 days) and record mortality. The 50% effective dose (ED₅₀), the dose that protects 50% of the animals from death, can be calculated.[2]

    • Bacterial Load: At a specific time point (e.g., 24 hours post-infection), euthanize a subset of mice. Aseptically collect organs such as the spleen and kidneys, homogenize the tissues, and perform serial dilutions for colony-forming unit (CFU) enumeration on agar plates.[2]

Data Presentation

GroupDose (mg/kg)Route of Admin.Survival Rate (%)Bacterial Load (log10 CFU/g tissue)
Vehicle Control-PO07.5 ± 0.5
Sulfonamide X10PO206.2 ± 0.4
Sulfonamide X30PO604.8 ± 0.6
Sulfonamide X100PO1003.1 ± 0.3
Positive Control20PO1002.5 ± 0.2
Anti-Inflammatory Activity: Rat Paw Edema Model

This protocol is a standard method for evaluating the anti-inflammatory properties of sulfonamide compounds, particularly those designed as COX-2 inhibitors.[2]

Methodology

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.[2]

  • Compound Administration: Administer the test sulfonamide compound orally (PO) at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).[2]

  • Induction of Inflammation: One hour after compound administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw to induce localized inflammation.[2]

  • Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[2]

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Data Presentation

GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Sulfonamide Y100.62 ± 0.0527.1
Sulfonamide Y300.41 ± 0.0651.8
Sulfonamide Y1000.25 ± 0.0470.6
Positive Control100.22 ± 0.0374.1
Diuretic Activity: Rat Metabolic Cage Study

This protocol is used to assess the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of sulfonamide compounds, such as carbonic anhydrase inhibitors.[2]

Methodology

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are fasted overnight with free access to water.[2]

  • Compound Administration: Administer the test sulfonamide compound orally (PO) or intraperitoneally (IP). Concurrently, administer a saline load (e.g., 25 mL/kg of 0.9% NaCl) via oral gavage. Include a vehicle control group and a positive control group (e.g., furosemide).[2]

  • Urine Collection: Place individual rats in metabolic cages and collect urine over a specified period (e.g., 5 or 24 hours).[2]

  • Analysis:

    • Measure the total urine volume.[2]

    • Analyze urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes.[2]

    • Measure the pH of the urine.

Data Presentation

GroupDose (mg/kg)Urine Volume (mL/5h)Na⁺ Excretion (mmol/5h)K⁺ Excretion (mmol/5h)Urine pH
Vehicle Control-3.5 ± 0.40.45 ± 0.050.30 ± 0.046.8 ± 0.2
Sulfonamide Z206.8 ± 0.70.95 ± 0.080.45 ± 0.057.5 ± 0.3
Sulfonamide Z509.2 ± 0.91.30 ± 0.100.58 ± 0.067.8 ± 0.2
Positive Control2512.5 ± 1.11.80 ± 0.150.75 ± 0.077.2 ± 0.3
Acute Oral Toxicity Study

This protocol provides a general framework for assessing the acute toxicity of a novel sulfonamide compound following a single oral dose. This is a crucial step in the early safety assessment of any new drug candidate.[5]

Experimental Workflow

G cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation & Analysis Animal_Fasting Animal Fasting (e.g., Rats) Single_Dose_Admin Single Oral Dose Administration Animal_Fasting->Single_Dose_Admin Dose_Prep Dose Preparation Dose_Prep->Single_Dose_Admin Clinical_Signs Clinical Signs & Mortality (14 days) Single_Dose_Admin->Clinical_Signs Body_Weight Body Weight Monitoring Single_Dose_Admin->Body_Weight Necropsy Gross Necropsy & Histopathology Clinical_Signs->Necropsy Body_Weight->Necropsy

Workflow for an In Vivo Acute Oral Toxicity Study.

Methodology

  • Animal Model: Typically, young adult rats (e.g., Sprague-Dawley) of a single sex are used for the initial study.

  • Dose Administration: Following a brief fasting period, a single dose of the sulfonamide compound is administered orally. The study often follows a sequential design, starting with a dose expected to have some toxic effects.

  • Observation Period: Animals are observed for 14 days.

  • Endpoints:

    • Mortality: The number of animals that die during the observation period is recorded.

    • Clinical Signs: Animals are observed for signs of toxicity, such as changes in behavior, posture, and autonomic function.

    • Body Weight: Body weight is recorded prior to dosing and at regular intervals throughout the study.

    • Gross Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed to identify any visible abnormalities in organs and tissues. Histopathological examination of selected organs may also be conducted.

Data Presentation

Dose (mg/kg)Number of AnimalsMortalityKey Clinical SignsChange in Body Weight (Day 14)Gross Necropsy Findings
0 (Vehicle)50/5None+15%No abnormalities
30050/5Mild lethargy on Day 1+12%No abnormalities
100051/5Piloerection, lethargy+5%Pale kidneys in 2 animals
200054/5Severe lethargy, ataxia-8% (survivor)Discolored liver, pale kidneys

Conclusion

The in vivo evaluation of sulfonamide compounds is a multifaceted process that requires carefully designed experiments tailored to the specific therapeutic indication. The protocols outlined in this document provide a foundation for assessing the antibacterial, anti-inflammatory, and diuretic efficacy of these compounds, as well as their acute toxicity. Adherence to standardized procedures and meticulous data collection are paramount for obtaining reliable and reproducible results, which are essential for the successful development of new sulfonamide-based therapies.

References

Formulation of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide for Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide is a sulfonamide derivative with documented biological activity, including the inhibition of acetylcholinesterase (AChE). Its derivatives have also shown inhibitory effects on lipoxygenase (LOX) and butyrylcholinesterase (BChE). Proper formulation of this compound is critical for obtaining accurate and reproducible results in biological assays. Due to its chemical structure, this compound is predicted to have low aqueous solubility, a common challenge in drug discovery and development.

These application notes provide detailed protocols for the preparation of stock solutions and formulations of this compound for in vitro (cell-based) and in vivo (rodent) assays. The protocols are designed to address the challenges of poor aqueous solubility and ensure consistent and reliable experimental outcomes.

Compound Information

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₄H₁₅NO₃SChemSpider
Molecular Weight 277.34 g/mol ChemSpider
CAS Number 124772-05-0-
Predicted Solubility Poor in water, soluble in organic solvents like DMSO and ethanol.General knowledge of sulfonamides

Note: The solubility of this compound has not been empirically determined in publicly available literature. The following protocols are based on best practices for poorly soluble compounds. Researchers should perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

Section 1: Preparation of Stock Solutions for In Vitro Assays

The preparation of a high-concentration, stable stock solution is the first critical step for most in vitro experiments. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic compounds.

Materials
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile pipette tips

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution, weigh out 2.77 mg of this compound (MW = 277.34 g/mol ).

    • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight (g/mol) = Mass (g)

    • 0.001 L x 0.010 mol/L x 277.34 g/mol = 0.00277 g = 2.77 mg

  • Dissolution:

    • Aseptically transfer the weighed compound into a sterile amber vial or microcentrifuge tube.

    • Add the calculated volume of DMSO (e.g., 1 mL for 2.77 mg of compound).

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.

    • Visually inspect the solution for any undissolved particles. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but the compound's stability at elevated temperatures should be considered.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light and moisture.

Preparation of Working Solutions for Cell-Based Assays

For cell-based assays, the final concentration of DMSO should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution in cell culture medium to achieve the desired final concentrations.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.

G cluster_0 Stock Solution Preparation Workflow weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C/-80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Section 2: Formulation for In Vivo Assays in Rodents

The formulation strategy for in vivo studies depends on the route of administration and the required dose. For poorly soluble compounds, common approaches include suspensions for oral gavage and co-solvent systems for parenteral administration.

Oral Gavage Formulation (Suspension)

A suspension is a common and practical approach for oral administration of insoluble compounds.

Vehicle Composition:

ComponentPercentagePurpose
Carboxymethylcellulose (CMC-Na)0.5% - 1.0% (w/v)Suspending agent
Tween 800.1% - 0.5% (v/v)Wetting agent
Purified Water or Salineq.s. to 100%Vehicle

Protocol:

  • Vehicle Preparation:

    • Prepare the vehicle by first dissolving Tween 80 in about 80% of the final volume of water or saline.

    • Slowly add the CMC-Na powder while stirring continuously to avoid clumping. Stir until fully hydrated and a clear, viscous solution is formed.

    • Bring the solution to the final volume with water or saline.

  • Suspension Preparation:

    • Weigh the required amount of this compound.

    • Triturate the powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while mixing to achieve a uniform suspension.

    • Homogenize the suspension using a suitable method if necessary.

  • Administration:

    • Administer the suspension via oral gavage using an appropriately sized feeding needle.

    • Ensure the suspension is well-mixed immediately before each administration.

Intravenous Injection Formulation (Co-solvent System)

For intravenous administration, the compound must be fully dissolved to prevent embolism. A co-solvent system is often employed.

Vehicle Composition (Example):

ComponentPercentage
DMSO5% - 10%
PEG40030% - 40%
Saline (0.9% NaCl)50% - 65%

Protocol:

  • Solubilization:

    • Dissolve the weighed this compound in DMSO.

    • Add the PEG400 and mix until a clear solution is obtained.

    • Slowly add the saline dropwise while vortexing to avoid precipitation.

    • The final solution should be clear and free of any particulates.

  • Administration:

    • Administer the formulation via slow intravenous injection.

    • The maximum tolerable volume and concentration of the co-solvents should be determined based on preliminary toxicity studies.

G cluster_1 In Vivo Formulation Workflow cluster_oral Oral Gavage (Suspension) cluster_iv Intravenous (Co-solvent) prep_vehicle_oral Prepare Vehicle (CMC-Na, Tween 80, Water) triturate Triturate with Vehicle prep_vehicle_oral->triturate weigh_oral Weigh Compound weigh_oral->triturate suspend Form Uniform Suspension triturate->suspend dissolve_dmso Dissolve Compound in DMSO add_peg Add PEG400 dissolve_dmso->add_peg add_saline Add Saline add_peg->add_saline

Caption: Workflow for preparing oral and intravenous formulations.

Section 3: Signaling Pathways

Understanding the signaling pathways modulated by this compound is crucial for interpreting experimental results.

Cholinergic Signaling Pathway

This compound is an inhibitor of acetylcholinesterase (AChE). Both AChE and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh). Inhibition of these enzymes leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.

G cluster_0 Cholinergic Synapse ACh_pre Acetylcholine (ACh) in Presynaptic Neuron ACh_synapse ACh in Synaptic Cleft ACh_pre->ACh_synapse Release ACh_receptor Postsynaptic Receptor ACh_synapse->ACh_receptor Binds AChE AChE ACh_synapse->AChE Hydrolysis BChE BChE ACh_synapse->BChE Hydrolysis Signal Signal Transduction ACh_receptor->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate BChE->Choline_Acetate Inhibitor N-(4-hydroxyphenyl)-N,4- dimethylbenzenesulfonamide Inhibitor->AChE Inhibits Inhibitor->BChE Inhibits (derivatives)

Caption: Cholinergic signaling and inhibition by the compound.
5-Lipoxygenase (5-LOX) Signaling Pathway

Derivatives of this compound have shown activity against lipoxygenase. The 5-LOX pathway is a key inflammatory cascade that converts arachidonic acid into leukotrienes, which are potent mediators of inflammation.

G cluster_0 5-Lipoxygenase Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA LOX5 5-Lipoxygenase AA->LOX5 HPETE 5-HPETE LOX5->HPETE Inhibitor Compound Derivatives Inhibitor->LOX5 Inhibits LTA4 Leukotriene A4 HPETE->LTA4 LTB4 Leukotriene B4 LTA4->LTB4 LTC4 Leukotriene C4 LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation

Caption: The 5-Lipoxygenase inflammatory pathway.

Disclaimer

The protocols and information provided in these application notes are intended for guidance and informational purposes only. Researchers are strongly encouraged to consult the specific safety data sheet (SDS) for this compound and to perform their own optimization and validation studies to suit their specific experimental conditions. The solubility and stability of the compound in the suggested formulations should be empirically determined. The authors and publisher of this document are not responsible for any damage or liability that may result from the use of this information.

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the solubility of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide (CAS: 124772-05-0) for experimental purposes.

Predicted Solubility Data

Due to the limited availability of experimental solubility data for this compound, the following table summarizes its predicted aqueous and organic solvent solubility values obtained from computational models. These predictions serve as a valuable starting point for solvent selection and formulation development.

PropertyPredicted ValuePrediction Tool
Aqueous Solubility
logS-3.5 to -4.5ALOGPS, ChemAxon
Solubility (mg/mL)0.01 - 0.03ChemAxon
Qualitative SolubilityLow to ModerateChemAxon
Organic Solvent Solubility
Dimethyl Sulfoxide (DMSO)HighGeneral knowledge
EthanolModerate to HighGeneral knowledge
MethanolModerateGeneral knowledge
AcetoneModerateGeneral knowledge
Dichloromethane (DCM)ModerateGeneral knowledge
ChloroformModerateGeneral knowledge

Note: These are in silico predictions and should be experimentally verified. Actual solubility can be influenced by factors such as crystalline form, purity, temperature, and pH.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with poorly soluble compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving in aqueous buffer, what should I do first?

A1: Start by preparing a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). This compound is predicted to have high solubility in DMSO. From this stock, you can perform serial dilutions into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as it can affect biological assays.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: This is a common issue known as "crashing out." Here are several strategies to mitigate this:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 1%.

  • Use Co-solvents: The addition of a water-miscible organic co-solvent can increase the solubility of your compound.[][2][3] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[][2]

  • pH Adjustment: The solubility of compounds with ionizable groups, such as the phenolic hydroxyl group in your molecule, can be significantly influenced by pH.[4][5][6] Since it is a weak acid, increasing the pH of the aqueous buffer should enhance its solubility.

  • Employ Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to help maintain the compound in solution.

Q3: Can I use heat or sonication to help dissolve my compound?

A3: Yes, gentle heating (e.g., to 37°C) in a water bath or sonication can provide the energy needed to overcome the crystal lattice energy and facilitate dissolution. However, be cautious with heat as it can potentially degrade your compound. Always check the thermal stability of your molecule.

Q4: Are there methods to improve the intrinsic solubility of the compound itself?

A4: Yes, you can modify the solid-state properties of the compound to enhance its solubility. Two common approaches are:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[7] Techniques include micronization and nanomilling.

  • Amorphous Solid Dispersions: Converting the crystalline form of the compound to an amorphous state can significantly improve its aqueous solubility.[8] This is often achieved by creating a solid dispersion with a hydrophilic polymer.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G Troubleshooting Workflow for Compound Dissolution start Start: Compound Dissolution Issue check_purity Check Compound Purity and Identity start->check_purity prepare_stock Prepare Concentrated Stock in Anhydrous, High-Purity DMSO check_purity->prepare_stock dilute Dilute Stock into Aqueous Buffer prepare_stock->dilute observe Observe for Precipitation dilute->observe soluble Solution is Clear: Proceed with Experiment observe->soluble No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Troubleshooting Strategies precipitate->troubleshoot optimize_dmso Lower Final DMSO Concentration troubleshoot->optimize_dmso add_cosolvent Add a Co-solvent (e.g., Ethanol, PEG) troubleshoot->add_cosolvent adjust_ph Adjust pH of Aqueous Buffer troubleshoot->adjust_ph add_surfactant Add a Surfactant (e.g., Tween® 80) troubleshoot->add_surfactant modify_solid Modify Solid State of Compound troubleshoot->modify_solid re_evaluate Re-evaluate Solubility optimize_dmso->re_evaluate add_cosolvent->re_evaluate adjust_ph->re_evaluate add_surfactant->re_evaluate particle_size Particle Size Reduction modify_solid->particle_size solid_dispersion Prepare Amorphous Solid Dispersion modify_solid->solid_dispersion particle_size->re_evaluate solid_dispersion->re_evaluate success Solubility Improved: Proceed re_evaluate->success Yes fail Still Insoluble: Re-assess Formulation Strategy re_evaluate->fail No

Caption: A logical workflow for troubleshooting dissolution issues.

Experimental Protocols

To experimentally determine the solubility of this compound, two common methods are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay Protocol

This assay measures the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer, which is relevant for many in vitro screening assays.

1. Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplates (UV-transparent for analysis)

  • Plate shaker

  • Centrifuge with a plate rotor

  • UV/Vis plate reader or HPLC-UV

2. Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Add 2 µL of the DMSO stock solution to the wells of a 96-well plate.

  • Add 98 µL of the aqueous buffer to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitate.

  • Carefully transfer the supernatant to a new UV-transparent 96-well plate.

  • Determine the concentration of the dissolved compound using a UV/Vis plate reader or by HPLC-UV against a standard curve prepared in the same buffer/DMSO mixture.

Thermodynamic Solubility Assay Protocol

This assay measures the equilibrium solubility of the solid compound in a buffer, which is considered the "true" solubility.

1. Materials:

  • This compound (solid powder)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC-UV system

2. Procedure:

  • Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial.

  • Add a known volume of the aqueous buffer (e.g., 1 mL) to the vial.

  • Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the excess solid.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

Experimental Workflow Diagram

G Experimental Workflow for Solubility Determination cluster_kinetic Kinetic Solubility Assay cluster_thermodynamic Thermodynamic Solubility Assay k_start Prepare 10 mM Stock in DMSO k_add_stock Add 2 µL Stock to 96-well Plate k_start->k_add_stock k_add_buffer Add 98 µL Aqueous Buffer k_add_stock->k_add_buffer k_shake Shake for 2 hours k_add_buffer->k_shake k_centrifuge Centrifuge Plate k_shake->k_centrifuge k_supernatant Transfer Supernatant k_centrifuge->k_supernatant k_analyze Analyze by UV/Vis or HPLC-UV k_supernatant->k_analyze t_start Add Excess Solid to Vial t_add_buffer Add Aqueous Buffer t_start->t_add_buffer t_shake Shake for 24-48 hours t_add_buffer->t_shake t_centrifuge Centrifuge Suspension t_shake->t_centrifuge t_filter Filter Supernatant t_centrifuge->t_filter t_analyze Analyze by HPLC-UV t_filter->t_analyze start Select Solubility Assay cluster_kinetic cluster_kinetic start->cluster_kinetic For High-Throughput Screening cluster_thermodynamic cluster_thermodynamic start->cluster_thermodynamic For Equilibrium Solubility

Caption: Workflow for kinetic and thermodynamic solubility assays.

References

Technical Support Center: N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide in solution. The following information is intended to serve as a foundational resource for designing and troubleshooting stability studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could affect the stability of this compound in solution?

The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1] Environmental factors such as high temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.[1] The presence of moisture can lead to hydrolysis, particularly at non-neutral pH.[1] Exposure to light, especially UV light, may cause photodegradation.[1] Additionally, atmospheric oxygen or other oxidizing agents can lead to oxidative degradation of the compound.[1]

Q2: What are the likely degradation pathways for this compound?

Based on its chemical structure, which contains a sulfonamide group and a phenol group, the two most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The sulfonamide bond (S-N) can be susceptible to cleavage under acidic or basic conditions, which would break the molecule into 4-hydroxy-N-methylaniline and 4-methylbenzenesulfonic acid.[2][3]

  • Oxidation: The phenol group is susceptible to oxidation, which can lead to the formation of quinone-type structures and other oxidative degradation products.[4][5] This process can be accelerated by the presence of metal ions or exposure to light and air.

Q3: What are the expected degradation products I should be looking for?

Based on the potential degradation pathways, the primary expected degradation products are:

  • From Hydrolysis:

    • 4-methylbenzenesulfonic acid

    • 4-hydroxy-N-methylaniline

  • From Oxidation of the Phenolic Ring:

    • Various quinone and hydroxylated derivatives.

It is also possible that a combination of these degradation pathways could occur, leading to more complex degradation products.

Q4: What analytical techniques are most suitable for studying the degradation of this compound?

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common and effective technique for this purpose.[6][7][8] Developing a reversed-phase HPLC method would be a good starting point. A photodiode array (PDA) detector can help in identifying peak purity and detecting the formation of new chromophores. For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[9]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Rapid degradation observed under all stress conditions. The compound is inherently unstable. The stress conditions are too harsh.Reduce the severity of the stress conditions (e.g., lower temperature, shorter duration, lower concentration of acid/base/oxidizing agent). Ensure proper storage of the stock solution.
No degradation is observed under any stress conditions. The compound is highly stable. The stress conditions are too mild. The analytical method is not stability-indicating.Increase the severity of the stress conditions. Ensure the analytical method can separate potential co-eluting degradants. Check the peak purity of the parent compound using a PDA or MS detector.
Poor separation of the parent compound and degradation products in HPLC. The chromatographic conditions are not optimized.Optimize the mobile phase composition (organic solvent ratio, pH), column chemistry, and temperature. Consider using a different column with alternative selectivity.
Unexpected degradation products are observed. The degradation pathway is more complex than anticipated. The starting material may contain impurities that are also degrading.Utilize LC-MS/MS to identify the molecular weights and structures of the unknown products. Analyze the purity of the starting material before initiating the stability study.
Mass balance is not achieved (sum of parent and degradants is not close to 100%). Some degradation products may not be detected by the analytical method (e.g., lack a chromophore). Adsorption of the compound or its degradants to container surfaces. Formation of volatile degradation products.Use a mass-sensitive detector (e.g., MS, CAD) in addition to a UV detector. Check for adsorption by analyzing rinse solutions of the sample containers.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and pathways and for developing a stability-indicating analytical method.[10] A general protocol is provided below.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[11]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be kept in the dark.[12]

3. Sampling and Analysis: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively, before analysis. Dilute the samples to an appropriate concentration for HPLC or LC-MS analysis. Analyze the samples using a validated stability-indicating method.

4. Data Evaluation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound to illustrate how results can be summarized.

Stress Condition Duration (hours) Parent Compound Remaining (%) Degradation Product 1 (%) Degradation Product 2 (%) Total Degradation (%)
0.1 M HCl (60°C) 2485.210.53.114.8
0.1 M NaOH (60°C) 2478.915.34.521.1
3% H₂O₂ (RT) 2492.15.81.27.9
Thermal (80°C) 4895.62.90.84.4
Photolytic -98.31.10.41.7

Visualizations

cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound hydrolysis_prod1 4-methylbenzenesulfonic acid parent->hydrolysis_prod1 S-N Cleavage hydrolysis_prod2 4-hydroxy-N-methylaniline parent->hydrolysis_prod2 S-N Cleavage oxidation_prod Quinone-type derivatives parent->oxidation_prod Phenol Oxidation

Caption: Potential degradation pathways of this compound.

cluster_workflow Forced Degradation Study Workflow start Prepare Stock Solution of Compound stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Withdraw Samples at Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by Stability-Indicating HPLC/LC-MS Method neutralize->analyze evaluate Evaluate Data (% Degradation, Identify Products) analyze->evaluate pathway Propose Degradation Pathways evaluate->pathway

Caption: General workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Decision Tree start Stability Study Issue q1 Is degradation > 20% or < 5%? start->q1 a1_yes Adjust Stress Conditions (Time, Temp, Concentration) q1->a1_yes Yes q2 Poor Peak Separation? q1->q2 No a1_yes->q2 a2_yes Optimize HPLC Method (Mobile Phase, Column, etc.) q2->a2_yes Yes q3 Mass Balance Issue? q2->q3 No a2_yes->q3 a3_yes Use Universal Detector (MS/CAD) Check for Adsorption q3->a3_yes Yes end Successful Study q3->end No a3_yes->end

Caption: Troubleshooting decision tree for stability studies.

References

Technical Support Center: Synthesis of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor yields during the synthesis of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically achieved through the N-tosylation of N-methyl-p-aminophenol (also known as metol) with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Q2: Why is a base necessary for this reaction?

A2: A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and tosyl chloride. The removal of HCl drives the reaction to completion. Common bases used for this purpose include pyridine and triethylamine (TEA).

Q3: What are the main challenges and side reactions that can lead to a poor yield?

A3: The primary challenges in this synthesis are the presence of two nucleophilic sites on the N-methyl-p-aminophenol molecule (the amino group and the hydroxyl group) and the potential for over-reaction. This can lead to several side products, reducing the yield of the desired product:

  • O-Tosylation: The hydroxyl group can react with tosyl chloride to form an O-tosylated byproduct.

  • N,O-Ditosylation: Both the amino and hydroxyl groups can be tosylated, leading to a ditosylated impurity.

  • Formation of Chlorinated Byproducts: Under certain conditions, the tosyl group of the product can be displaced by a chloride ion.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the N-methyl-p-aminophenol and the appearance of the product spot.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting & Optimization
Poor quality of reagents Ensure that the N-methyl-p-aminophenol is pure and dry. p-Toluenesulfonyl chloride can degrade over time, especially if exposed to moisture; using freshly purified or new tosyl chloride is recommended.
Inadequate base The choice and amount of base are critical. Pyridine can act as both a base and a nucleophilic catalyst, potentially accelerating the reaction. Triethylamine is a non-nucleophilic base. Ensure at least a stoichiometric amount of base is used relative to the tosyl chloride.
Low reaction temperature While the reaction is often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, it may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile.
Insufficient reaction time Ensure the reaction is allowed to stir for a sufficient duration. Monitor by TLC until the starting material is consumed.
Problem 2: Presence of Multiple Products (Impure Product Mixture)
Possible Cause Troubleshooting & Optimization
O-Tosylation The selectivity of N-tosylation over O-tosylation is a key challenge. Generally, the amino group is more nucleophilic than the phenolic hydroxyl group. However, reaction conditions can influence the selectivity. Using a less hindered base like pyridine at lower temperatures can favor N-tosylation.
N,O-Ditosylation This occurs when an excess of tosyl chloride is used or if the reaction is run for too long at elevated temperatures. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of tosyl chloride relative to the N-methyl-p-aminophenol.
Unreacted starting material This indicates an incomplete reaction. Refer to the troubleshooting steps for "Low or No Product Formation."
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting & Optimization
Product is an oil or does not crystallize The presence of impurities can inhibit crystallization. Attempt to purify a small amount of the crude product by column chromatography to obtain a pure sample that can be used for seeding during recrystallization.
Ineffective recrystallization The choice of solvent is crucial for successful recrystallization. A solvent system in which the product is soluble when hot but insoluble when cold is ideal. Common solvent systems for sulfonamides include ethanol/water, acetone/water, or toluene. It may be necessary to screen several solvent systems to find the optimal one.
Co-precipitation of impurities If the impurities have similar solubility profiles to the product, a single recrystallization may not be sufficient. In such cases, column chromatography is the recommended purification method.

Data Presentation

The following tables summarize key parameters for the synthesis of N-aryl sulfonamides, providing a basis for comparison and optimization of your experimental setup.

Table 1: Comparison of Reaction Conditions for Sulfonamide Synthesis

Starting Amine Sulfonyl Chloride Base Solvent Temperature Time Yield
o-Phenylenediaminep-Toluenesulfonyl chloridePyridinePyridine100 °C1 h84%
p-Phenylenediaminep-Toluenesulfonyl chlorideTriethylamineDichloromethaneRoom Temp48 h20%
1,8-Diaminonaphthalenep-Toluenesulfonyl chlorideTriethylamineDichloromethaneRoom Temp48 h-
Generic Alcoholp-Toluenesulfonyl chloridePyridine/TriethylamineDichloromethane0 °C to Room Temp2-4 h-

Table 2: Common Solvents for Recrystallization of Sulfonamides

Solvent System Comments
Ethanol/WaterA common and effective system for many sulfonamides. The product is dissolved in hot ethanol, and water is added dropwise until turbidity is observed.
Acetone/WaterSimilar to the ethanol/water system, suitable for moderately polar compounds.
TolueneCan be effective for less polar sulfonamides.
Dichloromethane/HexaneA good system for purification via precipitation if single-solvent recrystallization is challenging.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • N-methyl-p-aminophenol (Metol)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethanol and Water (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve N-methyl-p-aminophenol (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.1 - 1.5 eq.) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.05 - 1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve N-methyl-p-aminophenol in anhydrous DCM B Cool to 0 °C A->B C Add Base (Pyridine or TEA) B->C D Add p-Toluenesulfonyl Chloride C->D E Stir at Room Temperature (Monitor by TLC) D->E F Dilute with DCM E->F G Wash with 1M HCl, Water, NaHCO3, Brine F->G H Dry over Na2SO4 G->H I Concentrate H->I J Recrystallize from Ethanol/Water I->J K Isolate Pure Product J->K

Caption: A general experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_purity Purity Checks cluster_conditions Reaction Condition Checks cluster_workup Workup & Purification Checks Start Low Yield of This compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Analyze Workup & Purification Start->Check_Workup Purity_SM Impure N-methyl-p-aminophenol? Check_Purity->Purity_SM Purity_TsCl Degraded TsCl? Check_Purity->Purity_TsCl Base Incorrect Base or Amount? Check_Conditions->Base Temperature Suboptimal Temperature? Check_Conditions->Temperature Time Insufficient Reaction Time? Check_Conditions->Time Stoichiometry Incorrect Stoichiometry (Excess TsCl)? Check_Conditions->Stoichiometry Extraction Product Loss During Extraction? Check_Workup->Extraction Recrystallization Inefficient Recrystallization? Check_Workup->Recrystallization Solution_Purity Solution: Use pure, dry starting materials. Use fresh TsCl. Purity_SM->Solution_Purity Purity_TsCl->Solution_Purity Solution_Conditions Solution: Optimize base (Pyridine vs. TEA). Adjust temperature and time based on TLC. Use 1.05-1.1 eq. of TsCl. Base->Solution_Conditions Temperature->Solution_Conditions Time->Solution_Conditions Stoichiometry->Solution_Conditions Solution_Workup Solution: Ensure complete extraction. Screen for optimal recrystallization solvent. Consider column chromatography. Extraction->Solution_Workup Recrystallization->Solution_Workup

Caption: A logical flowchart for troubleshooting the causes of low yield in the synthesis.

Technical Support Center: N-(4--hydroxyphenyl)-N,4-dimethylbenzenesulfonamide Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide and related compounds using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the expected major ions for this compound in positive ion mode ESI-MS?

A1: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you can typically expect to observe the protonated molecule, [M+H]⁺. For this compound (molecular formula: C₁₅H₁₇NO₃S, molecular weight: 291.37 g/mol ), the protonated molecule would have an m/z of approximately 292.1. You may also observe adducts with sodium [M+Na]⁺ (m/z 314.1) or potassium [M+K]⁺ (m/z 330.1), which can sometimes be more abundant than the protonated molecule.[1]

Q2: What are the characteristic fragmentation patterns for sulfonamides like this compound in MS/MS?

A2: Sulfonamides typically exhibit characteristic fragmentation patterns in tandem mass spectrometry (MS/MS).[2] Common fragmentation pathways involve the cleavage of the S-N bond and the S-C(aryl) bond.[2] For this compound, key expected fragment ions would arise from:

  • Loss of the p-toluenesulfonyl group: yielding an ion corresponding to the protonated N-methyl-p-aminophenol moiety.

  • Cleavage of the sulfonamide bond: resulting in a fragment ion at m/z 155, corresponding to the p-toluenesulfonyl group, and another fragment for the remaining part of the molecule.

  • Loss of SO₂: A characteristic fragmentation for many sulfonamides is the neutral loss of sulfur dioxide (SO₂) from the precursor or fragment ions.[3]

Q3: How can I differentiate between this compound and its isomers using mass spectrometry?

A3: Distinguishing between isomers using conventional MS can be challenging as they may produce identical or very similar mass spectra.[1] To differentiate isomers, consider the following approaches:

  • Chromatographic Separation: Couple your mass spectrometer with a liquid chromatography (LC) system. Different isomers will likely have different retention times, allowing for their separation before MS analysis.

  • Tandem Mass Spectrometry (MS/MS): While parent ions will be the same, the fragmentation patterns in MS/MS might show subtle differences in the relative abundances of fragment ions, which can be used for differentiation.

  • Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge. Isomers with different three-dimensional structures will have different drift times, enabling their separation.

Troubleshooting Guides

Issue 1: Poor or No Signal Intensity

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Improper Sample Concentration Ensure your sample is at an appropriate concentration. If too dilute, the signal will be weak. If too concentrated, ion suppression may occur.[4] Prepare a dilution series to find the optimal concentration.
Inefficient Ionization The choice of ionization technique is critical. For this compound, Electrospray Ionization (ESI) is generally suitable. Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature.[4]
Instrument Not Tuned or Calibrated Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.[4]
Sample Degradation Ensure the sample is fresh and has been stored properly. Phenolic compounds can be susceptible to oxidation.
Issue 2: Inconsistent or Unstable Signal

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Unstable Spray in ESI Source Visually inspect the spray at the ESI probe. An unstable spray can lead to a fluctuating signal. This could be due to a clogged or dirty probe, or improper positioning. Clean or replace the probe as necessary.
Mobile Phase Incompatibility Ensure your mobile phase is compatible with ESI-MS. Non-volatile buffers (e.g., phosphate) should be avoided. Use volatile buffers like ammonium formate or ammonium acetate.
Air Leak in the System Check for leaks in the LC system, fittings, and connections to the mass spectrometer.[5]
Issue 3: Unexpected Peaks or High Background Noise

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Contaminated Solvents or Glassware Use high-purity, MS-grade solvents and thoroughly clean all glassware. Running a blank (injecting only the mobile phase) can help identify sources of contamination.[5]
Column Bleed If using an old or improperly conditioned LC column, you may observe column bleed, which appears as a rising baseline or discrete peaks at regular m/z intervals.[5][6] Condition the column according to the manufacturer's instructions or replace it if necessary.
Carryover from Previous Injections If you observe peaks from a previous sample, it indicates carryover. Implement a robust wash method for the autosampler injection needle and run blank injections between samples.
Baseline Drift Baseline drift can obscure low-abundance peaks.[4] Optimizing your chromatographic gradient and ensuring a stable mobile phase composition can help.[4]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to make a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the initial mobile phase composition to achieve the desired concentration for analysis (e.g., 1 µg/mL).

  • Sample Matrix (e.g., Plasma) Preparation - Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Centrifuge again to pellet any remaining particulates and transfer the clear supernatant to an autosampler vial.

Protocol 2: LC-MS/MS Method Parameters (Illustrative Example)

Parameter Setting
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode ESI Positive
Capillary Voltage 4500 V
Nebulizer Gas 50 psi
Drying Gas 500 L/hr at 400°C
MRM Transitions Precursor Ion (m/z): 292.1 -> Product Ions (m/z): [Hypothetical values: 155.1, 107.1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 supernatant Supernatant Transfer centrifugation1->supernatant evaporation Evaporation (Nitrogen Stream) supernatant->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 vial Transfer to Autosampler Vial centrifugation2->vial lc LC Separation (C18 Column) vial->lc Injection esi Electrospray Ionization (ESI) lc->esi ms1 MS1: Precursor Ion Selection (m/z 292.1) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Detection cid->ms2 data Data Acquisition & Processing ms2->data

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

troubleshooting_logic cluster_signal Signal Intensity cluster_noise Background & Contamination cluster_peaks Peak Shape & Retention start Mass Spec Data Issue no_signal Poor or No Signal? start->no_signal high_noise High Background Noise? start->high_noise bad_shape Poor Peak Shape? start->bad_shape check_conc Check Sample Concentration no_signal->check_conc Yes no_signal->high_noise No opt_ion Optimize Ionization Source check_conc->opt_ion cal Tune & Calibrate Instrument opt_ion->cal run_blank Run Solvent Blank high_noise->run_blank Yes high_noise->bad_shape No check_solvents Use MS-Grade Solvents run_blank->check_solvents check_column Check for Column Bleed check_solvents->check_column check_lc Check LC Method (Gradient, Flow Rate) bad_shape->check_lc Yes check_column_install Check Column Installation check_lc->check_column_install check_overload Sample Overload? check_column_install->check_overload

Caption: Troubleshooting logic for common mass spectrometry issues.

References

Technical Support Center: Crystallization of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization process in a question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals. What is causing this and how can I fix it?

A1: "Oiling out," the separation of the compound as a liquid instead of a solid, is a common problem in crystallization.[1][2] It often occurs when a highly impure compound is used or when the solution is supersaturated at a temperature above the compound's melting point.[1]

Here are several strategies to resolve this issue:

  • Increase Solvent Volume: Add more of the primary solvent to the heated mixture to decrease the level of supersaturation.[1]

  • Lower Crystallization Temperature: Cool the solution to a lower temperature before initiating crystallization.[1] This can be achieved using a cooling bath.

  • Change the Solvent System: If the problem persists, selecting a different solvent or a co-solvent system may be necessary. A solvent in which the compound is less soluble at higher temperatures can be effective.[1]

  • Seeding: Introduce a small, pure crystal of this compound (a seed crystal) to the cooled, saturated solution. This provides a template for crystal growth and can encourage nucleation.[1][3]

  • Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to a colder environment like a refrigerator.[1] Rapid cooling can sometimes promote oiling out.[2]

Q2: The yield of my recrystallized product is very low. How can I improve it?

A2: A low yield can be a significant issue. Consider the following points to enhance your product recovery:

  • Minimize Solvent Usage: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve your crude product.[1][3] Any excess solvent will retain more of your compound in the solution upon cooling.[1]

  • Sufficient Cooling: Make sure the solution has been allowed to cool thoroughly. After reaching room temperature, placing the flask in an ice bath can maximize precipitation.[3]

  • Check for Premature Crystallization: If you observe crystals forming in the funnel during a hot filtration step, it indicates that the solution has cooled too quickly. Reheat the solution and use a pre-warmed funnel for filtration to prevent this loss of product.[3]

  • Solvent Choice: The solvent used may be too effective at dissolving the compound, even at lower temperatures. Consulting solubility data for similar sulfonamides can help in selecting a more appropriate solvent.

Q3: The crystals I've obtained are very small or needle-like. How can I grow larger crystals?

A3: The formation of small or needle-like crystals often suggests that nucleation occurred too rapidly. To encourage the growth of larger, more well-defined crystals, the goal is to have fewer nucleation sites.[4] This can be achieved by:

  • Slowing Down the Crystallization Process: This includes a slower cooling rate or a more gradual addition of an anti-solvent.[4] A slower rate of cooling provides more time for molecules to arrange themselves into a more stable and larger crystal lattice.[1]

  • Reducing Supersaturation: A highly supersaturated solution can lead to rapid precipitation and the formation of small crystals. Using a slightly larger volume of solvent can sometimes be beneficial.[1]

  • Minimizing Impurities: Impurities can act as nucleation sites.[4] Ensure your starting material is of high purity.

  • Experiment with Solvent Systems: Trying different solvents or co-solvent systems can influence crystal size and morphology.[1]

Q4: I am observing different crystal forms (polymorphs) in different batches. How can I control this?

A4: Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in sulfonamides.[3] These different forms can have varying physical properties, making control over this aspect crucial.[3] Control strategies include:

  • Standardize Crystallization Conditions: Strictly control parameters such as solvent choice, cooling rate, temperature, and agitation. Even minor variations can lead to the formation of different polymorphs.[3]

  • Seeding: Introduce a seed crystal of the desired polymorph into the supersaturated solution to template its growth.[3]

  • Solvent Selection: The choice of solvent can play a role in determining which polymorph is favored.[3] Experimenting with solvents of different polarities and hydrogen-bonding capabilities is recommended.[3]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

Q2: How can I remove colored impurities from my product?

A2: Discoloration is often due to the presence of trace impurities.[7] Treatment with activated carbon (decolorizing charcoal) is a common and effective method for removing colored impurities.[7] The crude product can be dissolved in a suitable hot solvent, a small amount of activated carbon is added, and the mixture is stirred or heated for a period. A subsequent hot filtration will remove the carbon, which will have adsorbed the colored impurities.[1][7]

Q3: My compound is an amorphous powder, not crystalline. What should I do?

A3: Amorphous solids can form when the compound solidifies too rapidly, preventing the molecules from arranging into an ordered crystal lattice.[3] This often happens when the compound "crashes out" of a highly supersaturated solution.[3] To obtain a crystalline product, the most critical factor is to slow down the cooling process.[3] Allow the flask to cool to room temperature on a benchtop, possibly insulated with a cloth, before moving it to an ice bath.[3]

Data Presentation

While specific quantitative data for this compound is not available, the following table presents solubility data for a related biphenyl sulfonamide compound, which can serve as a starting point for solvent selection.

Table 1: Solubility of a Representative Biphenyl Sulfonamide

Solvent Solubility
DMSO 25 mg/mL
DMF 5 mg/mL
Ethanol 3 mg/mL
PBS (pH 7.2) Insoluble

(Data for N-(3-(4-Fluorophenylsulfonamido)-4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide)[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol provides a general guideline for recrystallization. The specific solvent and temperatures will need to be optimized.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and bring the mixture to a boil using a hot plate, adding a boiling chip to ensure smooth boiling. Continue to add small portions of the hot solvent until the compound just dissolves completely.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[1]

  • Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.[1]

Protocol 2: Solvent/Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.[3]

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise with constant swirling.[3]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form, you may need to add a seed crystal or scratch the inside of the flask with a glass rod.[3]

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow.[3]

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Visualizations

G Troubleshooting Crystallization Issues start Crystallization Attempted outcome Observe Outcome start->outcome oiling_out Oiling Out outcome->oiling_out Unwanted liquid low_yield Low Yield outcome->low_yield Low mass of solid small_crystals Small/Needle-like Crystals outcome->small_crystals Poor crystal morphology no_crystals No Crystals Form outcome->no_crystals Clear solution good_crystals Good Quality Crystals outcome->good_crystals Success sol_oiling Increase solvent volume Lower crystallization temp Change solvent system Add seed crystal Slow cooling oiling_out->sol_oiling sol_yield Minimize solvent volume Ensure complete cooling Pre-warm filtration apparatus low_yield->sol_yield sol_small Slow cooling rate Reduce supersaturation Use pure starting material small_crystals->sol_small sol_no_crystals Evaporate some solvent Cool to lower temperature Scratch flask/add seed no_crystals->sol_no_crystals sol_oiling->start Retry sol_yield->start Retry sol_small->start Retry sol_no_crystals->start Retry

Caption: A workflow for troubleshooting common crystallization issues.

G General Crystallization Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter Yes cool Slow Cooling to Room Temp decolorize->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A general workflow for the single-solvent recrystallization process.

References

Technical Support Center: Optimizing N-Alkylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of sulfonamides. This resource is tailored for researchers, scientists, and drug development professionals to navigate common challenges and streamline the optimization of this crucial reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of sulfonamides, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient Basicity: The chosen base may not be strong enough to deprotonate the sulfonamide effectively. 2. Poor Solubility: The sulfonamide or base may have poor solubility in the chosen solvent. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a practical rate. 4. Inactive Alkylating Agent: The alkyl halide may be unreactive (e.g., chloride vs. iodide), or the alternative alkylating agent may require specific activation.1. Change the Base: Switch to a stronger base. For instance, if potassium carbonate (K₂CO₃) is ineffective, consider sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). 2. Alter the Solvent: Use a solvent in which the reactants are more soluble, such as DMF, DMSO, or acetonitrile. Gentle heating can also improve solubility. 3. Increase Temperature: Gradually increase the reaction temperature, for example, to 50-80°C, while monitoring for potential side reactions. 4. Activate the Alkylating Agent: If using an alkyl chloride or bromide, consider adding a catalytic amount of sodium or potassium iodide. For less reactive alkylating agents, explore alternative methods like the "Borrowing Hydrogen" approach with alcohols or using trichloroacetimidates.
N,N-Dialkylation 1. High Basicity/Excess Base: A large excess of a strong base can lead to the deprotonation and subsequent alkylation of the mono-alkylated product. 2. High Concentration of Alkylating Agent: An excess of the alkylating agent favors the second alkylation. 3. Unhindered Substrates: Primary sulfonamides and less sterically demanding alkylating agents are more prone to dialkylation.1. Use a Weaker or Stoichiometric Base: Employ a weaker base or a stoichiometric amount of a strong base. 2. Control Stoichiometry and Addition: Use a minimal excess of the alkylating agent (e.g., 1.05–1.1 equivalents) and add it slowly or portion-wise to the reaction mixture.[1] 3. Leverage Steric Hindrance: If possible, use a bulkier alkylating agent.
O-Alkylation Side Product 1. "Hard" Alkylating Agents: Alkylating agents with "hard" leaving groups (e.g., tosylates) can favor alkylation on the more electronegative oxygen atom. 2. Solvent Effects: Polar protic solvents can stabilize the sulfonamide anion through hydrogen bonding, potentially favoring O-alkylation. 3. Counter-ion Effects: "Hard" cations from the base can associate with the oxygen atoms, directing alkylation to that site.1. Use "Soft" Alkylating Agents: Employ alkylating agents with "soft" leaving groups, such as iodides. 2. Choose Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are generally preferred as they leave a more "naked" and reactive sulfonamide anion, favoring N-alkylation.[1] 3. Use "Soft" Cations: Bases with larger, "softer" cations like cesium (Cs⁺) can favor N-alkylation.
Elimination Byproduct (Alkene Formation) 1. Use of Secondary/Tertiary Alkyl Halides: These substrates are more prone to E2 elimination, where the sulfonamide anion acts as a base. 2. Strongly Basic Conditions: Excess strong base can promote elimination.1. Choose Appropriate Solvents: Polar aprotic solvents (e.g., DMF, DMSO) generally favor Sₙ2 over E2 reactions. 2. Minimize Excess Base: Use only the stoichiometric amount of base required for deprotonation.

Frequently Asked Questions (FAQs)

Q1: My primary sulfonamide is undergoing significant N,N-dialkylation. How can I promote mono-alkylation?

A1: N,N-dialkylation is a common side reaction.[1] To favor mono-alkylation, you can implement several strategies:

  • Control Stoichiometry: Use a minimal excess of the alkylating agent (1.05-1.1 equivalents).

  • Slow Addition: Add the alkylating agent dropwise or via a syringe pump to keep its instantaneous concentration low.

  • Lower Temperature: Reducing the reaction temperature can sometimes increase selectivity by slowing down the second alkylation step.

  • Weaker Base: Use a weaker base or a stoichiometric amount of a strong base to reduce the concentration of the deprotonated secondary sulfonamide.

  • Steric Hindrance: If your synthesis allows, using a bulkier alkylating agent can sterically hinder the second alkylation.

Q2: I am observing a byproduct with a similar mass to my desired product, and I suspect it's the O-alkylated isomer. How can I confirm this and favor N-alkylation?

A2: O-alkylation is a potential side reaction where the alkyl group attaches to one of the sulfonyl oxygens.

  • Confirmation: Characterization using 2D NMR spectroscopy (HMBC) can confirm the connectivity. The O-alkylated product will also have different chemical properties, which might be observable during chromatographic purification.

  • Promoting N-Alkylation:

    • Alkylating Agent: Use alkylating agents with "soft" leaving groups like iodide, as they tend to favor reaction at the more nucleophilic nitrogen.

    • Solvent: Employ polar aprotic solvents like DMF or acetonitrile. These solvents solvate the cation of the base, leading to a more reactive sulfonamide anion that preferentially reacts at the nitrogen.[1]

    • Base Cation: The use of larger, "softer" cations like cesium (from Cs₂CO₃) can favor N-alkylation.

Q3: My reaction with a secondary alkyl halide is giving a low yield of the N-alkylated product and forming an alkene. How can I minimize elimination?

A3: The sulfonamide anion can act as a base, leading to E2 elimination, especially with secondary or tertiary alkyl halides.

  • Base Selection: While the basicity of the sulfonamide anion is inherent, avoiding a large excess of the external base (like K₂CO₃ or NaH) can help.

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetone are known to favor Sₙ2 reactions over E2.

Q4: Are there alternative methods to using alkyl halides for N-alkylation of sulfonamides?

A4: Yes, several alternative methods exist, which can be advantageous in certain situations:

  • Mitsunobu Reaction: This reaction uses an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to achieve N-alkylation. It is particularly useful for inverting the stereochemistry of a chiral alcohol.

  • "Borrowing Hydrogen" (BH) Catalysis: This environmentally friendly method uses alcohols as alkylating agents, with water as the only byproduct.[1] Catalysts are typically based on transition metals like manganese, iridium, or ruthenium.

  • Alkylation with Trichloroacetimidates: This method can be effective for alkylating sulfonamides under thermal conditions without the need for an external acid or base.

Data Presentation

Table 1: Optimization of "Borrowing Hydrogen" N-Alkylation of p-Toluenesulfonamide with Benzyl Alcohol
EntryCatalyst (mol%)Base (mol%)SolventTemp (°C)Time (h)Yield (%)
1Mn(I) PNP (5)K₂CO₃ (10)Xylenes1502486
2NoneK₂CO₃ (10)Xylenes150240
3Mn(I) PNP (5)NoneXylenes150245
4Mn(I) PNP (5)Cs₂CO₃ (10)Xylenes15024<10
5Mn(I) PNP (5)KOH (10)Xylenes1502435
6Mn(I) PNP (5)KOtBu (10)Xylenes1502460

Data adapted from a study on Manganese-Catalyzed N-Alkylation of Sulfonamides.[1]

Table 2: N-Alkylation of Various Sulfonamides with 1-Phenylethyl Trichloroacetimidate
EntrySulfonamideProductYield (%)
1p-ToluenesulfonamideN-(1-Phenylethyl)-p-toluenesulfonamide86
2BenzenesulfonamideN-(1-Phenylethyl)benzenesulfonamide72
34-Methoxybenzenesulfonamide4-Methoxy-N-(1-phenylethyl)benzenesulfonamide91
44-Chlorobenzenesulfonamide4-Chloro-N-(1-phenylethyl)benzenesulfonamide83
5EthanesulfonamideN-(1-Phenylethyl)ethanesulfonamide76

Data compiled from a study on the alkylation of sulfonamides with trichloroacetimidates.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with Alkyl Halides
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary sulfonamide (1.0 eq.) and the base (e.g., K₂CO₃, 1.5 eq.).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF or acetonitrile) to achieve a concentration of approximately 0.1–0.5 M. Stir the suspension at room temperature for 30–60 minutes to facilitate deprotonation.

  • Alkylation: Add the alkylating agent (e.g., alkyl iodide or bromide, 1.1 eq.) dropwise to the stirred suspension at room temperature. For reactions prone to dialkylation, cool the mixture to 0°C before adding the alkylating agent slowly via a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight. If the reaction is sluggish, the temperature can be gradually increased (e.g., to 50–80°C).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography.

Protocol 2: Fukuyama-Mitsunobu Reaction for N-Alkylation
  • Setup: To a solution of the sulfonamide (e.g., 2-nitrobenzenesulfonamide, 1.2 eq.) and the alcohol (1.0 eq.) in an anhydrous solvent such as THF or toluene, add triphenylphosphine (PPh₃, 1.5 eq.).

  • Reagent Addition: Cool the mixture to 0°C and add the azodicarboxylate (e.g., DIAD or DEAD, 1.5 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC.

  • Workup and Purification: Concentrate the reaction mixture and purify by silica gel chromatography to remove triphenylphosphine oxide and other byproducts.

  • Deprotection (if necessary): The nitrobenzenesulfonyl group can be removed under mild conditions (e.g., thiophenol and K₂CO₃ in DMF) to yield the corresponding amine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Primary Sulfonamide + Base solvent Add Anhydrous Solvent (e.g., DMF) start->solvent 1. deprotonation Stir for Deprotonation solvent->deprotonation 2. add_alkyl_halide Add Alkyl Halide (1.1 eq) deprotonation->add_alkyl_halide 3. reaction Stir at RT or Heat add_alkyl_halide->reaction 4. monitor Monitor by TLC/LC-MS reaction->monitor 5. quench Quench with Water monitor->quench 6. extract Extract with Organic Solvent quench->extract 7. purify Purify by Chromatography extract->purify 8. product N-Alkylated Sulfonamide purify->product 9.

General workflow for N-alkylation of sulfonamides.

troubleshooting_dialkylation cluster_solutions Potential Solutions problem High N,N-Dialkylation stoichiometry Use 1.05-1.1 eq. Alkylating Agent problem->stoichiometry slow_addition Slow/Portion-wise Addition problem->slow_addition lower_temp Lower Reaction Temperature problem->lower_temp weaker_base Use Weaker or Stoichiometric Base problem->weaker_base outcome Increased Mono-alkylation Selectivity stoichiometry->outcome slow_addition->outcome lower_temp->outcome weaker_base->outcome

References

Technical Support Center: N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Based on the likely synthesis route, which involves the reaction of p-(methylamino)phenol with 4-methylbenzenesulfonyl chloride (tosyl chloride), the most common impurities include:

  • Unreacted p-(methylamino)phenol: This starting material can be carried through if the reaction does not go to completion.

  • Unreacted 4-methylbenzenesulfonyl chloride: This is a common impurity if an excess is used or if the reaction is incomplete. It can hydrolyze to p-toluenesulfonic acid.

  • p-Toluenesulfonic acid: Formed from the hydrolysis of unreacted 4-methylbenzenesulfonyl chloride.

  • Di-tosylated byproduct: Although less common, a second tosyl group could potentially react at the hydroxyl position under certain conditions.

  • Polymeric byproducts: Side reactions can sometimes lead to the formation of polymeric impurities, especially if the reaction conditions are not well-controlled.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for sulfonamides like this are recrystallization and column chromatography.[1]

  • Recrystallization is an excellent method for removing small amounts of impurities from a solid product.

  • Column chromatography is highly effective for separating the target compound from impurities with different polarities.

Q3: What analytical techniques can I use to assess the purity of my final product?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and monitor the progress of a purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A pure compound will have a sharp and defined melting point range. Impurities tend to broaden and depress the melting point.

Troubleshooting Guides

Low Yield and Purity
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or adjusting the temperature if the reaction has stalled.[1]
Hydrolysis of 4-methylbenzenesulfonyl chloride Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[1]
Inefficient Purification Optimize the recrystallization solvent system. If recrystallization is ineffective, consider purification by column chromatography.[1]
Side Reactions Re-evaluate the reaction conditions. For example, ensure the reaction temperature is not too high, which could promote side reactions.
Presence of Unreacted Starting Materials
Possible Cause Suggested Solution
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. A slight excess of one reactant may be intended, but a large excess can lead to purification challenges.
Insufficient Reaction Time or Temperature As mentioned above, ensure the reaction has gone to completion by monitoring with TLC or HPLC.
Ineffective Work-up A liquid-liquid extraction can be used to remove unreacted starting materials based on their solubility in different immiscible solvents.
Oiling Out During Recrystallization
Possible Cause Suggested Solution
Solution is Too Concentrated Reheat the solution until the oil redissolves and add a small amount of additional hot solvent to dilute the solution slightly.
Cooling is Too Rapid Allow the solution to cool more slowly. Let the flask cool to room temperature on the benchtop before placing it in an ice bath.
High Level of Impurities If the compound is significantly impure, it may be necessary to first purify it by column chromatography before attempting recrystallization.

Experimental Protocols

Recrystallization Protocol

For a compound with a phenolic hydroxyl group and a sulfonamide linkage, a polar protic solvent or a mixture of solvents is a good starting point. Methanol has been shown to be effective for similar compounds.

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • If charcoal was added, or if there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.

  • Dry the crystals thoroughly.

Column Chromatography Protocol

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Select a Solvent System: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of n-hexane and ethyl acetate. The ideal system will give your product an Rf value of 0.2-0.4.

  • Pack the Column: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 90:10 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack evenly.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully add the sample to the top of the silica gel.

  • Elute the Column: Begin eluting with the less polar mobile phase. Gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Collect and Analyze Fractions: Collect fractions and monitor the elution of your compound using TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

Table 1: Hypothetical Purification Data for this compound

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield
Recrystallization (Methanol/Water)85%98%75%
Column Chromatography (Hexane/EtOAc)85%>99%65%

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization High initial purity column_chromatography Column Chromatography crude->column_chromatography Low initial purity / Oily crude pure_product Pure Product (>98%) recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (TLC, HPLC, NMR) pure_product->analysis

Caption: Purification workflow for this compound.

troubleshooting_logic start Low Purity after Initial Purification check_impurities Identify Impurities (NMR, MS) start->check_impurities unreacted_sm Unreacted Starting Materials? check_impurities->unreacted_sm side_products Side-Products? check_impurities->side_products unreacted_sm->side_products No rerun_column Re-purify by Column Chromatography unreacted_sm->rerun_column Yes recrystallize Recrystallize with Different Solvent side_products->recrystallize Yes, similar polarity optimize_reaction Optimize Reaction Conditions side_products->optimize_reaction Yes, different polarity rerun_column->start Still impure recrystallize->start Still impure

References

avoiding side reactions in the synthesis of hydroxyphenyl sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hydroxyphenyl sulfonamides.

Troubleshooting Guide

Problem 1: Low Yield of the Desired N-Sulfonylated Product

Question: I am attempting to synthesize an N-sulfonylated hydroxyphenyl sulfonamide by reacting an aminophenol with a sulfonyl chloride, but I am consistently obtaining a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the N-sulfonylation of hydroxyphenyl sulfonamides can stem from several factors. The most common issues are related to reactant purity, reaction conditions, and competing side reactions.

Possible Causes and Solutions:

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis. The presence of water in the reaction mixture will convert the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and consider conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. Using freshly opened or purified sulfonyl chloride is also recommended.

  • Sub-optimal Reaction Conditions: The choice of base and temperature can significantly impact the reaction rate and yield.

    • Solution: A mild organic base like pyridine or triethylamine is commonly used to neutralize the HCl byproduct. The reaction is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Competing O-Sulfonylation: The hydroxyl group of the aminophenol can also react with the sulfonyl chloride to form a sulfonate ester (O-sulfonylation). This is a significant competing side reaction.

    • Solution: Generally, the amino group is more nucleophilic than the hydroxyl group in aminophenols, which favors N-sulfonylation. The para-hydroxyl group, in particular, increases the electron density of the amino group through resonance, enhancing its basicity and nucleophilicity.[1] However, to maximize N-sulfonylation, ensure the reaction conditions do not strongly favor deprotonation of the hydroxyl group. Using a stoichiometric amount of a non-nucleophilic base is often sufficient.

  • Formation of N,O-bis-sulfonylated Byproduct: In the presence of excess sulfonyl chloride and base, both the amino and hydroxyl groups can be sulfonylated.

    • Solution: Use a controlled stoichiometry, with a slight excess of the aminophenol relative to the sulfonyl chloride. Add the sulfonyl chloride solution dropwise to the aminophenol solution to avoid localized high concentrations of the sulfonylating agent.

Problem 2: Formation of an Unexpected, Highly Polar Byproduct

Question: My reaction has produced the desired N-sulfonylated product, but also a significant amount of a byproduct that is much more polar on TLC and difficult to separate. What could this be?

Answer:

The highly polar byproduct is likely the sulfonate ester formed from the O-sulfonylation of the phenolic hydroxyl group. Sulfonate esters are often more polar than the corresponding sulfonamides. Another possibility is the sulfonic acid formed from the hydrolysis of the sulfonyl chloride.

Troubleshooting Steps:

  • Characterize the Byproduct: If possible, isolate and characterize the byproduct using techniques like NMR and mass spectrometry to confirm its identity.

  • Adjust Reaction Conditions to Favor N-Sulfonylation:

    • Choice of Base: The use of a milder base, such as pyridine, can favor N-sulfonylation. Stronger bases, like sodium hydroxide, can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and promoting O-sulfonylation.[2]

    • Protecting Group Strategy: For unequivocal synthesis of the N-sulfonylated product, consider a protecting group strategy. The amino group can be protected, for example, by acetylation. The hydroxyl group can then be sulfonylated, followed by deprotection of the amine and subsequent N-sulfonylation. Alternatively, and more directly for N-sulfonylation, protecting the hydroxyl group as an ether or silyl ether prior to sulfonylation will prevent O-sulfonylation.

Problem 3: Difficulty in Purifying the Final Product

Question: I am struggling to purify my hydroxyphenyl sulfonamide. What are the recommended purification methods?

Answer:

Purification can be challenging due to the presence of both acidic (phenolic OH) and weakly basic (sulfonamide NH) functionalities.

Recommended Purification Techniques:

  • Recrystallization: This is the most common method for purifying solid sulfonamides. A variety of solvents can be used, including ethanol, ethanol/water mixtures, or ethyl acetate/hexane systems.

  • Acid-Base Extraction: The amphoteric nature of hydroxyphenyl sulfonamides can be exploited for purification. The crude product can be dissolved in an aqueous base (like dilute NaOH), washed with an organic solvent (e.g., dichloromethane) to remove non-acidic impurities, and then the desired product can be precipitated by acidifying the aqueous layer with an acid (e.g., HCl).[2]

  • Column Chromatography: If recrystallization and extraction are ineffective, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes or dichloromethane/methanol is often effective.

Frequently Asked Questions (FAQs)

Q1: How can I selectively achieve O-sulfonylation of a hydroxyphenyl amine?

To achieve selective O-sulfonylation, the more nucleophilic amino group must be protected. A common strategy is to first protect the amine, for example, as an amide (e.g., by reacting it with acetic anhydride). The resulting N-acetylated aminophenol can then be reacted with the sulfonyl chloride to selectively sulfonylate the hydroxyl group. The protecting group can then be removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the O-sulfonylated product. This multi-step process, while longer, provides excellent control over regioselectivity.[3]

Q2: What is the main side reaction to be aware of?

The primary side reaction is the competition between N-sulfonylation and O-sulfonylation. The formation of the N,O-bis-sulfonylated product is also a significant possibility if an excess of the sulfonylating agent is used.

Q3: Are there any specific safety precautions for this synthesis?

Sulfonyl chlorides are corrosive and react with moisture, releasing HCl gas. Therefore, they should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The bases used, such as pyridine and triethylamine, are also toxic and should be handled with care.

Quantitative Data Summary

The following table summarizes representative yields for different strategies in the functionalization of 4-aminophenol, illustrating the approaches to achieve selective N- or O-functionalization.

Starting MaterialReagentProductStrategyReported Yield
4-AminophenolAcetic AnhydrideN-(4-hydroxyphenyl)acetamide (Paracetamol)Direct N-Acetylation (Amine Protection)~95%[4]
N-(4-hydroxyphenyl)acetamideBenzenesulfonyl Chloride4-acetamidophenyl benzenesulfonateO-Sulfonylation of Protected AmineHigh (inferred)
4-acetamidophenyl benzenesulfonateAcid/Base Hydrolysis4-aminophenyl benzenesulfonateDeprotectionHigh (inferred)
2-Amino-5-bromoacetophenone4-Methylbenzenesulfonyl chlorideN-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamideDirect N-Sulfonylation85%[5]

Experimental Protocols

Protocol 1: Synthesis of N-(4-hydroxyphenyl)acetamide (Model for Selective N-Functionalization)

This protocol details the N-acetylation of 4-aminophenol, a common method to protect the amino group, which proceeds with high selectivity and yield.

Materials:

  • 4-aminophenol

  • Acetic anhydride

  • Deionized water

Procedure:

  • Weigh out 3.0 g of 4-aminophenol and place it in a 100 mL round-bottom flask.

  • Add 10.0 mL of deionized water to the flask.

  • In a fume hood, carefully add 4.0 mL of acetic anhydride to the flask.

  • Heat the reaction mixture in a water bath at approximately 85 °C with stirring.

  • After the reaction is complete (as monitored by TLC), cool the mixture to room temperature and then in an ice-water bath to crystallize the product.

  • Collect the crude product by suction filtration.

  • Purify the crude product by recrystallization from deionized water. Add 10 mL of deionized water per gram of crude product, heat until dissolved, then cool to recrystallize.

  • Collect the pure crystals by suction filtration and dry.

Visualizations

Reaction Pathways: N- vs. O-Sulfonylation

The following diagram illustrates the competing reaction pathways in the sulfonylation of 4-aminophenol.

G cluster_reactants Reactants cluster_products Potential Products 4-Aminophenol 4-Aminophenol N_Sulfonylated N-Sulfonylated Product (Major, kinetically favored) 4-Aminophenol->N_Sulfonylated N-attack (more nucleophilic) O_Sulfonylated O-Sulfonylated Product (Minor/under basic conditions) 4-Aminophenol->O_Sulfonylated O-attack Sulfonyl_Chloride R-SO2Cl Sulfonyl_Chloride->N_Sulfonylated Sulfonyl_Chloride->O_Sulfonylated Di_Sulfonylated N,O-bis-Sulfonylated Product (with excess R-SO2Cl) N_Sulfonylated->Di_Sulfonylated O-attack O_Sulfonylated->Di_Sulfonylated N-attack

Caption: Competing N- and O-sulfonylation pathways of 4-aminophenol.

Troubleshooting Workflow for Low Yield

This diagram outlines a logical workflow for troubleshooting low yields in hydroxyphenyl sulfonamide synthesis.

G Start Low Yield of N-Sulfonylated Product Check_Moisture Check for Moisture (Hydrolysis of R-SO2Cl) Start->Check_Moisture Dry_Reagents Use Anhydrous Solvents & Dry Glassware. Run under Inert Atmosphere. Check_Moisture->Dry_Reagents Yes Check_Stoichiometry Analyze Reaction Stoichiometry Check_Moisture->Check_Stoichiometry No Dry_Reagents->Check_Stoichiometry Adjust_Stoichiometry Use slight excess of aminophenol. Add R-SO2Cl dropwise. Check_Stoichiometry->Adjust_Stoichiometry Incorrect Analyze_Byproducts Analyze Byproducts by TLC/LC-MS Check_Stoichiometry->Analyze_Byproducts Correct Adjust_Stoichiometry->Analyze_Byproducts O_Sulfonylation_Detected O-Sulfonylation or Di-Sulfonylation Detected Analyze_Byproducts->O_Sulfonylation_Detected Byproducts Present Success Improved Yield Analyze_Byproducts->Success No Major Byproducts Optimize_Base Optimize Base: Use milder base (e.g., Pyridine) O_Sulfonylation_Detected->Optimize_Base Protection_Strategy Consider Protecting Group Strategy for -OH Optimize_Base->Protection_Strategy Protection_Strategy->Success

Caption: A logical workflow for troubleshooting low yields.

References

cell culture contamination issues with N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the integrity of your research.

While this compound itself is not a source of biological contamination, working with any experimental compound requires stringent aseptic techniques to prevent the introduction of contaminants and to accurately interpret experimental results. This guide will help you distinguish between potential compound-induced effects and genuine cell culture contamination.

Frequently Asked Questions (FAQs)

Q1: After adding this compound to my cell culture, I observed a change in the medium's color and the cells appear stressed. Is this contamination?

A: Not necessarily. While a sudden change in medium color can indicate bacterial contamination (often turning yellow due to a pH drop), it can also be a result of the chemical properties of the compound or its solvent.[1][2] Stressed cells (e.g., showing poor morphology or reduced proliferation) can be a sign of contamination, but it could also be a cytotoxic effect of the compound.[2][3] It is crucial to differentiate between these possibilities.

Q2: How can I determine if the observed effects are due to contamination or the cytotoxicity of this compound?

A: A multi-step approach is recommended:

  • Microscopic Examination: Carefully observe the culture under a microscope. Look for motile bacteria, budding yeast, or filamentous mold.[1] The absence of visible microbes suggests the effects might be chemical.

  • Control Cultures: Always maintain control cultures that include the vehicle (e.g., DMSO) used to dissolve the compound, but not the compound itself. If the control cultures appear healthy while the treated cultures show stress, the effect is likely due to the compound's cytotoxicity.

  • Sterility Check: To rule out contamination from your compound stock solution, you can perform a sterility test. Add a small amount of your stock solution to a flask of sterile, antibiotic-free medium and incubate for several days. If the medium remains clear, your stock is likely sterile.[4]

Q3: My cells are growing poorly after treatment, but the medium is clear. What could be the issue?

A: Poor cell growth without visible signs of contamination like turbidity can point towards a few issues:

  • Mycoplasma Contamination: Mycoplasma are very small bacteria that are not visible under a standard light microscope and do not cause the medium to become cloudy.[4][5] They can significantly alter cell metabolism and growth.[5][6] Special detection methods like PCR, ELISA, or DNA staining are required to identify mycoplasma.[4][7]

  • Viral Contamination: Viruses can also affect cell health without causing visible changes in the culture medium.

  • Chemical Contamination: Impurities in the media, serum, or water, or residues from cleaning solutions can negatively impact cell growth.[1][2]

  • Compound Cytotoxicity: The observed effect could be the intended or unintended cytotoxic activity of this compound or related sulfonamides, which have been shown to induce apoptosis and inhibit cell proliferation in cancer cells.[8]

Q4: What are the best practices for preventing contamination when working with this compound?

A:

  • Aseptic Technique: Always use strict aseptic techniques when handling cell cultures and reagents. Work in a certified biological safety cabinet.[1]

  • Sterile Reagents: Ensure all media, sera, and buffers are from reputable suppliers and are certified sterile.

  • Filter Sterilization: Prepare your stock solution of this compound and filter-sterilize it using a 0.22 µm syringe filter before adding it to your culture medium. Ensure the filter material is compatible with the solvent used.[4]

  • Routine Testing: Regularly test your cell lines for mycoplasma contamination, especially before starting a new set of experiments.[9]

Troubleshooting Guides

Issue 1: Sudden Turbidity and pH Change in Culture

This is a classic sign of bacterial contamination.[2]

Troubleshooting Steps:

  • Immediate Action: Isolate the contaminated flask(s) to prevent cross-contamination.

  • Microscopic Verification: Examine the culture under high magnification to confirm the presence of bacteria (e.g., small, motile rods or cocci).[1]

  • Disposal: For heavy contamination, it is best to discard the culture.[1] Autoclave all contaminated materials before disposal.

  • Decontamination: Thoroughly clean and disinfect the incubator and biological safety cabinet.[1]

  • Review Procedures: Review your aseptic technique to identify potential sources of the contamination.

Issue 2: Filamentous Growths or "Fuzzy" Colonies Appear

This indicates fungal (mold) contamination.[1]

Troubleshooting Steps:

  • Isolation: Immediately remove the contaminated culture from the incubator.

  • Confirmation: Visually inspect the culture for fuzzy growths. Under a microscope, you may see thin, thread-like structures (hyphae).[1]

  • Disposal: Fungal contamination is difficult to eliminate. It is strongly recommended to discard the culture.

  • Thorough Cleaning: Fungal spores can easily spread. A comprehensive cleaning and disinfection of the entire cell culture area, including incubators and hoods, is necessary.

Issue 3: Cells Exhibit Increased Death or Detachment After Compound Addition, but No Microbes are Visible

This scenario suggests a cytotoxic effect of the compound.

Troubleshooting Steps:

  • Dose-Response Experiment: Perform a dose-response study to determine the concentration at which this compound becomes toxic to your specific cell line.

  • Time-Course Analysis: Evaluate cell viability at different time points after adding the compound to understand the kinetics of the cytotoxic effect.

  • Vehicle Control: Ensure that the solvent used to dissolve the compound (e.g., DMSO) is not causing the cytotoxicity by testing a range of vehicle concentrations.

  • Literature Review: Research the known effects of sulfonamide-based compounds on similar cell types. Some sulfonamides are known to be cytotoxic to cancer cells.[8]

Quantitative Data Summary

While no specific quantitative data for this compound-induced contamination was found, the following table summarizes the cytotoxic effects of a related compound, N-(4-hydroxyphenyl)retinamide (4-HPR), on various acute lymphoblastic leukemia (ALL) cell lines. This data can serve as a reference for the potential cytotoxic range of similar compounds.

Cell Line (ALL)TypeLog Cell Kill (at 12 µM 4-HPR for 96h)LC99 (µM)
MOLT-3T cell4.71.5 - 8.9 (average 4.8)
MOLT-4T cell3.51.5 - 8.9 (average 4.8)
CEMT cell3.91.5 - 8.9 (average 4.8)
NALM-6Pre-B cell2.91.5 - 8.9 (average 4.8)
SMS-SBPre-B cell4.71.5 - 8.9 (average 4.8)
NALL-1Null cell4.51.5 - 8.9 (average 4.8)
Data adapted from a study on N-(4-hydroxyphenyl)retinamide (4-HPR). The LC99 is the concentration that killed 99% of cells.[3]

Experimental Protocols

Protocol 1: Sterility Testing of Compound Stock Solution

This protocol helps determine if your stock solution of this compound is a source of contamination.

Methodology:

  • Preparation: In a biological safety cabinet, prepare two sterile culture flasks, each containing 50 mL of sterile, antibiotic-free cell culture medium.

  • Labeling: Label one flask "Test" and the other "Control".

  • Inoculation:

    • To the "Test" flask, add a small volume (e.g., 100 µL) of your this compound stock solution.

    • The "Control" flask receives no additions.

  • Incubation: Incubate both flasks at 37°C for 3-5 days.

  • Observation: Visually inspect both flasks daily for any signs of contamination, such as turbidity or a change in color.[4]

Protocol 2: Mycoplasma Detection by PCR

This is a common and sensitive method to detect hidden mycoplasma contamination.

Methodology:

  • Sample Collection: Collect 1 mL of supernatant from a culture that is near confluency and has been cultured for at least 72 hours without antibiotics.

  • Cell Removal: Centrifuge the supernatant at a low speed (e.g., 200 x g) for 5 minutes to pellet any cells.

  • Mycoplasma Pelleting: Transfer the supernatant to a new sterile tube and centrifuge at a high speed (e.g., 13,000 x g) for 10 minutes to pellet any mycoplasma.[4]

  • DNA Extraction: Discard the supernatant and extract DNA from the pellet using a commercial DNA extraction kit.

  • PCR Amplification: Perform PCR using primers specific for mycoplasma 16S rRNA genes.

  • Analysis: Analyze the PCR product by gel electrophoresis. The presence of a band of the correct size indicates mycoplasma contamination.

Visual Guides

contamination_troubleshooting_workflow start Observe Change in Cell Culture (e.g., color change, cell stress) microscopy Microscopic Examination start->microscopy no_microbes No Visible Microbes microscopy->no_microbes Clear microbes_visible Microbes Visible (Bacteria, Yeast, Mold) microscopy->microbes_visible Turbid/Filaments check_controls Check Vehicle Controls no_microbes->check_controls contamination_protocol Follow Contamination Protocol (Isolate, Discard, Clean) microbes_visible->contamination_protocol controls_ok Controls are Healthy check_controls->controls_ok controls_bad Controls Also Affected check_controls->controls_bad cytotoxicity Likely Compound Cytotoxicity controls_ok->cytotoxicity reagent_issue Potential Reagent or Technique Issue controls_bad->reagent_issue

Caption: Troubleshooting workflow for cell culture issues.

aseptic_technique_workflow cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup prep_hood Disinfect Biosafety Cabinet prep_materials Gather Sterile Materials prep_hood->prep_materials prep_reagents Warm Media/Reagents prep_materials->prep_reagents open_reagents Open Reagents in Hood prep_reagents->open_reagents add_compound Filter-Sterilize & Add Compound open_reagents->add_compound incubate Incubate Cultures add_compound->incubate dispose Dispose of Waste Properly incubate->dispose clean_hood Disinfect Hood After Use dispose->clean_hood

Caption: Workflow for maintaining aseptic conditions.

References

Technical Support Center: Troubleshooting Inconsistent Results with N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results in enzyme assays involving N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

This compound is a chemical compound with the molecular formula C14H15NO3S.[1] Key properties are summarized in the table below. Understanding these properties is crucial for designing robust experimental conditions.

PropertyValue
Molecular Formula C14H15NO3S
Molecular Weight 277.34 g/mol
CAS Number 124772-05-0

Q2: Why might I be seeing inconsistent results in my enzyme assays with this compound?

Inconsistent results with this compound can stem from several factors. Compounds containing a phenol-sulfonamide scaffold can sometimes act as Pan-Assay Interference Compounds (PAINS). These molecules can produce false positive or inconsistent results in biochemical assays through various mechanisms that are not related to specific inhibition of the intended target.

Potential causes for inconsistency include:

  • Compound Aggregation: At certain concentrations, the compound may form aggregates that can sequester and non-specifically inhibit enzymes.[2][3]

  • Poor Solubility: Limited solubility in aqueous assay buffers can lead to variable effective concentrations.

  • Compound Instability: The compound may degrade under specific assay conditions (e.g., pH, temperature, light exposure).

  • Non-specific Binding: Interaction with other components in the assay mixture besides the target enzyme.

  • Redox Activity: Some compounds can interfere with assay readouts through redox cycling.

Q3: Could this compound be a "promiscuous inhibitor"?

Yes, due to its chemical structure, there is a possibility that it could act as a promiscuous inhibitor, showing activity against multiple unrelated targets. This is a common characteristic of PAINS. To investigate this, you can perform counter-screening against a panel of unrelated enzymes. If the compound inhibits multiple enzymes with similar potency, it is likely a promiscuous inhibitor.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

High variability is often a sign of issues with compound solubility or aggregation.

Troubleshooting Step Detailed Protocol
1. Assess Compound Solubility Visually inspect the compound in your assay buffer at the highest concentration used. Look for any precipitate or cloudiness. If insolubility is suspected, consider lowering the concentration or using a different solvent for the stock solution (ensure the final solvent concentration in the assay is low and consistent across all wells).
2. Test for Aggregation (Detergent Assay) Run the enzyme assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in inhibition in the presence of the detergent suggests that aggregation may be the cause of the observed activity.
3. Centrifugation Assay 1. Prepare your compound dilution series in the assay buffer. 2. Centrifuge the dilutions at >15,000 x g for 30 minutes. 3. Carefully transfer the supernatant to a new plate and perform the enzyme assay. A loss of inhibitory activity after centrifugation points to aggregation.[2]
Issue 2: Results are not reproducible between experiments.

Lack of reproducibility can be due to compound instability or variations in experimental conditions.

Troubleshooting Step Detailed Protocol
1. Evaluate Compound Stability Prepare a solution of the compound in the assay buffer and incubate it under the same conditions as your assay (time, temperature, light). At different time points, measure the compound's concentration using a suitable analytical method (e.g., HPLC). A decrease in concentration over time indicates instability.
2. Standardize Experimental Conditions Ensure that all experimental parameters, such as buffer pH, temperature, and incubation times, are kept consistent between experiments. Prepare fresh solutions of the enzyme and substrate for each experiment.
3. Check for Off-Target Effects Off-target effects can vary with slight changes in experimental conditions. Consider performing target engagement assays to confirm that the compound is interacting with the intended target under your assay conditions.

Experimental Protocols

Protocol 1: Detergent Assay for Aggregation

Objective: To determine if the inhibitory activity of this compound is due to aggregation.

Materials:

  • This compound

  • Enzyme and substrate

  • Assay buffer

  • Triton X-100 (10% stock solution)

  • Microplate reader

Procedure:

  • Prepare two sets of serial dilutions of the compound in the assay buffer.

  • To one set of dilutions, add Triton X-100 to a final concentration of 0.01%.

  • Add the enzyme to all wells and incubate according to your standard protocol.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress using a plate reader.

  • Calculate the IC50 values for the compound with and without detergent. A significant rightward shift in the IC50 curve in the presence of Triton X-100 is indicative of aggregation-based inhibition.

Visualizations

Diagram 1: Troubleshooting Workflow for Inconsistent Results

G Troubleshooting Workflow for Inconsistent Results start Inconsistent Results Observed solubility Check Solubility and Aggregation start->solubility reproducibility Check Reproducibility start->reproducibility Poor Reproducibility? detergent Perform Detergent Assay solubility->detergent High Variability? stability Evaluate Compound Stability reproducibility->stability centrifugation Perform Centrifugation Assay detergent->centrifugation aggregation_suspected Aggregation is Likely centrifugation->aggregation_suspected Activity Lost? no_aggregation Aggregation Unlikely centrifugation->no_aggregation Activity Retained? instability_suspected Instability is Likely stability->instability_suspected Degradation Observed? stable Compound is Stable stability->stable No Degradation? off_target Investigate Off-Target Effects stable->off_target

Caption: A decision tree to guide the troubleshooting of inconsistent assay results.

Diagram 2: Generalized Signaling Pathway Interference by Promiscuous Inhibitors

G Potential Interference Points of Promiscuous Inhibitors cluster_pathway Signaling Pathway ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 inhibitor Promiscuous Inhibitor (e.g., this compound) inhibitor->receptor Off-target binding inhibitor->kinase1 Off-target binding kinase2 Kinase 2 inhibitor->kinase2 Off-target binding kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression

Caption: Illustration of how a promiscuous inhibitor might interact with multiple targets in a signaling pathway.

References

Validation & Comparative

A Comparative Efficacy Analysis of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide and Other Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory efficacy of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide against established AChE inhibitors: Donepezil, Galantamine, and Rivastigmine. The following sections present quantitative data, experimental methodologies, and visual representations of key concepts to facilitate an objective evaluation for research and drug development purposes.

Comparative Efficacy Data

The inhibitory potency of a compound against acetylcholinesterase is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the available IC50 values for this compound and the comparator drugs. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the source of the enzyme and the assay methodology.

InhibitorIC50 ValueEnzyme SourceAssay Method
This compound *75 ± 0.83 µM [1]Not SpecifiedNot Specified
Donepezil5.7 nMNot SpecifiedNot Specified
Donepezil6.7 nMAcetylcholinesteraseIn vitro
Galantamine0.35 µMAChENot Specified
Galantamine410 nMAcetylcholinesteraseNot Specified
Rivastigmine4.15 µMAcetylcholinesteraseNot Specified
Rivastigmine5.5 µMCholinesteraseNot Specified

*Note: The cited study refers to the parent compound as N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, which is chemically equivalent to this compound. The study identified this parent compound as the most suitable inhibitor among the synthesized derivatives[1].

Experimental Protocols

The most widely accepted method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman. This assay provides a quantitative measure of enzyme activity by monitoring the production of a colored product.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle:

This colorimetric assay is based on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test inhibitor (this compound or other compounds)

  • Microplate reader or spectrophotometer

  • 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations.

    • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add the following in order:

      • Phosphate buffer

      • Test inhibitor solution at various concentrations (or solvent for the control)

      • AChE solution

    • Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (enzyme activity) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the dose-response curve, which is the concentration of the inhibitor that produces 50% inhibition.

Visualizations

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes Receptor ACh Receptor ACh->Receptor Binds Inhibitor AChE Inhibitor Inhibitor->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition.

start Start reagents Prepare Reagents (Buffer, AChE, DTNB, Inhibitor) start->reagents plate Add Reagents to 96-Well Plate reagents->plate incubate Pre-incubate with Inhibitor plate->incubate reaction Initiate Reaction with Substrate (ATCI) incubate->reaction measure Measure Absorbance at 412 nm reaction->measure analyze Analyze Data (Calculate % Inhibition) measure->analyze ic50 Determine IC50 Value analyze->ic50 end End ic50->end

Caption: Experimental Workflow for AChE Inhibition Assay.

References

Validating the Bioactivity of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the secondary validation of the bioactivity of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide as an acetylcholinesterase (AChE) inhibitor. To establish a robust biological activity profile and eliminate potential false positives from primary screening, a multi-pronged approach utilizing orthogonal biochemical assays, biophysical binding confirmation, and cell-based functional assays is essential. This document outlines detailed protocols for these secondary assays and presents a comparative analysis with well-established AChE inhibitors, Donepezil and Galantamine.

Comparative Analysis of Acetylcholinesterase Inhibitors

To contextualize the inhibitory potential of this compound, its performance should be benchmarked against known therapeutic agents. Donepezil is a potent, reversible inhibitor of AChE, while Galantamine is a competitive and allosteric inhibitor. The following table summarizes their reported inhibitory concentrations (IC50) and provides a template for presenting experimentally determined values for the compound of interest.

CompoundTarget(s)IC50 (nM)Reference Compound
This compoundAChETBDNo
DonepezilAChE6.7Yes
GalantamineAChE410Yes

TBD: To Be Determined experimentally.

Signaling Pathway and Inhibition Mechanism

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal at the synapse. Inhibition of AChE increases the concentration and duration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase (ChAT) Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_released->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Inhibitor N-(4-hydroxyphenyl)-N,4- dimethylbenzenesulfonamide Inhibitor->AChE Inhibition Signal Signal Transduction AChR->Signal

Acetylcholine signaling pathway and mechanism of AChE inhibition.

Experimental Workflow for Bioactivity Validation

A systematic workflow is crucial for the robust validation of a candidate inhibitor. This involves progressing from a primary biochemical assay to orthogonal and more physiologically relevant secondary assays.

Primary_Screen Primary Screen (e.g., Ellman's Method) Hit_Identified Hit Identified: N-(4-hydroxyphenyl)-N,4- dimethylbenzenesulfonamide Primary_Screen->Hit_Identified Secondary_Assays Secondary Assay Validation Hit_Identified->Secondary_Assays Orthogonal_Assay Orthogonal Biochemical Assay (Fluorescence-based) Secondary_Assays->Orthogonal_Assay Biophysical_Assay Biophysical Assay (e.g., Thermal Shift Assay) Secondary_Assays->Biophysical_Assay Cell_Based_Assay Cell-Based Assay (e.g., SH-SY5Y cells) Secondary_Assays->Cell_Based_Assay Validated_Hit Validated Bioactive Compound Orthogonal_Assay->Validated_Hit Biophysical_Assay->Validated_Hit Cell_Based_Assay->Validated_Hit

Workflow for secondary validation of an AChE inhibitor.

Experimental Protocols for Secondary Assays

Orthogonal Biochemical Assay: Fluorescence-Based AChE Inhibition Assay

This assay provides an alternative to the colorimetric Ellman's method, reducing the likelihood of false positives resulting from compound interference with the detection system.

  • Principle: This assay utilizes a fluorogenic substrate, Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), in a coupled enzyme reaction. AChE hydrolyzes acetylcholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red to produce the highly fluorescent resorufin, which can be measured. A decrease in fluorescence intensity indicates inhibition of AChE.

  • Materials:

    • Recombinant human AChE

    • Amplex® Red reagent

    • Horseradish peroxidase (HRP)

    • Choline oxidase

    • Acetylcholine

    • Assay buffer (e.g., 0.1 M sodium phosphate, pH 7.4)

    • This compound and reference inhibitors (Donepezil, Galantamine)

    • 384-well black, flat-bottom plates

  • Procedure:

    • Prepare a working solution containing Amplex® Red, HRP, and choline oxidase in assay buffer.

    • Dispense the test compound at various concentrations into the wells of the 384-well plate. Include controls with no inhibitor (100% activity) and a known inhibitor (e.g., Donepezil) as a positive control.

    • Add the AChE enzyme to all wells except for the negative control wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the acetylcholine substrate to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at ~530-560 nm and emission at ~590 nm.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Biophysical Assay: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), directly assesses the binding of the compound to the target protein by measuring changes in protein thermal stability.

  • Principle: The binding of a ligand, such as an inhibitor, to a protein typically increases its thermal stability. This change in the melting temperature (Tm) of the protein can be monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the protein as it unfolds. An increase in the Tm in the presence of the compound indicates a direct interaction.

  • Materials:

    • Purified recombinant human AChE

    • SYPRO Orange dye

    • Assay buffer (e.g., HEPES-buffered saline)

    • This compound and reference compounds

    • Real-time PCR instrument

  • Procedure:

    • In a PCR plate, mix the purified AChE protein, SYPRO Orange dye, and the test compound at various concentrations.

    • Include a control with no compound (protein only) to determine the baseline Tm.

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument programmed to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

    • The melting temperature (Tm) is determined from the midpoint of the unfolding transition in the fluorescence curve.

    • A significant positive shift in Tm (ΔTm) in the presence of the compound compared to the control confirms direct binding.

Cell-Based Assay: AChE Inhibition in a Neuronal Cell Line

This assay evaluates the ability of the compound to inhibit AChE within a more physiologically relevant cellular environment, providing insights into cell permeability and activity at the cellular level.

  • Principle: A human neuroblastoma cell line, such as SH-SY5Y, which endogenously expresses AChE, is used. The cells are treated with the inhibitor, and then the AChE activity in the cell lysate is measured using the Ellman's method.

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Cell culture medium (e.g., DMEM/F12 with FBS)

    • This compound and reference inhibitors

    • Cell lysis buffer

    • Reagents for Ellman's assay (DTNB, acetylthiocholine)

    • 96-well clear, flat-bottom plates

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow overnight.

    • Treat the cells with various concentrations of the test compound and reference inhibitors for a predetermined time (e.g., 2 hours).

    • Wash the cells with PBS to remove the compound from the medium.

    • Lyse the cells using a suitable lysis buffer.

    • Perform the Ellman's assay on the cell lysates:

      • Add DTNB solution to each well.

      • Initiate the reaction by adding acetylthiocholine.

      • Measure the absorbance at 412 nm over time using a plate reader.

    • The rate of color change is proportional to the AChE activity. Calculate the percent inhibition and determine the IC50 value in the cellular context.

By employing this comprehensive suite of secondary assays, researchers can confidently validate the bioactivity of this compound as a direct and cell-permeable inhibitor of acetylcholinesterase, paving the way for further preclinical development.

Structure-Activity Relationship of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key enzymes implicated in inflammation and neurotransmission. The following sections present quantitative biological data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Comparative Biological Activity

The inhibitory activities of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide (parent compound 3 ) and its 4-O-substituted derivatives were evaluated against lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. The antioxidant potential was also assessed using a DPPH radical scavenging assay. The results, presented as IC50 values, are summarized in the table below.[1]

CompoundRLipoxygenase IC50 (µM)Acetylcholinesterase IC50 (µM)Butyrylcholinesterase IC50 (µM)DPPH Scavenging Activity
3 H>10075 ± 0.83>100Inactive
6 Benzoyl57 ± 0.97>10089 ± 0.79Inactive
7a 2,4-Dinitrophenyl>100>100>100Inactive
7b 2,4,6-Trinitrophenyl>100>100>100Inactive
7c 4-Chlorobenzoyl>100>100>100Inactive
7d 3,5-Dinitrobenzoyl>100>100>100Inactive
Quercetin (Standard)-37.12 ± 0.07---
Eserine (Standard)--0.85 ± 0.001--

Structure-Activity Relationship Summary:

  • Lipoxygenase Inhibition: The parent compound 3 was inactive against lipoxygenase. However, the introduction of a benzoyl group at the 4-O position (compound 6 ) resulted in significant inhibitory activity (IC50 = 57 ± 0.97 µM).[1] Other substitutions at this position did not yield active compounds.[1]

  • Cholinesterase Inhibition: The parent compound 3 showed moderate inhibitory activity against acetylcholinesterase (IC50 = 75 ± 0.83 µM) but was inactive against butyrylcholinesterase.[1] The benzoyl derivative (6 ) lost activity against AChE but gained inhibitory potential against BChE (IC50 = 89 ± 0.79 µM).[1] None of the other synthesized analogs displayed significant activity against either cholinesterase.[1]

  • Antioxidant Activity: All synthesized compounds were found to be inactive in the DPPH radical scavenging assay.[1]

Experimental Protocols

Synthesis of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide (Parent Compound 3)

The parent compound was synthesized by reacting p-methylaminophenol (metol) with toluene-4-sulfonyl chloride (tosyl chloride).[1]

General Procedure for the Synthesis of 4-O-Substituted Derivatives (6, 7a-d):

The parent compound 3 was treated with various electrophiles in the presence of sodium hydride to furnish the corresponding 4-O-substituted sulfonamides.[1]

Lipoxygenase Inhibition Assay

The anti-inflammatory activity was assessed by measuring the inhibition of the lipoxygenase enzyme.

Protocol:

  • The reaction mixture contains 150 µL of 100 mM sodium phosphate buffer (pH 8.0), 10 µL of the test compound solution, and 20 µL of lipoxygenase solution.

  • The mixture is incubated for 10 minutes at 25°C.

  • The reaction is initiated by adding 20 µL of a substrate solution (e.g., linoleic acid or arachidonic acid).

  • The change in absorbance is recorded at 234 nm over a period of 5-10 minutes using a microplate reader.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

  • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined from a dose-response curve.

Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE and BChE was determined using a spectrophotometric method developed by Ellman et al.

Protocol:

  • In a 96-well plate, 25 µL of 15 mM acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE), 125 µL of 3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), 50 µL of 50 mM Tris-HCl buffer (pH 8.0), and 25 µL of the test compound solution are added.

  • The mixture is incubated for 15 minutes at 25°C.

  • The reaction is initiated by adding 25 µL of AChE or BChE solution.

  • The hydrolysis of acetylthiocholine or butyrylthiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm.

  • The absorbance is measured at intervals for a set period using a microplate reader.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

DPPH Radical Scavenging Assay

The antioxidant activity was evaluated by the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • A solution of the test compound at various concentrations is added to a solution of DPPH in methanol.

  • The mixture is shaken and allowed to stand in the dark for 30 minutes.

  • The absorbance of the solution is measured at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test solution with that of a control (DPPH solution without the test compound).

Visualizations

SAR_Summary cluster_parent This compound Core cluster_analogs 4-O-Substituted Analogs cluster_activity Biological Activity Parent Parent Compound (R=H) Benzoyl Benzoyl (6) Parent->Benzoyl Substitution Dinitrophenyl 2,4-Dinitrophenyl (7a) Parent->Dinitrophenyl Substitution Trinitrophenyl 2,4,6-Trinitrophenyl (7b) Parent->Trinitrophenyl Substitution Chlorobenzoyl 4-Chlorobenzoyl (7c) Parent->Chlorobenzoyl Substitution Dinitrobenzoyl 3,5-Dinitrobenzoyl (7d) Parent->Dinitrobenzoyl Substitution AChE_Inhibition AChE Inhibition Parent->AChE_Inhibition LOX_Inhibition LOX Inhibition Benzoyl->LOX_Inhibition BChE_Inhibition BChE Inhibition Benzoyl->BChE_Inhibition Inactive Inactive Dinitrophenyl->Inactive Trinitrophenyl->Inactive Chlorobenzoyl->Inactive Dinitrobenzoyl->Inactive

Caption: Structure-Activity Relationship (SAR) of Analogs.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_data Data Analysis Start Starting Materials (p-methylaminophenol, tosyl chloride) Parent_Synth Synthesis of Parent Compound (3) Start->Parent_Synth Derivatization Derivatization at 4-O Position Parent_Synth->Derivatization Analogs Synthesized Analogs (6, 7a-d) Derivatization->Analogs LOX_Assay Lipoxygenase Inhibition Assay Analogs->LOX_Assay ChE_Assay Cholinesterase Inhibition Assays (AChE & BChE) Analogs->ChE_Assay DPPH_Assay DPPH Radical Scavenging Assay Analogs->DPPH_Assay IC50 IC50 Determination LOX_Assay->IC50 ChE_Assay->IC50 DPPH_Assay->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis

Caption: Experimental Workflow for SAR Studies.

Signaling_Pathways cluster_lox Lipoxygenase Pathway cluster_cholinergic Cholinergic Synapse AA Arachidonic Acid LOX Lipoxygenase AA->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Inhibitor_LOX Analog 6 (Inhibitor) Inhibitor_LOX->LOX ACh_Release Acetylcholine Release ACh Acetylcholine ACh_Release->ACh Receptor Postsynaptic Receptor ACh->Receptor ChE AChE / BChE ACh->ChE Signal Signal Transduction Receptor->Signal Hydrolysis Hydrolysis ChE->Hydrolysis Inhibitor_ChE Analogs 3 & 6 (Inhibitors) Inhibitor_ChE->ChE

Caption: Targeted Biological Pathways.

References

comparative study of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide and other sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide and Other Biologically Active Sulfonamides

This guide provides a comparative analysis of this compound, focusing on its synthesis and biological activities in relation to other prominent sulfonamides. The content is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and detailed protocols.

Synthesis and Characterization

This compound and its analogues are typically synthesized through a nucleophilic substitution reaction. The general approach involves reacting an aminophenol derivative with a substituted benzenesulfonyl chloride.

A representative synthesis for a closely related parent compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, involves the reaction of p-methylaminophenol (metol) with toluene-4-sulfonyl chloride (tosyl chloride).[1] This core structure can be further modified to produce various derivatives.[1]

Synthesis_Workflow cluster_reagents Reactants Metol p-Methylaminophenol (Metol) Product N-(4-hydroxyphenyl)-N-methyl- 4-methylbenzenesulfonamide Metol:e->Product:w + TosylCl Tosyl Chloride TosylCl:e->Product:w +

Caption: General synthesis scheme for the parent sulfonamide.

Comparative Biological Activity

Sulfonamides exhibit a wide range of biological activities, including enzyme inhibition, anti-inflammatory effects, and anticancer properties.[2] This section compares the performance of this compound and its derivatives with other well-known sulfonamides.

Enzyme Inhibition Activity

N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide and its O-substituted derivatives have been evaluated for their inhibitory effects on several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX).[1] The parent compound itself was found to be the most effective inhibitor against AChE in its series.[1]

Table 1: Enzyme Inhibition Data (IC₅₀ values in µM)

Compound AChE BChE LOX
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide 75 ± 0.83 >100 >100
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide 95 ± 0.91 89 ± 0.79 57 ± 0.97
Eserine (Standard) 0.85 ± 0.001 0.04 ± 0.001 -
Quercetin (Standard) - - 37.12 ± 0.07

Data sourced from a study on O-substituted derivatives of the parent compound.[1]

Anti-inflammatory Activity: Comparison with COX-2 Inhibitors

Many sulfonamide-based drugs are recognized for their anti-inflammatory properties, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3][4] This mechanism reduces the synthesis of prostaglandins involved in inflammation, offering therapeutic benefits with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[4][5] Well-known selective COX-2 inhibitors include Celecoxib and Nimesulide.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE₂, PGI₂) COX2->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Inhibitors Sulfonamide COX-2 Inhibitors (e.g., Celecoxib) Inhibitors->COX2 Block

Caption: Mechanism of action for COX-2 inhibiting sulfonamides.

A comparative study on patients with knee osteoarthritis showed that while both Nimesulide and Celecoxib were effective, Nimesulide demonstrated a faster onset of analgesic action.[6][7] After a single administration and with repeated use, Nimesulide significantly lowered synovial fluid concentrations of Substance P and Interleukin-6, key mediators of inflammatory pain.[7] Celecoxib only reduced IL-6 levels after 14 days and had no significant effect on Substance P.[7] Another study found Nimesulide to be more effective in pain relief on days 2, 3, and 30 compared to Rofecoxib, another coxib.[8]

Table 2: Comparative Performance of Sulfonamide COX-2 Inhibitors

Feature Nimesulide Celecoxib
Primary Mechanism Selective COX-2 Inhibition Selective COX-2 Inhibition
Selectivity Relatively COX-2 selective[9] Highly COX-2 selective[9]
Analgesic Onset Faster onset in knee OA patients[6] Slower onset compared to Nimesulide[6]
Effect on IL-6 Significant reduction after single & repeated dose[7] Significant reduction only after 14 days[7]
Effect on Substance P Significant reduction after single & repeated dose[7] No significant change[7]

| Cardiovascular Risk | Does not exert significant cardiotoxicity[10] | Associated with cardiovascular risks, similar to other coxibs[4] |

Anticancer Activity

The sulfonamide scaffold is a key feature in a variety of anticancer agents.[2] These compounds can exert their effects through diverse mechanisms, including the inhibition of carbonic anhydrase, disruption of the cell cycle, and inhibition of tubulin polymerization.[2] For instance, certain 4-arylphthalazones bearing a benzenesulfonamide moiety have shown selective inhibitory activity towards the COX-2 enzyme and mild antiproliferative activity against renal cancer cell lines.[11] Other derivatives have been developed as matrix metalloproteinase (MMP) inhibitors, which can suppress cancer cell migration, invasion, and metastasis.[12][13] While direct comparative data against this compound is not available, the broader class of sulfonamides represents a promising area for the development of novel anticancer therapeutics.

Experimental Protocols

Synthesis of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide[1]
  • Reaction Setup: Dissolve p-methylaminophenol (1 equivalent) in an appropriate solvent.

  • Addition of Reagent: Add toluene-4-sulfonyl chloride (1 equivalent) to the solution.

  • Reaction Conditions: The mixture is stirred at room temperature for a specified period, often monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is typically evaporated. The crude product is then washed with water and dried.

  • Purification: The final compound is purified, commonly by crystallization from a suitable solvent like methanol, to yield the pure sulfonamide.[14]

General Protocol for Enzyme Inhibition Assay (e.g., Lipoxygenase)[1]

This protocol describes a general workflow for determining the IC₅₀ value of a test compound.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Buffer Solution (e.g., Tris-HCl) E Mix Buffer, Substrate, and Test Compound in well A->E B Prepare Substrate Solution (e.g., Linoleic Acid) B->E C Prepare Enzyme Solution (Lipoxygenase) D Prepare Test Compound (Serial Dilutions) D->E F Initiate reaction by adding Enzyme Solution E->F G Incubate at controlled temperature (e.g., 25°C) F->G H Measure Absorbance Change over time (Spectrophotometer) G->H I Calculate Percent Inhibition vs. Control H->I J Determine IC₅₀ Value (Dose-Response Curve) I->J

References

Cross-Reactivity Profile of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic cross-reactivity of the compound N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide. The following sections present quantitative data on its inhibitory activity against a panel of enzymes, detailed experimental protocols for the cited assays, and visualizations of the experimental workflows. This objective analysis is intended to aid researchers in evaluating the compound's selectivity and potential for off-target effects.

Executive Summary

This compound has been evaluated for its inhibitory potential against several key enzymes. This guide synthesizes the available data to offer a clear perspective on its cross-reactivity. The compound has demonstrated notable inhibitory activity against lipoxygenase (LOX) and acetylcholinesterase (AChE), with moderate activity against butyrylcholinesterase (BChE). These findings are crucial for understanding the compound's biological activity and for guiding further research and development. While the current data provides valuable insights, a broader screening against a larger panel of enzymes, particularly protein kinases, is recommended to establish a comprehensive selectivity profile.

Comparative Inhibitory Activity

The inhibitory potency of this compound was assessed against three distinct enzymes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a quantitative comparison of its activity.

Target EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Lipoxygenase (LOX)Active (Specific value not provided in the source)Quercetin37.12 ± 0.07
Acetylcholinesterase (AChE)75 ± 0.83[1]Eserine0.85 ± 0.001
Butyrylcholinesterase (BChE)InactiveEserineNot applicable

Note: The referenced study indicated that this compound was an active inhibitor of lipoxygenase but did not provide a specific IC50 value. The compound was found to be inactive against butyrylcholinesterase under the tested conditions.

Experimental Protocols

Detailed methodologies for the enzyme inhibition assays are provided below. These protocols are based on established methods and are crucial for the replication and validation of the presented findings.

Lipoxygenase (LOX) Inhibition Assay

This assay spectrophotometrically measures the inhibition of lipoxygenase-catalyzed peroxidation of linoleic acid.

Materials:

  • Lipoxygenase enzyme solution (from soybean)

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • This compound (test compound)

  • Quercetin (reference inhibitor)

  • Spectrophotometer

Procedure:

  • Prepare a solution of the test compound and quercetin in a suitable solvent (e.g., DMSO).

  • In a cuvette, mix the enzyme solution with the borate buffer.

  • Add the test compound or reference inhibitor at various concentrations to the cuvettes and incubate for 5 minutes at 25°C.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Measure the change in absorbance at 234 nm over time. The rate of increase in absorbance is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix_enzyme_buffer Mix Enzyme and Buffer prep_enzyme->mix_enzyme_buffer prep_substrate Prepare Substrate (Linoleic Acid) add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate prep_compound Prepare Test Compound & Reference add_inhibitor Add Inhibitor and Incubate prep_compound->add_inhibitor mix_enzyme_buffer->add_inhibitor add_inhibitor->add_substrate measure_abs Measure Absorbance at 234 nm add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Workflow for Lipoxygenase Inhibition Assay
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assays (Ellman's Method)

This colorimetric assay measures the activity of cholinesterases through the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) and the subsequent reaction with DTNB.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (substrates)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound (test compound)

  • Eserine (reference inhibitor)

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and eserine in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE) to each well.

  • Add the test compound or reference inhibitor at various concentrations to the respective wells and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding the appropriate substrate (ATCI for AChE or BTCI for BChE).

  • Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes. The rate of color development is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Reagent Preparation cluster_plate Plate Setup (96-well) cluster_measurement Measurement & Analysis prep_reagents Prepare Buffer, DTNB, Enzyme, Substrate add_reagents Add Buffer, DTNB, Enzyme prep_reagents->add_reagents prep_compounds Prepare Test Compound & Reference add_inhibitors Add Inhibitors & Incubate prep_compounds->add_inhibitors add_reagents->add_inhibitors start_reaction Add Substrate (ATCI/BTCI) add_inhibitors->start_reaction read_absorbance Kinetic Read at 412 nm start_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Workflow for Cholinesterase Inhibition Assay

Discussion and Future Directions

The available data indicates that this compound is a multi-target inhibitor, with notable activity against lipoxygenase and acetylcholinesterase. The inhibition of these enzymes suggests potential applications in inflammatory and neurological research. However, the lack of activity against butyrylcholinesterase highlights a degree of selectivity between the two cholinesterase enzymes.

A significant limitation of the current dataset is the absence of a broad cross-reactivity screen. Sulfonamide-containing compounds are known to sometimes interact with protein kinases due to structural similarities in the ATP-binding pocket. Therefore, to fully characterize the selectivity profile of this compound, it is highly recommended to perform a comprehensive kinase panel screening. This would provide a more complete picture of its off-target effects and help in assessing its suitability for further development as a selective pharmacological tool or therapeutic agent.

G cluster_known Observed Interactions cluster_unknown Recommended Further Screening compound N-(4-hydroxyphenyl)-N,4- dimethylbenzenesulfonamide lox Lipoxygenase (Active Inhibition) compound->lox Inhibits ache Acetylcholinesterase (IC50 = 75 µM) compound->ache Inhibits bche Butyrylcholinesterase (Inactive) compound->bche No significant inhibition kinases Kinase Panel compound->kinases Potential for interaction other_enzymes Other Enzyme Families compound->other_enzymes Potential for interaction

Summary of Cross-Reactivity and Future Screening

References

Unraveling the Binding Profile of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the inhibitory action of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide against key enzymatic targets, benchmarked against established inhibitors.

This guide provides a comprehensive comparison of the inhibitory activity of this compound and its close analog, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, against three critical enzymes: acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). The performance of these compounds is evaluated alongside well-established inhibitors for each respective target, offering valuable insights for researchers in pharmacology and drug discovery.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide and standard inhibitors against their respective enzymatic targets. This data facilitates a direct comparison of their potency.

Target EnzymeCompoundIC50 (µM)
Acetylcholinesterase (AChE) N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide75 ± 0.83
Donepezil0.0057
Tacrine0.109
Butyrylcholinesterase (BChE) N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzene sulfonamide (a derivative)89 ± 0.79
Rivastigmine0.037
Lipoxygenase (LOX) N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzene sulfonamide (a derivative)57 ± 0.97
Zileuton0.3 - 0.5
Nordihydroguaiaretic Acid (NDGA)~2.7

Experimental Protocols

The determination of the inhibitory potency of the compounds listed above relies on standardized enzymatic assays. Below are the detailed methodologies for the key experiments.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the activity of acetylcholinesterase and butyrylcholinesterase.

Principle: The assay measures the enzymatic hydrolysis of a thiocholine ester substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is monitored spectrophotometrically at 412 nm and is directly proportional to the cholinesterase activity.

Procedure:

  • Reagent Preparation:

    • 0.1 M Phosphate Buffer (pH 8.0).

    • 10 mM DTNB solution in phosphate buffer.

    • 14 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution in deionized water.

    • A stock solution of the test inhibitor is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

    • A solution of the respective cholinesterase enzyme is prepared in phosphate buffer.

  • Assay in a 96-well plate:

    • To each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the enzyme solution.

    • Add 10 µL of the test inhibitor solution at various concentrations (or solvent for the control).

    • Add 10 µL of the DTNB solution.

    • The plate is incubated for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • The reaction is initiated by adding 10 µL of the substrate solution (ATCI or BTCI).

  • Data Acquisition and Analysis:

    • The absorbance at 412 nm is measured kinetically over a period of time using a microplate reader.

    • The rate of the reaction (change in absorbance per minute) is calculated.

    • The percentage of inhibition for each inhibitor concentration is determined relative to the control (100% activity).

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Lipoxygenase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of lipoxygenase enzymes.

Principle: Lipoxygenases catalyze the addition of molecular oxygen to polyunsaturated fatty acids like linoleic acid or arachidonic acid, forming hydroperoxides. The formation of the conjugated diene in the product can be monitored by the increase in absorbance at 234 nm.

Procedure:

  • Reagent Preparation:

    • 0.2 M Borate Buffer (pH 9.0).

    • Substrate solution: Linoleic acid or arachidonic acid is dissolved in ethanol and then diluted in the borate buffer to the desired concentration (e.g., 250 µM).

    • Enzyme solution: Lipoxygenase (e.g., from soybean) is dissolved in the borate buffer to a suitable concentration.

    • A stock solution of the test inhibitor is prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay in a UV-transparent cuvette or 96-well plate:

    • To the cuvette, add the borate buffer.

    • Add the enzyme solution.

    • Add the test inhibitor solution at various concentrations (or solvent for the control) and incubate for a few minutes.

    • The reaction is initiated by adding the substrate solution.

  • Data Acquisition and Analysis:

    • The absorbance at 234 nm is measured kinetically over a period of time using a spectrophotometer.

    • The rate of the reaction (change in absorbance per minute) is calculated.

    • The percentage of inhibition for each inhibitor concentration is determined relative to the control.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Molecular Pathways and Experimental Design

To better understand the context of the inhibitory actions and the experimental approach, the following diagrams are provided.

Cholinergic_Neurotransmission cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_vesicle ACh Vesicle ChAT->ACh_vesicle Synthesis ACh_synapse Acetylcholine (ACh) ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_synapse->ACh_Receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Inhibitor N-(4-hydroxyphenyl)-N,4- dimethylbenzenesulfonamide Inhibitor->AChE Inhibition

Caption: Cholinergic Neurotransmission and the Site of Inhibition.

Lipoxygenase_Pathway Membrane_Phospholipids Membrane_Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Release LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Inhibitor N-(4-hydroxyphenyl)-N,4- dimethylbenzenesulfonamide Inhibitor->LOX Inhibition

Caption: The Lipoxygenase Pathway and Point of Inhibition.

experimental_workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, DTNB/Probe, and Inhibitor Solutions Start->Prepare_Reagents Assay_Setup Set up reactions in 96-well plate: Control, Blank, and Inhibitor concentrations Prepare_Reagents->Assay_Setup Incubation Pre-incubate enzyme with inhibitor Assay_Setup->Incubation Initiate_Reaction Add substrate to start the reaction Incubation->Initiate_Reaction Measure_Activity Monitor absorbance change over time (412 nm for Cholinesterase, 234 nm for LOX) Initiate_Reaction->Measure_Activity Data_Analysis Calculate % Inhibition and determine IC50 Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow for IC50 Determination.

statistical analysis of dose-response curves for N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of the biological activity of benzenesulfonamide derivatives, structurally related to N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide. The data presented is based on preclinical studies of analogous compounds, offering insights into their potential therapeutic applications and mechanisms of action.

Performance Comparison of Benzenesulfonamide Analogs

The following tables summarize the dose-response data for two classes of N-(4-hydroxyphenyl)benzenesulfonamide analogs. These compounds have been evaluated for their enzyme inhibitory and analgesic properties.

Table 1: Enzyme Inhibition by N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide and its Parent Compound [1]

CompoundTarget EnzymeIC50 (µM)
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamideLipoxygenase57 ± 0.97
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamideButyrylcholinesterase89 ± 0.79
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamideAcetylcholinesterase75 ± 0.83

Table 2: Analgesic Efficacy of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide Analogs Compared to Acetaminophen (ApAP) [2]

CompoundAnalgesic ModelED50 (µmol/kg)
ApAPAbdominal Writhing Assay68.6
Analog 3bAbdominal Writhing Assay45.2
Analog 3rAbdominal Writhing Assay14.7
ApAPvon Frey Assay (Inflammatory Pain)245.1
Analog 3bvon Frey Assay (Inflammatory Pain)197.5
Analog 3rvon Frey Assay (Inflammatory Pain)176.6

Mechanism of Action: Carbonic Anhydrase IX Inhibition

Many benzenesulfonamide derivatives exert their anticancer effects through the inhibition of carbonic anhydrase IX (CA IX).[3][4] CA IX is a transmembrane enzyme that is highly expressed in many types of tumors and is associated with poor prognosis. Its expression is induced by hypoxia, a common feature of the tumor microenvironment, through the activation of the transcription factor HIF-1α.[5][6]

CA IX plays a crucial role in regulating pH in and around tumor cells.[5] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, it helps to maintain a neutral intracellular pH while contributing to an acidic extracellular environment. This acidic microenvironment promotes tumor invasion and metastasis.[6][7] Inhibition of CA IX by benzenesulfonamides disrupts this pH regulation, leading to increased intracellular acidification and subsequent cell death, particularly under hypoxic conditions.[5]

Hypoxia_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX (CAIX) CO2_H2O->CAIX H_HCO3 H+ + HCO3- Hypoxia Hypoxia HIF1a HIF-1α (stabilization) Hypoxia->HIF1a CAIX_gene CAIX Gene (transcription) HIF1a->CAIX_gene CAIX_gene->CAIX translation CAIX->H_HCO3 pH_regulation Intracellular pH Regulation CAIX->pH_regulation Cell_Survival Tumor Cell Survival & Proliferation pH_regulation->Cell_Survival Invasion_Metastasis Invasion & Metastasis pH_regulation->Invasion_Metastasis Benzenesulfonamide Benzenesulfonamide Inhibitor Benzenesulfonamide->CAIX inhibition

Caption: Hypoxia-induced signaling pathway leading to CAIX expression and its inhibition.

Experimental Protocols

The following is a representative protocol for determining the half-maximal inhibitory concentration (IC50) of a compound on adherent cancer cells using a colorimetric MTT assay. This method assesses cell viability by measuring the metabolic activity of the cells.[8]

Materials:
  • 96-well cell culture plates

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Test compound (e.g., benzenesulfonamide derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:
  • Cell Seeding:

    • Culture the selected cancer cell line to approximately 80% confluency.

    • Trypsinize and resuspend the cells in complete culture medium.

    • Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.

    • Include a vehicle control (medium with the same final concentration of the solvent as in the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

    • Subtract the average absorbance of the background control wells from all other readings.

    • Normalize the data by setting the average absorbance of the vehicle-treated wells to 100% viability.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the log of the compound concentration versus the percentage of cell viability.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[9]

The following diagram illustrates the general workflow for an IC50 determination experiment.

IC50_Workflow Start Start Cell_Culture 1. Cell Culture (to ~80% confluency) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Incubation_24h 3. Incubation (24h) (cell attachment) Cell_Seeding->Incubation_24h Compound_Prep 4. Compound Preparation (serial dilutions) Incubation_24h->Compound_Prep Treatment 5. Cell Treatment (add compound dilutions) Compound_Prep->Treatment Incubation_Exposure 6. Incubation (drug exposure) Treatment->Incubation_Exposure MTT_Addition 7. MTT Addition Incubation_Exposure->MTT_Addition Incubation_MTT 8. Incubation (2-4h) (formazan formation) MTT_Addition->Incubation_MTT Solubilization 9. Solubilization (add DMSO) Incubation_MTT->Solubilization Absorbance_Reading 10. Absorbance Reading (490 nm) Solubilization->Absorbance_Reading Data_Analysis 11. Data Analysis (calculate IC50) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for IC50 determination using an MTT assay.

References

Scant Evidence for Direct Anticancer Effects of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide; Broader Look at Related Compounds Shows Promise

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for peer-reviewed validation of the anticancer effects of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide have not yielded specific studies on this particular compound. The scientific literature, however, details the anticancer properties of structurally related molecules, particularly derivatives of benzenesulfonamide and compounds containing the N-(4-hydroxyphenyl) moiety. This guide provides a comparative overview of these related compounds, offering insights into their potential mechanisms and efficacy, supported by available experimental data.

Comparative Anticancer Activity of Related Sulfonamide Derivatives

While data for this compound is unavailable, numerous studies have explored the anticancer potential of other sulfonamide derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. For instance, a series of novel synthesized sulfonamides demonstrated significant cytotoxic effects against HeLa, MDA-MB-468, and MCF-7 cancer cell lines.[1] The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these compounds, highlighting their potency against breast cancer cells in particular.[1]

Compound/DrugCell LineIC50 (µM)Reference
Sulfonamide Derivatives MDA-MB-468< 30[1]
MCF-7< 128[1]
HeLa< 360[1]
4-thiazolone-based benzenesulfonamides MDA-MB-2311.52 - 6.31[2]
MCF-71.52 - 6.31[2]
Staurosporine (Control) MDA-MB-2317.67[2]
MCF-75.89[2]

Another study focused on 4-thiazolone-based benzenesulfonamides, which showed significant inhibitory effects against breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values ranging from 1.52 to 6.31 µM.[2] Notably, some of these compounds displayed greater potency than the control drug, staurosporine.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the synthesized sulfonamides were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Human cancer cells (HeLa, MDA-MD-468, and MCF-7) were cultured in RPMI-1640 medium and seeded in 96-well plates at a concentration of 1 x 10^5 cells/mL.[1]

  • Incubation: The cells were incubated for 24 hours to allow for attachment.[1]

  • Drug Treatment: Logarithmic concentrations (0.1 µM, 1 µM, 10 µM, 100 µM, 1mM) of the sulfonamide compounds were added to the wells.[1]

  • Incubation: The plates were incubated for an additional 72 hours.[1]

  • MTT Addition and Incubation: MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals were dissolved, and the absorbance was measured at a specific wavelength to determine cell viability.

G cluster_workflow Experimental Workflow: MTT Assay A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Add varying concentrations of sulfonamide compounds B->C D Incubate for 72 hours C->D E Add MTT solution D->E F Incubate to allow formazan formation E->F G Solubilize formazan crystals F->G H Measure absorbance to determine cell viability G->H

Caption: Workflow for assessing cell viability using the MTT assay.

Mechanistic Insights from Related Compounds

While a definitive mechanism for this compound is unknown, studies on related compounds provide potential avenues of action.

Induction of Apoptosis: A prominent mechanism of anticancer activity for many N-(4-hydroxyphenyl) derivatives is the induction of apoptosis, or programmed cell death.[3] For instance, N-(4-hydroxyphenyl)retinamide (4-HPR) has been shown to induce apoptosis in breast cancer cells through the production of nitric oxide (NO).[4] This process involves the increased expression of nitric oxide synthase (NOS) enzymes.[4]

G cluster_pathway Proposed Signaling Pathway for 4-HPR HPR N-(4-hydroxyphenyl)retinamide (4-HPR) NOS Increased NOS Expression (NOSII & NOSIII) HPR->NOS NO Nitric Oxide (NO) Production NOS->NO Apoptosis Apoptosis in Breast Cancer Cells NO->Apoptosis

References

A Comparative Analysis of the Toxicological Profile of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profile of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide and similar compounds, including the widely used analgesic acetaminophen and two representative sulfonamide antibiotics, sulfadiazine and sulfamethoxazole. Due to the limited publicly available toxicity data for this compound, this comparison relies on data from structurally analogous compounds to infer a potential toxicological profile.

The inclusion of acetaminophen is pertinent due to the shared N-(4-hydroxyphenyl)acetamide moiety, a key structural feature often associated with hepatotoxicity through metabolic activation.[1][2] The sulfonamides were chosen for their structural similarity to the core benzenesulfonamide structure of the target compound.

Quantitative Toxicity Data Summary

The following table summarizes key quantitative toxicity data for the selected comparator compounds. No specific quantitative toxicity data for this compound was found in the public domain.

CompoundIn Vivo Acute Oral LD50 (Rat)In Vitro Cytotoxicity IC50 (HepG2 cells)
This compound Data not availableData not available
Acetaminophen (N-(4-hydroxyphenyl)acetamide)~1580 - 2402 mg/kg[3][4]~250-500 mM[5]
Sulfadiazine~1700 mg/kg (sodium salt)[6][7]Data not available
Sulfamethoxazole>2000 mg/kg[8][9]Data not available

Note: LD50 (Lethal Dose, 50%) is the dose required to kill 50% of a test population. IC50 (Inhibitory Concentration, 50%) is the concentration of a substance that inhibits a biological process by 50%. HepG2 cells are a human liver cancer cell line commonly used in toxicology studies.[10][11]

Inferred Toxicological Profile of this compound

Based on the available literature for structurally related compounds, a preliminary toxicological profile for this compound can be inferred:

  • Hepatotoxicity: A study on novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics suggests that modifications to the acetamide group can mitigate the hepatotoxicity typically associated with acetaminophen.[1][2] This is achieved by preventing the formation of the toxic N-acetyl-p-benzoquinone imine (NAPQI) metabolite.[1] Given that this compound has a sulfonamide linkage instead of an acetamide, it is plausible that it may not undergo the same metabolic activation pathway and could therefore exhibit a lower potential for hepatotoxicity compared to acetaminophen.

  • General Sulfonamide Toxicity: As a sulfonamide, there is a potential for hypersensitivity reactions, which are a known class effect of sulfonamide drugs.[12] Other general toxicities associated with sulfonamides include skin irritation and potential effects on the kidneys and liver with chronic exposure.[12]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are standard in the field and are essential for the evaluation of new chemical entities.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[13][14]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate and incubate to allow for cell attachment.

    • Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.[15]

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

2. Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.[17][18]

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell membrane damage.[17] The amount of LDH in the supernatant is proportional to the number of lysed cells.

  • Protocol:

    • Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

    • After incubation, collect the cell culture supernatant.[19]

    • Add the LDH assay reaction mixture to the supernatant.[19]

    • Incubate at room temperature for a specified time, protected from light.[20]

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[19]

In Vitro Hepatotoxicity Assays

Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Assays

These assays measure the levels of liver enzymes released into the cell culture medium, which are biomarkers of liver cell damage.[21][22]

  • Principle: Increased levels of ALT and AST in the supernatant are indicative of hepatocyte membrane damage.[22]

  • Protocol:

    • Culture hepatocytes (e.g., HepG2 cells or primary hepatocytes) and treat with the test compound.

    • Collect the cell culture supernatant at various time points.

    • Use commercially available ALT and AST assay kits according to the manufacturer's instructions.[21]

    • The assays typically involve an enzymatic reaction that leads to a colorimetric or fluorometric output, which is then measured using a plate reader.

In Vivo Acute Oral Toxicity

OECD Guideline 423: Acute Toxic Class Method

This guideline provides a stepwise procedure to classify a substance based on its acute oral toxicity.[23][24][25]

  • Principle: The method uses a small number of animals in a stepwise procedure to determine the toxicity class of a substance.[24]

  • Protocol:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[26]

    • A group of animals (typically three female rats) is dosed with the starting concentration.[24]

    • The animals are observed for signs of toxicity and mortality over a 14-day period.[26]

    • Depending on the outcome, the dose for the next group of animals is either increased or decreased, or the study is stopped.[26]

    • The substance is classified into a toxicity category based on the observed outcomes at different dose levels.

Visualizations

Metabolic Activation of Acetaminophen Leading to Hepatotoxicity

The following diagram illustrates the metabolic pathway of acetaminophen, highlighting the formation of the toxic NAPQI metabolite and its subsequent detoxification or reaction with cellular macromolecules, leading to liver cell death.

Acetaminophen_Metabolism Acetaminophen Acetaminophen (N-(4-hydroxyphenyl)acetamide) Glucuronidation Glucuronidation (~60%) Acetaminophen->Glucuronidation UGT Sulfation Sulfation (~35%) Acetaminophen->Sulfation SULT CYP2E1 CYP2E1 Metabolism (~5%) Acetaminophen->CYP2E1 NAPQI NAPQI (N-acetyl-p-benzoquinone imine) REACTIVE METABOLITE CYP2E1->NAPQI Detoxification Detoxification NAPQI->Detoxification GST Covalent_Binding Covalent Binding NAPQI->Covalent_Binding GSH Glutathione (GSH) GSH->Detoxification Mitochondrial_Proteins Mitochondrial Proteins Mitochondrial_Proteins->Covalent_Binding Oxidative_Stress Oxidative Stress Covalent_Binding->Oxidative_Stress Cell_Death Hepatocyte Death Oxidative_Stress->Cell_Death

Caption: Metabolic pathway of acetaminophen leading to hepatotoxicity.

General Experimental Workflow for In Vitro Cytotoxicity Assessment

This diagram outlines a typical workflow for assessing the cytotoxicity of a test compound using in vitro cell-based assays.

Cytotoxicity_Workflow Start Start: Test Compound Cell_Culture Cell Seeding (e.g., HepG2 cells in 96-well plate) Start->Cell_Culture Treatment Compound Treatment (Dose-response concentrations) Cell_Culture->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation Assay Cytotoxicity Assays Incubation->Assay MTT MTT Assay (Metabolic Activity) Assay->MTT LDH LDH Assay (Membrane Integrity) Assay->LDH Data_Analysis Data Analysis (IC50 Determination) MTT->Data_Analysis LDH->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity testing.

References

Independent Verification of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide: A Comparative Guide to Synthesis and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent verification of the synthesis and purity of the compound N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide. To facilitate objective assessment, this document outlines a detailed synthesis protocol, presents established analytical methodologies for purity determination, and compares its performance metrics with relevant alternatives. All quantitative data is summarized in structured tables, and experimental workflows are visualized to ensure clarity and reproducibility.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of p-methylaminophenol (also known as metol) with p-toluenesulfonyl chloride (tosyl chloride).[1]

Synthetic Workflow

Metol p-Methylaminophenol (Metol) Reaction Reaction Vessel Metol->Reaction TsCl p-Toluenesulfonyl Chloride (Tosyl Chloride) TsCl->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Product This compound Reaction->Product Purification Purification (Precipitation & Washing) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic pathway for this compound.
Experimental Protocol

A detailed experimental protocol for the synthesis is provided below, adapted from established literature.[1]

Materials:

  • p-Methylaminophenol (Metol)

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM) or other suitable solvent

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

Procedure:

  • Dissolve p-methylaminophenol in dichloromethane in a reaction flask.

  • Add pyridine to the solution to act as a base.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride in dichloromethane to the cooled mixture with constant stirring.

  • Allow the reaction to proceed at room temperature overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a dilute HCl solution to remove excess pyridine.

  • Wash the organic layer with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by precipitation and washing with a suitable solvent to obtain pure this compound.

Expected Yield: A reported yield for this synthesis is approximately 65%.[1]

Purity Verification

The purity of the synthesized this compound should be rigorously assessed using a combination of chromatographic and spectroscopic techniques.

Analytical Methods Workflow

Crude Crude Product HPLC HPLC-UV Crude->HPLC NMR NMR Spectroscopy (1H & 13C) Crude->NMR MS Mass Spectrometry Crude->MS Purity Purity Assessment HPLC->Purity Structure Structural Confirmation NMR->Structure MS->Structure

Caption: Workflow for the analytical verification of the synthesized product.
High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for determining the purity of sulfonamides.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength of 250 nm.

  • Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurities. The percentage purity can be calculated based on the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.

¹H NMR (DMSO-d₆):

  • Expected signals will correspond to the aromatic protons on both the hydroxyphenyl and the tosyl groups, the N-methyl protons, and the methyl protons of the tosyl group.

¹³C NMR (DMSO-d₆):

  • Expected signals will correspond to the carbon atoms of the aromatic rings, the N-methyl carbon, and the tosyl methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (277.34 g/mol ).

Comparison with Alternatives

This compound has been identified as an inhibitor of several enzymes, including lipoxygenase.[1] Its performance can be compared with other known sulfonamide-based inhibitors and structurally similar compounds.

CompoundTarget/ActivityIC₅₀ Value (µM)Reported Yield (%)Purity Data Availability
This compound Lipoxygenase, Acetylcholinesterase, Butyrylcholinesterase[1]LOX: Not specified in the provided text, AChE: 75 ± 0.83, BChE: Not specified in the provided text[1]65%[1]Characterization data (¹H-NMR, IR, EI-MS) described[1]
N-(4-hydroxyphenyl)benzenesulfonamide Precursor for biologically active compoundsNot Applicable73%Crystallographic data available
Celecoxib COX-2 Inhibitor0.04 (in vitro)Varies by synthesisWidely available
Sulfamethoxazole Dihydropteroate synthase inhibitor (antibacterial)Varies by bacterial strainHighWell-established

Potential Impurities

During the synthesis, several impurities could potentially form and should be monitored during purity analysis.

  • Unreacted Starting Materials: p-Methylaminophenol and p-toluenesulfonyl chloride.

  • Di-tosylated Product: Formation of a di-tosylated product on the aniline nitrogen is a possibility if the reaction conditions are not carefully controlled.

  • Hydrolysis Product: Hydrolysis of p-toluenesulfonyl chloride to p-toluenesulfonic acid.

Careful control of stoichiometry and reaction conditions, followed by a robust purification protocol, is crucial to minimize these impurities. Independent verification of the purity by the analytical methods outlined above is essential to ensure the quality of the synthesized this compound for research and development purposes.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical guidance for the proper disposal of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide (CAS No. 124772-05-0), a chemical compound utilized in research and development. Adherence to these protocols is vital for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Summary of Key Disposal Procedures

To facilitate quick reference, the following table summarizes the essential steps for the proper disposal of this compound.

StepProcedureKey Considerations
1 Waste Identification & Characterization Treat as hazardous chemical waste due to lack of specific SDS and potential hazards based on similar compounds.
2 Personal Protective Equipment (PPE) Wear nitrile gloves, safety goggles (or a face shield), and a lab coat.
3 Waste Segregation & Container Selection - Solid Waste: Collect in a clearly labeled, leak-proof container compatible with chemical waste. - Liquid Waste (Solutions): Collect in a designated, sealed, and labeled hazardous waste container. - Contaminated Materials: Dispose of items like gloves and weighing paper as solid hazardous waste.
4 Labeling Label containers with "Hazardous Waste," the full chemical name, CAS number (124772-05-0), and hazard warnings (e.g., "Toxic," "Irritant").
5 Storage Store in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
6 Disposal Arrangement Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of down the drain or in regular trash.
7 Spill Management In case of a spill, evacuate the area, ensure good ventilation, and follow your institution's spill cleanup protocol for solid chemical waste.
8 Empty Container Disposal Triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste. Deface the label before disposing of the container as regular waste or recycling, in accordance with institutional policies.[2]

Detailed Experimental Protocol for Disposal

The following step-by-step protocol provides a detailed methodology for the safe disposal of this compound from a laboratory setting.

Objective: To safely collect, store, and arrange for the disposal of this compound waste in compliance with standard laboratory safety practices and environmental regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.

  • Designated hazardous waste containers (for solid and liquid waste).

  • Hazardous waste labels.

  • Spill kit for solid chemical waste.

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Collection and Segregation:

    • Solid Waste: Collect unused or waste this compound powder in a dedicated, leak-proof container made of a material compatible with chemical waste. Ensure the container is kept closed except when adding waste.[2]

    • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing boats, contaminated gloves, or absorbent paper, should be considered hazardous solid waste and placed in the same container.

    • Liquid Waste: If the compound is in a solution, collect it in a designated container for hazardous liquid chemical waste. Do not mix with incompatible waste streams.

  • Container Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound."

    • Include the CAS Number: "124772-05-0."

    • Note the date when waste was first added to the container.

    • Add appropriate hazard warnings such as "Toxic" and "Irritant."

  • Waste Storage:

    • Store the labeled waste container in a designated and properly marked "Satellite Accumulation Area" within the laboratory.

    • Ensure the storage area is well-ventilated and that the container is segregated from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.

    • Provide the EHS office with a complete list of the chemical waste to be collected.

    • The recommended method for the final disposal of such compounds is high-temperature incineration in a facility equipped with appropriate emission controls.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Chemical is designated as waste identify Identify as Hazardous Waste (this compound) start->identify ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste & Contaminated Materials in Labeled Solid Waste Container segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions) in Labeled Liquid Waste Container segregate->liquid_waste Liquid store Store in Designated Satellite Accumulation Area solid_waste->store liquid_waste->store contact_ehs Contact EHS or Licensed Contractor for Pickup store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

References

Personal protective equipment for handling N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety, operational, and disposal information for N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide (CAS No. 124772-05-0). Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the most critical line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeRequired EquipmentSpecifications & Rationale
Eye Protection Safety goggles with side-shieldsTo prevent eye contact with dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for perforations before use. Double gloving is recommended for handling hazardous drugs.[1]
Body Protection Laboratory coat or disposable gownA fully buttoned lab coat or a disposable gown should be worn to protect skin and clothing.
Respiratory Protection Chemical fume hood or suitable respiratorAll handling of the solid compound should occur in a certified chemical fume hood to prevent inhalation of dust.

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following procedural steps is mandatory to ensure safety and prevent contamination.

  • Preparation and Area Inspection :

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Clear the workspace of any unnecessary items to avoid contamination.

    • Assemble all necessary equipment (e.g., glassware, spatulas, weighing paper) within the fume hood.

  • Handling the Compound :

    • Don all required PPE before handling the chemical.

    • Perform all manipulations, including weighing and transferring, within the chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.

  • Post-Handling Procedures :

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.

    • Carefully remove and dispose of gloves and any other disposable PPE in the designated hazardous waste container.

    • Clean and decontaminate the work surface according to standard laboratory procedures.

Disposal Plan

Chemical waste must be managed to ensure the safety of personnel and to protect the environment.

  • Waste Collection :

    • All solid waste contaminated with this compound, including disposable PPE and weighing papers, must be collected in a clearly labeled, sealed hazardous waste container.

    • Unused or unwanted solid compound should also be disposed of in this container.

  • Waste Disposal :

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

    • Do not dispose of this chemical down the drain or in the regular trash.[2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep_area Inspect & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe Proceed when ready weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer Enter handling phase conduct_experiment Conduct Experiment weigh_transfer->conduct_experiment decontaminate Decontaminate Work Area conduct_experiment->decontaminate Experiment complete dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe handling workflow diagram.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.